4-Bromophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSWEBLNVACCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062032 | |
| Record name | p-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-68-8 | |
| Record name | (4-Bromophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-68-8 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-bromophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromophenylacetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenylacetic acid (4-BPAA) is a halogenated aromatic carboxylic acid that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive carboxylic acid group and a brominated phenyl ring, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-BPAA, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications, with a focus on its role in drug development. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through workflow diagrams.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by a phenylacetic acid backbone with a bromine atom substituted at the para position of the phenyl ring.[2] This substitution pattern enhances its utility in various coupling reactions.[1]
General and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][3] |
| Molecular Weight | 215.04 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder/solid | [1][2][5] |
| Melting Point | 114-117 °C | [5][6][7] |
| Boiling Point | 252.95 °C (rough estimate) | [6] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) | [1][6][7] |
| pKa | 4.188 (at 25 °C) | [1] |
| Odor | Honey-like | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopy | Key Data and Observations | Reference |
| ¹H NMR | Spectral data available. | [8][9] |
| ¹³C NMR | Spectral data available. | [8] |
| Infrared (IR) | IR spectrum available, showing characteristic peaks for the carboxylic acid and the substituted benzene (B151609) ring. | [3][10] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) data is available. | [3][11][12] |
Synthesis of this compound
Several synthetic routes to this compound have been established, offering flexibility in starting materials and reaction conditions.
Synthesis via Bromination of Phenylacetic Acid
A common laboratory-scale method involves the direct bromination of phenylacetic acid.[1] This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[2]
Caption: Synthesis of 4-BPAA via bromination.
Experimental Protocol:
-
Dissolve phenylacetic acid in a suitable solvent.
-
In the presence of a Lewis acid catalyst like iron(III) bromide or mercuric oxide, add bromine dropwise to the solution.[2]
-
Maintain the reaction at a moderate temperature (e.g., 50-80 °C) under an inert atmosphere.[1]
-
After the reaction is complete, quench the reaction mixture.
-
Isolate the crude product, which will be a mixture of 2- and this compound.[2]
-
Purify the desired 4-isomer by fractional crystallization.[2]
Synthesis from 4-Bromobenzyl Bromide
An alternative synthesis involves the cyanation of 4-bromobenzyl bromide followed by hydrolysis of the resulting nitrile.[2]
Caption: Synthesis of 4-BPAA from 4-bromobenzyl bromide.
Experimental Protocol:
-
Reflux 4-bromobenzyl bromide with sodium cyanide in ethanol to form 4-bromophenylacetonitrile.[2]
-
Isolate the intermediate nitrile.
-
Hydrolyze the 4-bromophenylacetonitrile by heating with an aqueous solution of sodium hydroxide.[2][13]
-
After hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the product.[8][13]
-
Collect the solid this compound by filtration and dry.[13]
Synthesis from p-Bromotoluene
A palladium-catalyzed carbonylation of p-bromotoluene can also be employed to synthesize the ethyl ester of this compound, which is then hydrolyzed.[8]
Experimental Protocol:
-
In a reaction kettle, combine p-bromotoluene, ethanol, di-tert-butyl peroxide, and a palladium catalyst (e.g., Pd(Xantphos)Cl₂).[8]
-
Introduce carbon monoxide at a pressure of 10 atm.[8]
-
Heat the reaction to 120 °C and stir for 16 hours.[8]
-
After the reaction, purify the resulting ethyl p-bromophenylacetate by column chromatography.[8]
-
Dissolve the ethyl p-bromophenylacetate in 1,4-dioxane (B91453) and add a 6 N sodium hydroxide solution.[8]
-
Heat the mixture to 60 °C for 2 hours.[8]
-
Adjust the pH to 1 with 2 N hydrochloric acid.[8]
-
Remove the organic solvent under reduced pressure and extract the product with ethyl acetate (B1210297) to obtain this compound.[8]
Chemical Reactions of this compound
The dual reactivity of 4-BPAA makes it a versatile building block in organic synthesis.
Esterification
The carboxylic acid group of 4-BPAA readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst.[2]
Experimental Protocol (for Methyl 4-bromophenylacetate):
-
Reflux this compound with methanol.[2]
-
Use a catalytic amount of sulfuric acid.[2]
-
After the reaction is complete, remove the excess methanol.
-
Isolate and purify the methyl 4-bromophenylacetate.
Formation of Hydrazones
This compound can be converted to its corresponding hydrazone derivatives.[2]
Caption: Formation of hydrazone derivatives from 4-BPAA.
Experimental Protocol:
-
First, convert this compound to its methyl or ethyl ester via Fischer esterification.[2]
-
Reflux the resulting ester with hydrazine to form 2-(4-bromophenyl)acetohydrazide.[2]
-
Condense the acetohydrazide with various aldehydes to synthesize a library of hydrazone derivatives.[2]
Applications
This compound is a key building block in several areas of chemical synthesis.
Pharmaceutical Intermediate
The primary application of 4-BPAA is in pharmaceutical research and development.[1][14] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Its structure allows for modifications that are essential for creating complex drug molecules.[14] this compound is a key starting material for the synthesis of Bilastine, Mecitentan, terfenadine, and fexofenadine.[13]
Agrochemical Synthesis
It is also utilized in the synthesis of agrochemicals.[1]
Other Applications
Other applications include its use as an intermediate in the preparation of liquid crystals and functional polymers.[1] It can also be used as a sensitive reagent for the determination of zirconium and its separation from other metals.[8] In a biological context, it has been noted as a growth inhibitory substance.[5][6][7]
Safety and Handling
This compound requires careful handling to ensure safety in a laboratory or industrial setting.
Hazard Identification
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[15][16]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[17]
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)[15]
-
Safety goggles or a face shield[15]
-
A laboratory coat[15]
-
For operations that may generate dust, a respirator with a suitable particulate filter is recommended.[15]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[15][16][17] Keep away from incompatible materials such as strong oxidizing agents and bases.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of this compound for professionals in research and development. Its versatile chemistry and established synthetic utility ensure its continued importance as a key chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. (4-Bromophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. This compound | 1878-68-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. echemi.com [echemi.com]
- 17. chemicalbook.com [chemicalbook.com]
physical properties of 4-Bromophenylacetic acid
An In-depth Technical Guide on the Physical Properties of 4-Bromophenylacetic Acid
Introduction
This compound, also known by its IUPAC name 2-(4-bromophenyl)acetic acid, is a halogenated aromatic carboxylic acid.[1] Its structure consists of a phenylacetic acid core with a bromine atom substituted at the para (4) position of the benzene (B151609) ring.[1][2] This compound serves as a valuable building block in organic synthesis and has applications in the pharmaceutical industry and environmental analysis.[3][4] Understanding its physical properties is crucial for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a workflow visualization for a core analytical procedure.
Physicochemical Properties
This compound is a white to off-white or light yellow-beige crystalline solid at room temperature.[1][3][5] The quantitative physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [2][6][7][8] |
| Molecular Weight | 215.04 g/mol | [2][6][7][8] |
| Appearance | White to pale cream/light yellow-beige crystalline powder | [1][3][5] |
| Melting Point | 114-117 °C | [3][6][9][10] |
| 113-120 °C | [5] | |
| 115-118 °C | [11] | |
| 118 °C | [2] | |
| Boiling Point | ~253 °C (rough estimate) | [3][9] |
| 326.0 °C (estimate) | [6] | |
| Density | ~1.53 - 1.6 g/cm³ (rough estimate) | [3][6] |
| pKa | 4.188 (at 25 °C) | [1][3][4] |
| logP (Octanol/Water) | 2.28 - 2.4 | [6][9] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. This compound is characterized by low aqueous solubility.
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble / Sparingly soluble | [1][3][6] |
| Ethanol | Soluble (e.g., 5% w/v, clear, colorless to light yellow solution) | [1][3][10] |
| Methanol | Soluble |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR spectral data for this compound is available and provides information about the hydrogen environments in the molecule.[8][12]
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching, and the C-Br bond.[7][11][13][14][15]
-
Mass Spectrometry (MS) : Mass spectral data, typically from electron ionization (EI-MS), is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[7][8][16][17]
Experimental Protocols
Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail common protocols for measuring melting point and solubility.
Protocol 1: Melting Point Determination (Capillary Method)
The melting point is a key indicator of a substance's purity.[18] Pure crystalline solids exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[18]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry.[19] Use a mortar and pestle to grind a small amount of the crystals into a fine powder.[20]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[19][21]
-
Approximate Determination (Optional but Recommended): Heat the sample rapidly to get a rough estimate of the melting point. This saves time during the accurate measurement.[18] Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Begin heating again, but at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the estimated melting point.[21]
-
Observation and Recording: Record two temperatures:
-
Tstart: The temperature at which the first drop of liquid appears.
-
Tend: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from Tstart to Tend.
Protocol 2: Qualitative Solubility Determination
This protocol provides a method for assessing the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula or weighing scale
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: Place a precisely measured amount of this compound (e.g., 25 mg) into a small test tube.[22]
-
Solvent Addition: Add a specific volume of the desired solvent (e.g., 0.75 mL of water) to the test tube in small portions.[22]
-
Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[22]
-
Observation: Visually inspect the solution to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble under these conditions. If the solid remains, it is classified as slightly soluble or insoluble.
-
Systematic Testing: This procedure can be systematically applied to a range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, ether) to build a comprehensive solubility profile.[22][23] For acidic compounds like this compound, solubility in basic solutions like 5% NaOH is expected due to salt formation.[23]
Workflow Visualization
The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method, as described in Protocol 1.
Workflow for Melting Point Determination using the Capillary Method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 1878-68-8 [chemicalbook.com]
- 5. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | CAS#:1878-68-8 | Chemsrc [chemsrc.com]
- 7. This compound [webbook.nist.gov]
- 8. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. 4-溴苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound(1878-68-8) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(1878-68-8) IR Spectrum [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound [webbook.nist.gov]
- 17. This compound(1878-68-8) MS [m.chemicalbook.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. westlab.com [westlab.com]
- 20. scribd.com [scribd.com]
- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to 4-Bromophenylacetic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromophenylacetic acid, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents.
Molecular Structure and Chemical Properties
This compound, with the CAS number 1878-68-8, is a derivative of phenylacetic acid featuring a bromine atom at the para position of the phenyl ring.[1] This substitution is crucial to its reactivity and utility as a versatile building block in organic synthesis.[2]
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-bromophenyl)acetic acid | [3] |
| Synonyms | p-Bromophenylacetic acid, 4-Bromobenzeneacetic acid | [3][4] |
| CAS Number | 1878-68-8 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [1][5] |
| Molecular Weight | 215.04 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 114-117 °C | [4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol. | [2][4] |
| pKa | 4.188 (at 25°C) | [4] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 10.64 | Singlet | 1H | -COOH | [6] |
| 7.44 | Doublet | 2H | Ar-H (ortho to Br) | [6] |
| 7.15 | Doublet | 2H | Ar-H (ortho to CH₂COOH) | [6] |
| 3.59 | Singlet | 2H | -CH₂- | [6] |
| (Solvent: CDCl₃) |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~177 | -COOH |
| ~133 | C-Br |
| ~132 | Ar-C (ortho to Br) |
| ~131 | Ar-C (ortho to CH₂COOH) |
| ~121 | C-CH₂COOH |
| ~40 | -CH₂- |
| (Predicted values and consistent with related structures) |
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) | [7][8] |
| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) | [7][8] |
| ~1300 | Medium | C-O stretch | [7][8] |
| ~1070 | Strong | C-Br stretch | |
| 800-850 | Strong | p-disubstituted benzene (B151609) C-H bend |
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment | Reference |
| 214/216 | Moderate | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) | [3][5] |
| 169/171 | High | [M - COOH]⁺ | [3] |
| 90 | Moderate | [C₇H₆]⁺ | [3] |
| (Electron Ionization) |
Experimental Protocols
Several synthetic routes to this compound have been established. Below are detailed protocols for two common methods.
Synthesis from 4-Bromotoluene (B49008)
This two-step synthesis involves the conversion of 4-bromotoluene to 4-bromophenylacetonitrile (B126402), followed by hydrolysis.
Step 1: Synthesis of 4-Bromophenylacetonitrile
-
Materials: 4-bromotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Sodium cyanide, Phase transfer catalyst (e.g., Tetrabutylammonium bromide), Solvent (e.g., Carbon tetrachloride, Acetonitrile).
-
Procedure:
-
To a solution of 4-bromotoluene in a suitable solvent, add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove succinimide.
-
The filtrate, containing 4-bromobenzyl bromide, is then reacted with sodium cyanide in the presence of a phase transfer catalyst in a biphasic system (e.g., water/dichloromethane).
-
Stir the mixture vigorously at reflux until the conversion is complete.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromophenylacetonitrile by recrystallization or column chromatography.
-
Step 2: Hydrolysis of 4-Bromophenylacetonitrile to this compound
-
Materials: 4-Bromophenylacetonitrile, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure:
-
To a round-bottom flask, add 4-bromophenylacetonitrile and an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux (90-100°C) for 6-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with a non-polar solvent (e.g., toluene) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3.
-
The white precipitate of this compound is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the pure product.
-
Synthesis via Willgerodt-Kindler Reaction
This method provides an alternative route from 4-bromoacetophenone.
-
Materials: 4-Bromoacetophenone, Sulfur, Morpholine (B109124) (or another secondary amine), Solvent (e.g., Pyridine).
-
Procedure:
-
A mixture of 4-bromoacetophenone, elemental sulfur, and morpholine is heated at reflux.
-
The initial product is the thiomorpholide of this compound.
-
This intermediate is then hydrolyzed, typically under basic or acidic conditions, to yield this compound.
-
The product is isolated by acidification of the reaction mixture, followed by filtration and purification by recrystallization.
-
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both a reactive carboxylic acid group and a phenyl ring that can undergo further modifications, makes it a valuable synthon.[2]
-
Precursor for Antihistamines: It is a key starting material in the synthesis of Bilastine, a non-sedating H1 antihistamine.
-
Intermediate for Endothelin Receptor Antagonists: this compound is utilized in the multi-step synthesis of Macitentan, a drug used for the treatment of pulmonary arterial hypertension.
Below is a simplified workflow illustrating the role of this compound in the synthesis of Macitentan.
Biological Activity and Signaling Pathways
This compound has been identified as a growth inhibitory substance in plants.[9] Its mechanism of action is believed to be through its activity as an auxin analog. Auxins are a class of plant hormones that play a critical role in cell elongation and overall plant development.
Phenylacetic acids, including the 4-bromo derivative, can interfere with the natural auxin signaling pathway. Evidence suggests that these compounds can interact with the TIR1/AFB family of auxin receptors.[10] In the canonical auxin signaling pathway, the binding of auxin to the TIR1/AFB receptor promotes the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the expression of auxin-responsive genes. By acting as a competitive inhibitor or an antagonist at the receptor level, this compound can disrupt this signaling cascade, leading to the observed growth inhibition.
The following diagram illustrates the proposed mechanism of action of this compound in the auxin signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound(1878-68-8) 1H NMR spectrum [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound(1878-68-8) IR Spectrum [chemicalbook.com]
- 9. This compound | 1878-68-8 [chemicalbook.com]
- 10. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Bromophenylacetic Acid: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physicochemical properties of 4-Bromophenylacetic acid, with a specific focus on its melting and boiling points. It also outlines standardized experimental protocols for the determination of these properties and presents a visual representation of a common synthetic route. This document is intended to serve as a valuable resource for professionals in research and development.
Physicochemical Data of this compound
This compound, a derivative of phenylacetic acid, is a white solid at room temperature. Its key physical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 113-120 °C | [1][2][3] |
| 118 °C | ||
| 114-117 °C | [2] | |
| 116 °C | [1] | |
| 113.0-120.0 °C | [3] | |
| 115-118 °C | ||
| Boiling Point | ~253 °C (rough estimate) | |
| 326 °C (estimate) | ||
| Molecular Formula | C₈H₇BrO₂ | |
| Molar Mass | 215.046 g·mol⁻¹ | |
| Appearance | White to pale cream crystals or powder | [3] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range. A common and effective method for determining the melting point is the capillary tube method using a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[1]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For carboxylic acids like this compound, which are solid at room temperature, this determination requires melting the compound first. The Thiele tube method is a classical and reliable technique.
Apparatus:
-
Thiele tube
-
High-boiling point liquid (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.
-
Apparatus Assembly: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. A capillary tube, with its sealed end uppermost, is placed inside the test tube, submerged in the molten sample.
-
Heating: The thermometer and test tube assembly are immersed in the Thiele tube containing mineral oil. The side arm of the Thiele tube is heated gently.[4]
-
Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
Synthesis of this compound
This compound can be synthesized through various routes. One common laboratory preparation involves the bromination of phenylacetic acid. An alternative method is the hydrolysis of 4-bromophenylacetonitrile.[5] The latter is a two-step process starting from 4-bromotoluene.
The following diagram illustrates a typical workflow for the synthesis of this compound starting from 4-bromotoluene.
Caption: A simplified workflow for the synthesis of this compound.
This synthetic pathway highlights the conversion of a readily available starting material, 4-bromotoluene, through key intermediates to the final product. Each step involves specific reagents and conditions to achieve the desired chemical transformation. This compound serves as a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules.[6][7]
References
Spectroscopic Profile of 4-Bromophenylacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromophenylacetic acid, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~10.5-12.0 | Singlet (broad) | 1H |
| Ar-H | 7.44 | Doublet | 2H |
| Ar-H | 7.18 | Doublet | 2H |
| -CH₂- | 3.61 | Singlet | 2H |
Table 1: ¹H NMR data for this compound in CDCl₃.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound, also recorded in CDCl₃, reveals the chemical environment of each carbon atom.
| Assignment | Chemical Shift (ppm) |
| -C =O | 176.8 |
| Ar-C -Br | 121.5 |
| Ar-C H | 132.1 |
| Ar-C H | 131.2 |
| Ar-C -CH₂ | 133.5 |
| -C H₂- | 40.5 |
Table 2: ¹³C NMR data for this compound in CDCl₃.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound highlights key vibrational modes.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2500-3300 | O-H stretch (Carboxylic acid) | Broad |
| ~1700 | C=O stretch (Carboxylic acid) | Strong |
| ~1490 | C=C stretch (Aromatic ring) | Medium |
| ~1430 | C-O-H bend | Medium |
| ~1290 | C-O stretch | Strong |
| ~1070 | C-Br stretch | Medium |
| ~820 | p-substituted benzene (B151609) C-H bend | Strong |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | ~55 / ~54 | [M]⁺ (Molecular ion, due to ⁷⁹Br/⁸¹Br isotopes) |
| 170/172 | ~100 / ~98 | [M-COOH]⁺ |
| 169/171 | ~100 / ~98 | [M-COOH-H]⁺ |
| 90 | ~22 | [C₇H₆]⁺ |
| 89 | ~22 | [C⇂H₅]⁺ |
Table 4: Major peaks in the mass spectrum of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
NMR Spectroscopy Protocol
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for both ¹H and ¹³C NMR analysis.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is conducted.
-
A wider spectral width (e.g., 0-200 ppm) is used.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
FTIR Spectroscopy Protocol
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is utilized for this analysis.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of a pure KBr pellet is first recorded.
-
The KBr pellet containing the sample is then placed in the sample holder of the FTIR instrument.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry Protocol
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
Sample Introduction:
-
A small amount of the solid this compound sample is introduced into the ion source, typically via a direct insertion probe.
-
The sample is heated to induce vaporization into the gas phase.
Ionization and Analysis:
-
The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Figure 1: General workflow for spectroscopic analysis of this compound.
The Biological Activity of 4-Bromophenylacetic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylacetic acid (4-BPAA) is a halogenated aromatic carboxylic acid that has emerged as a versatile building block in medicinal chemistry and a compound of interest for its intrinsic biological activities. Its structure, featuring a phenylacetic acid scaffold with a bromine substitution at the para position, provides a unique combination of lipophilicity and reactivity, making it a valuable precursor for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of the known biological activities of 4-BPAA and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Core Biological Activities
The biological activities of this compound and its derivatives span several key areas of therapeutic interest, including enzyme inhibition, anticancer effects, and antimicrobial and plant growth regulatory activities.
Enzyme Inhibition: Alkaline Phosphatase
Derivatives of this compound, particularly its hydrazones, have been identified as potent inhibitors of alkaline phosphatases (APs), a family of enzymes involved in various physiological and pathological processes.
A study on a series of this compound derived hydrazones revealed significant inhibitory activity against various human alkaline phosphatase isoforms. The half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized below.[1][2]
| Compound ID | Target Enzyme | IC50 (µM) |
| 4k | Human Intestinal AP (h-IAP) | 0.01 |
| 4p | Tissue-Nonspecific AP (TNAP) | 0.026 |
| 4g | Placental AP (PLAP) | 0.32 |
| 4e | Germ Cell AP (GCAP) | 0.74 |
Note: The inhibitory potency of some of these compounds is thousands of times greater than that of the standard inhibitor L-phenylalanine.[2]
A common method for determining alkaline phosphatase activity and inhibition is the p-nitrophenyl phosphate (B84403) (pNPP) assay.
Principle: Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Alkaline phosphatase enzyme (e.g., calf intestinal or human recombinant)
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compounds (4-BPAA derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 3 M NaOH)
Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations to the respective wells.
-
Add 20 µL of the alkaline phosphatase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity
Phenylacetic acid and its derivatives have demonstrated significant anti-neoplastic properties, primarily through the induction of cell cycle arrest and apoptosis.[1] While direct studies on 4-BPAA are limited, research on closely related phenylacetamide derivatives provides strong evidence for the potential of this chemical class in cancer therapy.
Studies on synthetic phenylacetamide derivatives have revealed potent cytotoxic effects against various cancer cell lines.[3]
| Derivative ID | Cancer Cell Line | IC50 (µM) |
| 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |
| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |
| 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |
| 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |
Phenylacetamide derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Fas Ligand (FasL), and the activation of caspase cascades.
References
The Discovery and Enduring Significance of 4-Bromophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenylacetic acid, a halogenated derivative of phenylacetic acid, has carved a niche for itself in the annals of chemical synthesis and biological sciences. Since its first reported synthesis in the late 19th century, this compound has transitioned from a subject of fundamental chemical exploration to a valuable building block in modern drug discovery and a tool for dissecting plant biology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound. It further delves into its physicochemical properties and its role as an auxin analog, elucidating its interaction with the TIR1/AFB signaling pathway.
Discovery and History
The first documented synthesis of this compound was reported in 1880 by P. Philips Bedson in the Journal of the Chemical Society, Transactions.[1][2][3] Bedson's pioneering work involved the direct bromination of phenylacetic acid. This early method utilized bromine in the presence of mercuric oxide, leading to a mixture of the 2- and 4-bromo isomers, from which the desired 4-bromo isomer was isolated by fractional crystallization.[4] This foundational discovery laid the groundwork for subsequent investigations into the properties and applications of halogenated aromatic compounds. While Bedson is credited with the first laboratory preparation, the synthesis of this compound has been documented in various organic chemistry methodologies since the mid-20th century.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The compound presents as a white to off-white crystalline solid with a faint, honey-like odor.[4][5] A compilation of its key quantitative data is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₂ | [6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Melting Point | 114-117 °C | [6] |
| Boiling Point | 326.0 ± 17.0 °C at 760 mmHg | [7] |
| pKa | 4.188 (at 25 °C) | [6] |
| Water Solubility | Slightly soluble | [5][6] |
| Solubility in Ethanol | Soluble (5% w/v) | |
| logP | 2.28 - 2.31 | [6][7] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
Key Experimental Protocols
The synthesis of this compound can be achieved through several routes. This section details some of the historically significant and commonly employed methods.
Historical Synthesis: Electrophilic Bromination of Phenylacetic Acid
This method, adapted from the foundational work of Bedson, involves the direct bromination of the aromatic ring.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve phenylacetic acid in a suitable inert solvent such as glacial acetic acid.
-
Add a catalytic amount of mercuric oxide to the solution.
-
Slowly add a stoichiometric amount of bromine, dissolved in glacial acetic acid, to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium bisulfite to remove excess bromine.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
The crude product, a mixture of ortho- and para-isomers, is then subjected to fractional crystallization from a suitable solvent (e.g., water or ethanol/water mixture) to isolate the pure this compound.
Synthesis from 4-Bromotoluene (B49008) via Nitrile Hydrolysis
This modern and widely used method offers a more regioselective route to the desired product.
Experimental Workflow:
Figure 1: Synthesis of this compound from 4-bromotoluene.
Experimental Protocol:
Step 1: Preparation of 4-Bromobenzyl Bromide
-
To a solution of 4-bromotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture with stirring, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide.
-
Remove the solvent under reduced pressure to obtain crude 4-bromobenzyl bromide, which can be used in the next step without further purification or purified by distillation or crystallization.
Step 2: Preparation of 4-Bromobenzyl Cyanide
-
Dissolve 4-bromobenzyl bromide in ethanol.
-
Slowly add a solution of sodium cyanide or potassium cyanide in water to the ethanolic solution with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobenzyl cyanide.
Step 3: Hydrolysis to this compound
-
To 4-bromobenzyl cyanide, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[8]
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or the cessation of ammonia (B1221849) evolution in the case of basic hydrolysis).[8]
-
If acidic hydrolysis is used, cool the reaction mixture and pour it into cold water to precipitate the product.
-
If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.[8]
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative route for the synthesis of aryl-substituted acetic acids from aryl ketones.
Experimental Protocol:
-
A mixture of 4-bromoacetophenone, sulfur, and a secondary amine (e.g., morpholine) is heated.[9][10]
-
This reaction forms a thiomorpholide intermediate.[9]
-
The intermediate thioamide is then hydrolyzed, typically under basic conditions followed by acidification, to yield this compound.[9][10]
Biological Activity and Signaling Pathways
This compound is recognized as a growth-inhibitory substance in plants and is known to act as an auxin analog.[6] Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development. The biological effects of auxins are primarily mediated through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) signaling pathway.
Phenylacetic acid (PAA) and its derivatives, including this compound, can regulate the same set of auxin-responsive genes as the primary auxin, indole-3-acetic acid (IAA), through the TIR1/AFB pathway.[11] The core of this pathway involves three main protein families: the TIR1/AFB auxin receptors, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.
Mechanism of Action:
In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes. When an auxin analog like this compound is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the transcription of downstream auxin-responsive genes, which in turn regulate various aspects of plant growth and development.
Figure 2: The TIR1/AFB signaling pathway for auxin perception.
Applications in Research and Drug Development
The bifunctional nature of this compound, possessing both a carboxylic acid and an aryl bromide, makes it a versatile intermediate in organic synthesis.[5] It serves as a key building block for the synthesis of various pharmaceutical compounds, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[5] The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities, while the carboxylic acid moiety can be converted into esters, amides, and other derivatives.[4] Its derivatives have also been explored for their potential in developing novel therapeutic agents.
Conclusion
From its initial synthesis in the 19th century to its contemporary applications, this compound has proven to be a compound of enduring interest. Its well-defined physicochemical properties, accessible synthetic routes, and intriguing biological activity as an auxin analog continue to make it a valuable tool for chemists and biologists alike. This technical guide has provided a comprehensive overview of the core knowledge surrounding this important molecule, offering a foundation for future research and innovation in both academic and industrial settings.
References
- 1. VIII.—On some derivatives of phenylacetic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. VIII.—On some derivatives of phenylacetic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. This compound | 1878-68-8 [chemicalbook.com]
- 7. This compound | CAS#:1878-68-8 | Chemsrc [chemsrc.com]
- 8. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. Willgerodt_rearrangement [chemeurope.com]
- 11. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromophenylacetic Acid: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenylacetic acid (4-BPAA) has emerged as a versatile scaffold in medicinal chemistry, serving as a pivotal starting material for a diverse array of structural analogs and derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4-BPAA derivatives. We delve into their applications as anti-inflammatory, antimicrobial, and anticancer agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights. Structure-activity relationships (SAR) are explored to guide the rational design of novel and more potent therapeutic agents. This document aims to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development.
Introduction
This compound (4-BPAA), a derivative of phenylacetic acid, is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure, featuring a bromine atom at the para position of the phenyl ring and a carboxylic acid moiety, allows for a wide range of chemical modifications. These modifications have led to the development of numerous derivatives with diverse biological activities. This guide will explore the core aspects of 4-BPAA chemistry and its application in the development of novel therapeutic agents.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Melting Point | 114-117 °C | [3] |
| pKa | 4.19 | |
| Solubility | Sparingly soluble in water; soluble in ethanol. | [3] |
| Appearance | White to off-white crystalline powder |
Synthesis of this compound and Its Key Intermediates
The synthesis of 4-BPAA can be achieved through several routes, with the bromination of phenylacetic acid and the hydrolysis of 4-bromophenylacetonitrile (B126402) being common methods.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of 4-BPAA and its subsequent conversion into various derivatives.
References
Theoretical Exploration of 4-Bromophenylacetic Acid: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the theoretical and computational studies on 4-Bromophenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its molecular structure, vibrational properties, and electronic characteristics. The insights presented herein are derived from established computational methodologies, providing a foundational understanding for further experimental and theoretical investigations.
Introduction
This compound is a derivative of phenylacetic acid with a bromine atom at the para position of the phenyl ring. Its structural features make it a valuable building block in the synthesis of various organic molecules and a subject of interest for understanding the influence of halogen substitution on the physicochemical properties of aromatic carboxylic acids. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to explore the molecular-level attributes that govern its reactivity and behavior. While direct, comprehensive theoretical studies on the para isomer are not extensively published, this guide draws upon robust computational analyses of closely related halogen-substituted phenylacetic acids to provide analogous insights.
Computational Methodology
The theoretical data presented in this guide is based on computational protocols analogous to those used for similar halogenated phenylacetic acids. The primary methodology involves Density Functional Theory (DFT) calculations, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
A typical computational workflow for obtaining the theoretical data involves the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using a specific functional and basis set, for instance, the B3LYP functional with a 6-311++G** basis set. The optimization process continues until the forces on each atom are negligible, and the structure represents a minimum on the potential energy surface.
-
Vibrational Frequency Calculation: Following successful optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. A scaling factor, typically around 0.96, is often applied to the calculated frequencies to better match experimental data, compensating for anharmonicity and basis set deficiencies.[1]
-
Analysis of Electronic Properties: Key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also derived from these calculations.
Molecular Geometry
The geometry of this compound has been optimized to determine its most stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are crucial for understanding its steric and electronic properties. While specific crystallographic data for the para isomer is the experimental benchmark, theoretical calculations provide valuable insights into the gas-phase geometry.
Table 1: Predicted Geometrical Parameters for Halogenated Phenylacetic Acids
| Parameter | 2-Fluorophenylacetic Acid | 2-Chlorophenylacetic Acid | 2-Bromophenylacetic Acid |
| Bond Lengths (Å) | |||
| C-X (X=F, Cl, Br) | 1.36 | 1.74 | 1.90 |
| C=O | 1.21 | 1.21 | 1.21 |
| C-O | 1.36 | 1.36 | 1.36 |
| Bond Angles (º) | |||
| C-C-X | 119.5 | 120.1 | 120.4 |
| O=C-O | 122.5 | 122.6 | 122.6 |
| Dihedral Angles (º) | |||
| C-C-C-X | 0.0 | 0.0 | 0.0 |
| Note: Data is for the ortho-substituted isomers as a reference for expected values.[1] |
Vibrational Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding motions, aiding in the assignment of experimental IR and Raman spectra.
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for Brominated Phenylacetic Acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | ~3500-3600 |
| C=O Stretch | ~1700-1750 |
| C-Br Stretch | ~500-600 |
| C-C Aromatic Stretch | ~1400-1600 |
| Note: These are approximate ranges based on calculations for similar molecules.[1] |
The C-Br stretching vibration is a key marker for halogenated compounds and is predicted to appear in the lower frequency region of the infrared spectrum.[1]
Electronic Properties and Reactivity
The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
Table 3: Calculated Electronic Properties of Halogenated Phenylacetic Acids
| Property | 2-Fluorophenylacetic Acid | 2-Chlorophenylacetic Acid | 2-Bromophenylacetic Acid |
| HOMO Energy (eV) | -6.91 | -6.83 | -6.78 |
| LUMO Energy (eV) | -0.87 | -1.12 | -1.21 |
| HOMO-LUMO Gap (eV) | 6.04 | 5.71 | 5.57 |
| Electronegativity (χ) | 3.89 | 3.98 | 4.00 |
| Hardness (η) | 3.02 | 2.86 | 2.79 |
| Note: Data is for the ortho-substituted isomers.[1] |
The data for the ortho-substituted isomers suggest that as the halogen atom's electronegativity decreases (from F to Br), the HOMO-LUMO gap also decreases, indicating potentially higher reactivity for the bromo-substituted compound.[1] This trend is expected to hold for the para-substituted isomers as well.
Conclusion
This technical guide has summarized the key theoretical aspects of this compound based on established computational studies of analogous compounds. The provided data on molecular geometry, vibrational frequencies, and electronic properties offer a solid foundation for researchers in drug design and materials science. The detailed computational workflow and visualizations serve as a practical reference for conducting further theoretical investigations into this and related molecules. Future dedicated computational studies on the para-isomer are encouraged to refine and expand upon the insights presented here.
References
4-Bromophenylacetic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylacetic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring both a carboxylic acid and an aryl bromide, allows for a wide range of chemical transformations. However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data sheets and toxicological information.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its potential dangers.
Table 1: GHS Classification for this compound [1]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Signal Word: Warning[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when working with this compound to minimize the risk of exposure.
Table 2: Precautionary Statements and Recommended Actions [1][3]
| Category | Precautionary Statement Codes | Recommended Actions |
| Prevention | P261, P264, P270, P271, P272, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves, protective clothing, eye protection, and face protection. |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P333+P313, P337+P313, P362+P364 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If skin irritation or rash occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat are mandatory.[2]
-
Respiratory Protection: For operations that may generate dust, a respirator with a suitable particulate filter is highly recommended.[2]
Experimental Protocols for Hazard Evaluation (General Methodologies)
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Principle: A stepwise procedure with the use of a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable classification.
-
Methodology:
-
Healthy, young adult rodents (typically rats) are used.
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first animal determines the dose for the next animal (either the same, higher, or lower).
-
The final classification is based on the dose at which mortality is observed.
-
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Principle: The substance is applied to the skin of an animal in a single dose to determine its potential to cause irritation or corrosion.
-
Methodology:
-
Healthy, young adult albino rabbits are typically used.
-
Approximately 24 hours before the test, the fur is removed from a small area of the back.
-
A measured amount of the test substance (0.5 g for solids) is applied to the prepared skin and covered with a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the reactions is scored, and the substance is classified based on the mean scores.
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal to assess its potential to cause irritation or corrosion.
-
Methodology:
-
Healthy, young adult albino rabbits are used.
-
A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Lesions of the cornea, iris, and conjunctiva are scored.
-
The reversibility of the observed effects is also assessed.
-
The substance is classified based on the severity and persistence of the ocular lesions.
-
Potential Signaling Pathways in Irritant-Induced Toxicity
Specific signaling pathways activated by this compound have not been detailed in the available literature. However, based on its classification as a skin, eye, and respiratory irritant, it is likely to activate general cellular stress and inflammatory pathways common to many irritant chemicals.
Handling and First Aid Workflow
The following diagram illustrates the general workflow for handling this compound and the appropriate first aid response in case of accidental exposure.
Caption: General workflow for safe handling and first aid response for this compound.
Generalized Irritant-Induced Signaling Pathways
Chemical irritants often trigger cellular responses through the activation of sensory receptors and subsequent inflammatory signaling cascades. The following diagrams depict plausible pathways that may be activated by this compound, leading to its observed irritant effects.
A. TRPA1 Channel Activation by Irritants
Transient Receptor Potential Ankryin 1 (TRPA1) is an ion channel expressed on sensory neurons that can be activated by a wide range of chemical irritants, leading to the sensation of pain and neurogenic inflammation.
Caption: TRPA1 channel activation by irritants leading to neurogenic inflammation.
B. NF-κB and MAPK Inflammatory Signaling
Upon cellular stress induced by chemical irritants, intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are often activated. This leads to the production of pro-inflammatory cytokines and other mediators that contribute to the inflammatory response.
Caption: NF-κB and MAPK pathways in irritant-induced inflammation.
Storage and Stability
Proper storage is crucial to maintain the quality and stability of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[2]
-
Container: Keep containers tightly sealed to prevent moisture absorption.[2] Polyethylene or polypropylene (B1209903) containers are suitable.
-
Incompatible Materials: Store away from strong oxidizing agents and bases.[2] Avoid contamination with nitrates, oxidizing acids, and chlorine bleaches.
Accidental Release and Firefighting Measures
Accidental Release:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Wear appropriate PPE.
-
Major Spills: Evacuate the area. Alert emergency services. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.
Firefighting:
-
Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. A fine water spray can be used to control the fire and cool adjacent areas.
-
Hazards from Combustion: May emit poisonous and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.
-
Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its hazards, implementing appropriate precautionary measures, and being prepared for emergencies, researchers and drug development professionals can work with this compound safely and effectively. The information and guidelines presented in this technical guide are intended to provide a comprehensive overview to support a strong safety culture in the laboratory. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Commercial Availability and Technical Guide for 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analytical characterization of 4-Bromophenylacetic acid (CAS No. 1878-68-8). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or beige crystalline powder.[1] The purity of the commercially available product generally ranges from 97% to over 99%.
Below is a summary of representative commercial suppliers and their typical offerings. Please note that prices are subject to change and may vary based on the supplier, quantity, and purity.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Grams to Kilograms |
| Thermo Scientific | 99% | 25 g, 100 g |
| Manchester Organics | 97% | 250 g, 500 g, 1000 g (Bulk quotes available)[2] |
| TCI America | - | 250 g |
| Chemsavers | 98% | 100 g[1] |
| AB Enterprises | High Purity | Bulk quantities available[3] |
| Indian Manufacturers | 95% - 98% | Kilograms to Metric Tons[4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1878-68-8[5] |
| Molecular Formula | C₈H₇BrO₂[5] |
| Molecular Weight | 215.04 g/mol [5] |
| Melting Point | 114-117 °C (lit.)[6] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in ethanol.[6] Crystallizes from water as needles. |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. A common and efficient method involves the hydrolysis of 4-Bromophenylacetonitrile (B126402).
Experimental Protocol: Synthesis from 4-Bromotoluene (B49008)
This two-step synthesis starts from the readily available 4-bromotoluene.
Step 1: Preparation of 4-Bromophenylacetonitrile
-
To a 500 mL round-bottom flask, add 4-bromotoluene (10 g) and benzoyl peroxide (0.2 g).
-
Slowly raise the temperature to 120°C.
-
Add liquid bromine (7.2 g) dropwise over a period of 4-5 hours.
-
Maintain the reaction mixture at 120°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 90-100°C.
-
Neutralize the reaction mixture by adding a saturated solution of sodium carbonate until the pH is between 6.0 and 8.5.
-
To the neutralized mixture, add a solution of sodium cyanide (2.25 g) in water (80 mL) and tetrabutylammonium (B224687) chloride (TBAC, 0.2 g).
-
Stir the reaction mixture vigorously until the conversion to 4-bromophenylacetonitrile is complete (monitor by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4-Bromophenylacetonitrile.
Step 2: Hydrolysis to this compound [7]
-
In a 500 mL round-bottom flask, combine the crude 4-Bromophenylacetonitrile from the previous step with a solution of sodium hydroxide (B78521) (2.25 g) in 25 mL of water.[7]
-
Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours.[7] Monitor the completion of the hydrolysis by TLC.
-
After completion, cool the reaction mass to room temperature.[7]
-
Wash the aqueous solution with 5-15 mL of toluene (B28343) to remove any organic impurities.[7]
-
Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.
-
Acidify the filtrate by slowly adding a suitable acid (e.g., HCl) until the pH is between 2 and 3.[7]
-
A white to off-white solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product at 65-73°C to obtain pure this compound.[7] A purity of 99.9% and a yield of 98% have been reported for this step.[7]
Purification
Recrystallization is a common and effective method for the purification of crude this compound. Water is a suitable solvent for this purpose.
Experimental Protocol: Recrystallization from Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add small portions of hot water to achieve complete dissolution. Avoid using an excessive amount of solvent.
-
If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl.
-
Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to induce further crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to obtain pure this compound.
Analytical Methods for Quality Control
A variety of analytical techniques can be employed to assess the purity and confirm the identity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of this compound and quantifying any impurities. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing an acidic modifier like 0.1% phosphoric acid or formic acid) is commonly used. The exact ratio can be optimized, for example, a gradient starting from a lower concentration of acetonitrile and increasing over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance, which can be determined by a UV scan.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a series of calibration standards of known concentrations from a certified reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to confirm the identity and purity of this compound. Derivatization to a more volatile ester form (e.g., methyl or ethyl ester) may be necessary for optimal analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound.
-
¹H NMR (in CDCl₃): The spectrum will typically show signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (in CDCl₃): The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the methylene carbon, and the aromatic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:
-
A broad O-H stretching vibration from the carboxylic acid group.
-
A C=O stretching vibration from the carbonyl group of the carboxylic acid.
-
C-H stretching and bending vibrations from the aromatic ring and the methylene group.
-
A C-Br stretching vibration.
Safety Information
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a comprehensive overview of the commercial availability and technical aspects of this compound. The provided experimental protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes. Always consult relevant literature and safety documentation before undertaking any experimental work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
An In-depth Technical Guide to the Acidity and pKa of 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 4-bromophenylacetic acid, a compound of interest in various chemical and pharmaceutical research areas. This document details its acidic properties, experimental protocols for pKa determination, and the influence of its chemical structure on acidity.
Core Concepts: Acidity and pKa of this compound
This compound is a derivative of phenylacetic acid, featuring a bromine atom at the para position of the phenyl ring. Its acidity is primarily determined by the dissociation of the carboxylic acid proton. The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid.
The pKa of this compound is 4.188 at 25°C.[1][2] This value is influenced by the electron-withdrawing inductive effect of the bromine atom. This effect helps to stabilize the resulting carboxylate anion after the proton is donated, thereby increasing the acidity of the molecule compared to its parent compound, phenylacetic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the acidity of this compound and its parent compound for comparative analysis.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | pKa (at 25°C) |
| This compound | C₈H₇BrO₂ | 215.04 | 4.188[1][2] |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 4.31 |
Experimental Protocols for pKa Determination
The determination of the pKa value is crucial for understanding the behavior of a compound in different pH environments, which is particularly important in drug development and physiological studies. Two common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the this compound solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
The equivalence point is the point of maximum slope on the titration curve (the inflection point).
-
The pKa is equal to the pH at the half-equivalence point. This can be determined by finding the volume of NaOH at the equivalence point and then reading the pH at half that volume from the graph.
-
UV-Vis Spectrophotometry
This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range around the expected pKa of this compound (e.g., pH 3 to 6).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Spectral Measurements:
-
For each buffer solution, add a small, constant amount of the stock solution to ensure the total concentration of the acid remains the same.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting plot will be a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated forms are equal. The Henderson-Hasselbalch equation can be used to fit the data and determine the precise pKa value.
-
Visualization of Concepts
The following diagrams illustrate key concepts related to the acidity of this compound.
Logical Workflow of Substituent Effects on Phenylacetic Acid Acidity
Caption: Logical flow of substituent effects on the acidity of phenylacetic acid derivatives.
Experimental Workflow for Potentiometric Titration
Caption: Experimental workflow for pKa determination by potentiometric titration.
Simplified Auxin Signaling Pathway and the Potential Role of Analogs
As a phenylacetic acid derivative, this compound can be investigated for its potential as an auxin analog. Auxins are a class of plant hormones that play a crucial role in plant growth and development. The following diagram illustrates a simplified auxin signaling pathway.
Caption: Simplified auxin signaling pathway and the potential interaction of auxin analogs.
References
Methodological & Application
synthesis of 4-Bromophenylacetic acid from phenylacetic acid
Application Notes: Synthesis of 4-Bromophenylacetic Acid
Introduction
This compound is a vital synthetic intermediate in the fields of pharmaceutical and agrochemical research.[1] It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs) like Felbinac, and others such as Bilastine and Mecitentan.[2][3] The molecule's structure, featuring both a carboxylic acid and an aryl bromide, allows for diverse chemical modifications. The synthesis from phenylacetic acid is a classic example of an electrophilic aromatic substitution reaction, where a bromine atom is introduced onto the phenyl ring.[2][4][5]
Principle of Synthesis
The synthesis of this compound from phenylacetic acid is achieved through electrophilic aromatic bromination. The phenylacetic acid molecule contains an activating carboxyl group (acting as a deactivating meta-director) and an activating methylene (B1212753) group, but the overall phenylacetyl group (-CH₂COOH) is considered an ortho-, para-director. Due to steric hindrance at the ortho positions, the substitution occurs predominantly at the para-position. The reaction requires a bromine source, typically molecular bromine (Br₂), and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile (Br⁺).[1][4][5]
Experimental Protocol: Electrophilic Bromination of Phenylacetic Acid
This protocol details the synthesis of this compound via the direct bromination of phenylacetic acid using bromine and an iron catalyst.
Materials and Reagents:
-
Phenylacetic acid (C₈H₈O₂)
-
Molecular Bromine (Br₂)
-
Iron filings (Fe) or Iron(III) bromide (FeBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (anhydrous)
-
Sodium bisulfite (NaHSO₃) solution (10% aqueous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol (B145695) or a mixture of ethanol/water for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a gas trap (e.g., calcium chloride tube or a trap containing sodium hydroxide (B78521) solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenylacetic acid (1.0 eq) and a catalytic amount of iron filings (approx. 0.05 eq). Add a suitable anhydrous solvent, such as dichloromethane, to dissolve the starting material.
-
Addition of Bromine: From the dropping funnel, add a solution of molecular bromine (1.1 eq) in the same solvent dropwise to the stirring mixture at room temperature. The addition should be slow to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The HBr gas should be directed to a gas trap.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40-50°C for dichloromethane) and maintain it for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenylacetic acid is consumed.[6]
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Extraction: Transfer the mixture to a separatory funnel. If a halogenated solvent was used, the organic layer will be on the bottom. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification - Recrystallization: The crude this compound is purified by recrystallization.[1][2] Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Molecular bromine is highly corrosive, toxic, and causes severe burns. Always wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Halogenated solvents like dichloromethane and carbon tetrachloride are hazardous. Avoid inhalation and skin contact.
-
The reaction evolves HBr gas, which is corrosive and toxic. Use a proper gas trap.
Quantitative Data Summary
The following table summarizes the key physical and reaction parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][7] |
| Molecular Weight | 215.04 g/mol | [2][7] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 114-118 °C | [2][7] |
| Reactant Molar Ratio | Phenylacetic acid : Bromine (1 : 1.1) | Standard Protocol |
| Typical Reaction Time | 2 - 4 hours | [6] |
| Typical Yield | 60-75% | General Expectation |
| Purity (Post-Recrystallization) | >98% | General Expectation |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway for electrophilic bromination.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
Application Notes and Protocols for the Laboratory Preparation of 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 4-Bromophenylacetic acid, a key intermediate in the manufacturing of various active pharmaceutical ingredients. The protocols outlined below are based on established and reliable methods, offering high yield and purity.
Overview and Significance
This compound is a derivative of phenylacetic acid and serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, containing both a carboxylic acid and an aryl bromide, makes it a versatile reagent.[2] It is a key starting material for pharmaceuticals such as the antihistamine Bilastine and others.[3] The presence of the bromine atom allows for further molecular modifications through cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups.[1]
Synthetic Strategies
Several synthetic routes for this compound have been established. This document details two common and effective laboratory-scale methods:
-
Method A: Hydrolysis of Ethyl 4-Bromophenylacetate. A straightforward method involving the cleavage of an ester to yield the carboxylic acid.[4]
-
Method B: Multi-step Synthesis from 4-Bromotoluene (B49008). A commercially viable process that starts from an inexpensive raw material and proceeds through a nitrile intermediate.[3]
A third method, the direct bromination of phenylacetic acid, is also possible but often results in a mixture of isomers requiring separation.[1][5]
Experimental Protocols
Method A: Hydrolysis of Ethyl 4-Bromophenylacetate
This protocol describes the conversion of Ethyl 4-bromophenylacetate to this compound via alkaline hydrolysis.
Materials and Reagents:
-
Ethyl 4-bromophenylacetate
-
1,4-Dioxane
-
6 N Sodium Hydroxide (B78521) (NaOH) solution
-
2 N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-bromophenylacetate in 1,4-dioxane.
-
Hydrolysis: Add 6 N sodium hydroxide solution to the flask. Heat the reaction mixture to 60°C and stir for 2 hours.[4] The pH of the mixture should be maintained between 10 and 14.[4]
-
Acidification: After 2 hours, cool the reaction mixture to room temperature. Carefully adjust the pH to 1 by the dropwise addition of 2 N hydrochloric acid while stirring.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Collect the organic phase.
-
Work-up: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[4]
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Method B: Synthesis from 4-Bromotoluene via Nitrile Intermediate
This protocol outlines a two-step process starting with the bromination of 4-bromotoluene, followed by cyanation and subsequent hydrolysis of the resulting nitrile.[3]
Part 1: Preparation of 4-Bromophenylacetonitrile
Materials and Reagents:
-
4-Bromotoluene
-
Liquid Bromine
-
Benzoyl peroxide (free radical initiator)
-
Sodium carbonate solution
-
Aqueous Sodium Cyanide (NaCN)
-
Tetrabutylammonium (B224687) chloride (TBAC, phase transfer catalyst)
-
Standard laboratory glassware suitable for reflux and handling bromine.
Procedure:
-
Bromination: To a round-bottom flask, add 4-bromotoluene and benzoyl peroxide.[3] Slowly raise the temperature to 120°C. Add liquid bromine dropwise over 4-5 hours. Maintain the reaction for an additional 1-2 hours after the addition is complete.[3]
-
Quenching and Neutralization: Cool the reaction mass to 90-100°C and neutralize with a saturated sodium carbonate solution to a pH of approximately 6.0-8.5.[3]
-
Cyanation: To the neutralized reaction mass, add an aqueous solution of sodium cyanide and tetrabutylammonium chloride (TBAC).[3] The reaction proceeds to form 4-Bromophenylacetonitrile.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer. Wash the organic layer with water, dry it, and concentrate to obtain crude 4-Bromophenylacetonitrile.
Part 2: Hydrolysis of 4-Bromophenylacetonitrile
Materials and Reagents:
-
4-Bromophenylacetonitrile (from Part 1)
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene
-
Activated carbon
-
Hydrochloric acid (to adjust pH)
Procedure:
-
Reaction Setup: In a round-bottom flask, add 4-Bromophenylacetonitrile and a solution of sodium hydroxide in water.[3]
-
Hydrolysis: Heat the mixture under reflux conditions (90-100°C) and maintain for 6-8 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Decolorization and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash with toluene to remove organic impurities.[3] Add activated carbon to the aqueous layer to decolorize the solution, then filter.
-
Precipitation: Adjust the pH of the filtrate to 2-3 with a suitable acid (e.g., HCl) to precipitate the product.[3]
-
Isolation and Drying: Filter the resulting solid, wash with cold water, and dry at 65-73°C to obtain pure this compound.[3]
Data Presentation
The following tables summarize the quantitative data for the described synthetic methods.
Table 1: Reaction Conditions and Yields
| Parameter | Method A: Hydrolysis | Method B: From 4-Bromotoluene (Hydrolysis Step) |
| Starting Material | Ethyl 4-bromophenylacetate | 4-Bromophenylacetonitrile |
| Key Reagents | NaOH, HCl | NaOH, HCl |
| Solvent | 1,4-Dioxane, Water | Water |
| Reaction Temp. | 60°C | 90-100°C (Reflux) |
| Reaction Time | 2 hours | 6-8 hours |
| Reported Yield | 93%[4] | 98%[3] |
Table 2: Product Specifications
| Property | Value |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol [6] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 118°C[1] |
| Purity (Method B) | >99.9% (by HPLC)[3] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1878-68-8 | Benchchem [benchchem.com]
- 6. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromophenylacetic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylacetic acid (4-BPAA) is a highly versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which combines the reactivity of a carboxylic acid with a functionalizable aryl halide, makes it an ideal starting material for the synthesis of a diverse range of bioactive molecules.[2] The presence of the bromine atom on the phenyl ring allows for various cross-coupling reactions, while the acetic acid moiety is amenable to standard modifications like amidation and esterification.[1][2] This dual reactivity has established 4-BPAA as a key intermediate in the synthesis of several classes of drugs, most notably nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]
One of the most prominent pharmaceuticals synthesized from a related precursor is Bromfenac (B1205295), a potent NSAID used in ophthalmology.[3][4] This document will focus on the application of phenylacetic acid derivatives in the development of NSAIDs, using Bromfenac as a primary example to illustrate the synthetic utility, mechanism of action, and relevant experimental protocols.
Application Note 1: Synthesis of Bromfenac, a Potent COX Inhibitor
Bromfenac is a nonsteroidal anti-inflammatory drug used as an ophthalmic solution to treat postoperative inflammation and pain following cataract surgery.[3][5] Its chemical structure is [2-amino-3-(4-bromobenzoyl)phenyl]acetic acid.[6][7]
Mechanism of Action: COX Inhibition
Like other NSAIDs, Bromfenac exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[3][4][7] COX enzymes (primarily COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[5][6] By blocking prostaglandin (B15479496) synthesis, Bromfenac effectively reduces the inflammatory response in ocular tissues.[5][6] Bromfenac is known to preferably inhibit COX-2 over COX-1.[4]
Caption: Mechanism of action of Bromfenac via inhibition of COX enzymes.
Quantitative Data: COX Inhibition
The inhibitory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Amfenac* | 0.13 | 0.015 | 8.67 |
| Bromfenac | 0.64 | 0.012 | 53.3 |
| Diclofenac | 0.08 | 0.008 | 10 |
| Ketorolac | 0.02 | 0.28 | 0.07 |
*Amfenac is the parent compound of Bromfenac and the active metabolite of the prodrug Nepafenac.[8][9][10] Data is compiled from various sources for illustrative purposes. Actual values may vary based on assay conditions.
Experimental Protocols
Protocol 1: Generalized Synthesis of a Bromfenac Precursor
This protocol outlines a common synthetic route to produce a key intermediate for Bromfenac, starting from a 4-bromophenyl derivative. The synthesis of Bromfenac itself involves multiple steps, often starting with precursors like 2-amino-4'-bromobenzophenone (B75025). A key transformation involves the introduction of the acetic acid moiety.
Objective: To synthesize 1-acetyl-7-(4-bromobenzoyl)indolin-2-one, a key intermediate for Bromfenac. [11] Materials:
-
2-Amino-4'-bromobenzophenone
-
Acetic anhydride (B1165640)
-
Chloroacetyl chloride or Bromoacetyl bromide
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl3)
-
Sodium hydroxide (B78521) (NaOH)
-
Appropriate organic solvents (e.g., Dichloromethane, Toluene)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Amine Protection (Acetylation):
-
Dissolve 2-amino-4'-bromobenzophenone in a suitable solvent.
-
Add acetic anhydride and a catalyst (e.g., 4-dimethylaminopyridine).
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture and quench with water. Extract the product, dry the organic layer, and concentrate to obtain N-(2-(4'-bromobenzoyl)phenyl)acetamide. [11]
-
-
Halogen Acetylation:
-
To the protected intermediate from Step 1, add a halogen acetylation reagent like chloroacetyl chloride in a suitable solvent. [11] * Heat the reaction, typically between 50-120°C, until the reaction is complete. [11] * Work up the reaction to isolate the N-acetyl-N-(2-(4'-bromobenzoyl)phenyl)-2-haloacetamide intermediate.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Dissolve the intermediate from Step 2 in an appropriate solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst, such as AlCl3, portion-wise while maintaining a controlled temperature.
-
Stir the reaction at a temperature between 50-150°C until cyclization is complete. [11] * Quench the reaction carefully with ice/water and extract the product, 1-acetyl-7-(4-bromobenzoyl)indolin-2-one.
-
-
Hydrolysis to Bromfenac:
-
Treat the cyclized intermediate from Step 3 with an aqueous base, such as sodium hydroxide.
-
Heat the mixture (50-100°C) to facilitate hydrolysis of the acetyl group and the lactam ring. [11] * After the reaction is complete, cool the mixture and acidify to precipitate Bromfenac free acid.
-
The sodium salt can be formed by subsequent treatment with sodium hydroxide.
-
-
Purification:
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Protocol 2: In Vitro COX Inhibition Assay (General Protocol)
This protocol describes a general method to evaluate the inhibitory activity of a compound, such as a 4-BPAA derivative, against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Bromfenac) and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds to achieve a range of final assay concentrations.
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and cofactor solution.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for a defined time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
-
Quantification of Prostaglandin Production:
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of PGE2 produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Conclusion
This compound and its derivatives are invaluable starting materials in the synthesis of pharmaceuticals. Its utility is clearly demonstrated in the creation of potent NSAIDs like Bromfenac, where the core structure is elaborated to achieve high inhibitory activity against COX enzymes. The protocols provided offer a foundational understanding of the synthetic and evaluative processes involved in leveraging this versatile building block for drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Bromfenac - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pi.bausch.com [pi.bausch.com]
- 7. Bromfenac | C15H12BrNO3 | CID 60726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amfenac - Wikipedia [en.wikipedia.org]
- 10. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]
Application Notes: 4-Bromophenylacetic Acid in Agrochemical Synthesis
Introduction
4-Bromophenylacetic acid (4-BPAA) is a versatile synthetic intermediate increasingly recognized for its utility in the development of novel agrochemicals. Its phenylacetic acid core, combined with a reactive bromine substituent, provides a scaffold for the synthesis of a diverse range of molecules with potential fungicidal, herbicidal, and insecticidal properties. The presence of the bromine atom allows for further molecular modifications through various cross-coupling reactions, enabling the fine-tuning of biological activity and physicochemical properties. These notes provide an overview of the application of 4-BPAA in the synthesis of a potential fungicidal agent, including a detailed synthetic protocol and biological activity data.
Fungicidal Potential of this compound Derivatives
Derivatives of 4-BPAA, particularly amides and esters, have been investigated for their potential as active ingredients in fungicidal formulations. The 4-bromophenyl moiety is a key pharmacophore in several biologically active compounds. While specific commercial fungicides directly synthesized from 4-BPAA are not widely documented in publicly available literature, research into related structures demonstrates significant promise. For instance, compounds containing the 4-bromophenyl group have shown potent activity against various plant pathogens.
Quantitative Data on Fungicidal Activity of a Related Compound
To illustrate the fungicidal potential of compounds containing the 4-bromophenyl structural motif, the following table summarizes the efficacy of a structurally related compound, 2-(4-bromophenyl carbamoyl)phenyl acetate, against two significant plant pathogens.[1]
| Compound | Target Fungus | Efficacy (EC50 in mg/L) |
| 2-(4-bromophenyl carbamoyl)phenyl acetate | Sclerotinia sclerotiorum | 8.6[1] |
| 2-(4-bromophenyl carbamoyl)phenyl acetate | Botrytis cinerea | 1.8[1] |
Note: The above data is for a compound structurally related to derivatives of 4-BPAA and is presented to demonstrate the potential fungicidal activity of the 4-bromophenyl moiety.
Experimental Protocols
The following protocols describe the synthesis of a representative fungicidal candidate derived from this compound, N-phenyl-2-(4-bromophenyl)acetamide, and the methodology for evaluating its antifungal activity.
Synthesis of N-phenyl-2-(4-bromophenyl)acetamide
This protocol details a standard laboratory procedure for the synthesis of an amide derivative from 4-BPAA.
Materials:
-
This compound (4-BPAA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the resulting crude acid chloride in fresh anhydrous dichloromethane. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Reaction Quenching and Work-up: Allow the reaction to stir at room temperature for 4 hours. Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-phenyl-2-(4-bromophenyl)acetamide by recrystallization or column chromatography to obtain the final product.
In Vitro Antifungal Activity Assay
This protocol outlines a method for assessing the fungicidal efficacy of synthesized compounds.
Materials:
-
Synthesized N-phenyl-2-(4-bromophenyl)acetamide
-
Target fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve the desired final concentrations for testing.
-
Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60 °C.
-
Dosing the Media: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final test concentrations. Also, prepare a control plate containing DMSO without the test compound.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate has reached the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a probit analysis.
Logical Workflow for Agrochemical Development from 4-BPAA
The following diagram illustrates the general workflow from the starting material, this compound, to the evaluation of a potential new agrochemical.
Caption: Workflow for agrochemical discovery starting from 4-BPAA.
References
The Role of 4-Bromophenylacetic Acid in the Development of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylacetic acid (4-BPAA) is a versatile halogenated aromatic carboxylic acid that serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals.[1] Its unique structural features, including the reactive carboxylic acid group and the modifiable phenyl ring, make it an attractive starting material for the development of novel therapeutic agents.[1] In the realm of nonsteroidal anti-inflammatory drugs (NSAIDs), 4-BPAA plays a significant role as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that target the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in NSAID development.
Application Notes
This compound is a key starting material for the synthesis of Felbinac (4-biphenylacetic acid), a topical NSAID used for the treatment of pain and inflammation associated with musculoskeletal disorders.[2][3] The synthesis of Felbinac from 4-BPAA is a prominent example of its application in NSAID development and typically involves a Suzuki-Miyaura cross-coupling reaction.[4] This reaction facilitates the formation of the biphenyl (B1667301) scaffold, a common structural motif in many biologically active compounds.
The general mechanism of action for NSAIDs derived from 4-BPAA, such as Felbinac, involves the inhibition of the COX enzymes (COX-1 and COX-2).[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By inhibiting COX enzymes, these NSAIDs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their safety profile, as COX-1 is involved in maintaining the integrity of the gastric mucosa, while COX-2 is primarily induced during inflammation.[7]
Data Presentation
The following table summarizes the in vitro inhibitory activity of Felbinac, an NSAID synthesized from this compound, and Diclofenac, a widely used NSAID, against COX-1 and COX-2 enzymes.
| Compound | This compound Derivative | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Felbinac | Yes | 865.68[1][5] | 976[1][5] | 0.89[5] |
| Diclofenac | No (for comparison) | 76[5] | 26[5] | 2.92[5] |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index is a ratio of the IC50 values for COX-1 and COX-2; a value less than 1 indicates a preference for COX-1 inhibition, while a value greater than 1 suggests selectivity for COX-2.
Experimental Protocols
Synthesis of Felbinac from this compound (Suzuki-Miyaura Coupling)
This protocol describes a representative laboratory-scale synthesis of Felbinac from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Felbinac by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general procedure to determine the IC50 values of a test compound against COX-1 and COX-2.[2][6][8]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Felbinac) and reference NSAIDs (e.g., Diclofenac)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference NSAIDs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific duration (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)
This protocol describes a standard in vivo model to assess the anti-inflammatory activity of a compound.[1][9][10]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Felbinac) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection (e.g., 60 minutes).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group using the following formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume.
-
Mandatory Visualizations
Caption: NSAID Mechanism of Action on COX Pathways.
Caption: Synthesis of Felbinac from this compound.
Caption: In Vitro COX Inhibition Assay Workflow.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN104086394A - Preparation method of felbinac - Google Patents [patents.google.com]
- 5. inotiv.com [inotiv.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Bromophenylacetic Acid as a Standard for Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Bromophenylacetic acid as a reliable internal standard in the quantitative analysis of acidic organic contaminants in environmental matrices. Its structural similarity to several classes of environmental pollutants, such as phenoxyacetic acid herbicides, makes it an excellent candidate for correcting variations during sample preparation and instrumental analysis.
Introduction
This compound is a robust and stable compound suitable for use as an internal standard (IS) in various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). When analyzing complex environmental samples, the use of an internal standard is crucial for achieving accurate and precise quantification. An IS is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and blank. This allows for the correction of analyte losses during sample extraction and cleanup, as well as variations in injection volume and instrument response.
Key Attributes of this compound as an Internal Standard:
-
Structural Similarity: Its core phenylacetic acid structure mimics that of many common environmental contaminants.
-
Chemical Stability: It is not expected to be naturally present in environmental samples and is stable throughout the analytical procedure.
-
Chromatographic Behavior: It exhibits good chromatographic peak shape and retention characteristics on common reversed-phase and other analytical columns.
-
Mass Spectrometric Signature: The presence of a bromine atom provides a distinct isotopic pattern, facilitating its identification and quantification by mass spectrometry.
Experimental Protocols
Protocol 1: Determination of Phenoxyacetic Acid Herbicides in Water by HPLC-UV
This protocol details the use of this compound as an internal standard for the quantification of common phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA, and 2,4,5-T) in surface water samples using HPLC with UV detection.
2.1.1. Materials and Reagents
-
Standards: this compound (≥98% purity), 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Ethyl acetate (B1210297) (analytical grade).
-
Reagents: Formic acid (analytical grade), Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663).
-
Solid-Phase Extraction (SPE): C18 cartridges (500 mg, 6 mL).
2.1.2. Sample Preparation and Extraction
-
Collect 500 mL of water sample in a clean amber glass bottle.
-
Acidify the sample to pH 2.5 with formic acid.
-
Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol (final concentration of 2 µg/L).
-
Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of HPLC grade water at pH 2.5.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of HPLC grade water.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes and the internal standard with 2 x 4 mL of ethyl acetate.
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
2.1.3. HPLC-UV Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 70% B in 15 minutes, hold at 70% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
Protocol 2: Analysis of Acidic Organic Contaminants in Soil by GC-MS
This protocol describes the use of this compound as an internal standard for the analysis of various acidic organic pollutants in soil, following a derivatization step to increase their volatility for GC-MS analysis.
2.2.1. Materials and Reagents
-
Standards: this compound (≥98% purity), and a mix of target acidic organic contaminants.
-
Solvents: Dichloromethane (B109758) (GC grade), Acetone (B3395972) (GC grade), Methanol (GC grade), Hexane (B92381) (GC grade).
-
Reagents: Anhydrous sodium sulfate, Hydrochloric acid (HCl), Derivatizing agent (e.g., BF3-methanol or diazomethane).
-
Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet apparatus.
2.2.2. Sample Preparation, Extraction, and Derivatization
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10 g of the homogenized soil into an extraction cell or thimble.
-
Spike the soil with 100 µL of a 10 µg/mL solution of this compound in methanol.
-
PLE: Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth) and extract with a 1:1 mixture of acetone and dichloromethane at 100°C and 1500 psi.
-
Soxhlet: Extract the spiked soil with a 1:1 mixture of acetone and hexane for 8 hours.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Derivatization: Add 2 mL of BF3-methanol to the concentrated extract and heat at 60°C for 30 minutes to form the methyl esters of the acidic analytes and the internal standard.
-
After cooling, add 5 mL of hexane and 5 mL of saturated sodium chloride solution. Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer and pass it through anhydrous sodium sulfate.
-
Concentrate the final extract to 1 mL under a gentle stream of nitrogen.
2.2.3. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the derivatized analytes and this compound methyl ester.
Data Presentation
The following tables summarize the expected quantitative data from method validation studies using this compound as an internal standard.
Table 1: HPLC-UV Method Validation for Phenoxyacetic Acid Herbicides in Water
| Parameter | 2,4-D | MCPA | 2,4,5-T |
| Linearity Range (µg/L) | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) (µg/L) | 0.15 | 0.20 | 0.12 |
| Limit of Quantification (LOQ) (µg/L) | 0.50 | 0.65 | 0.40 |
| Recovery (%) at 5 µg/L | 95 ± 5 | 92 ± 6 | 98 ± 4 |
| Precision (RSD %) at 5 µg/L | < 7 | < 8 | < 6 |
Table 2: GC-MS Method Validation for Acidic Organic Contaminants in Soil
| Parameter | Analyte A | Analyte B | Analyte C |
| Linearity Range (ng/g) | 1 - 200 | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 |
| Limit of Detection (LOD) (ng/g) | 0.3 | 0.5 | 0.2 |
| Limit of Quantification (LOQ) (ng/g) | 1.0 | 1.5 | 0.7 |
| Recovery (%) at 20 ng/g | 91 ± 8 | 88 ± 10 | 94 ± 7 |
| Precision (RSD %) at 20 ng/g | < 10 | < 12 | < 9 |
Visualizations
The following diagrams illustrate the logical workflow of the analytical processes described.
Application Notes and Protocols for the Derivatization and Analysis of 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-Bromophenylacetic acid to enhance its detectability and chromatographic performance for quantitative analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a compound of interest in various fields, including pharmaceutical development and environmental analysis.[1] Its analysis often requires derivatization to improve volatility for GC analysis or to enhance detection for HPLC analysis. This document outlines two primary derivatization strategies: esterification for GC-MS analysis and amidation for HPLC-UV/MS analysis. A third, silylation for GC-MS, is also presented as a viable alternative.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis following Esterification
Derivatization of this compound to its methyl ester, methyl 4-bromophenylacetate, significantly improves its volatility and thermal stability, making it amenable to GC-MS analysis.[2][3] This is a widely used technique for the analysis of acidic compounds.
This protocol describes the conversion of this compound to its corresponding methyl ester using a BF3-Methanol catalyst.
Materials:
-
This compound standard
-
Sample containing this compound
-
BF3-Methanol solution (12-14% w/w)
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Micro-reaction vials (5-10 mL)
-
Vortex mixer
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the sample or standard into a micro-reaction vial. If the sample is in a solution, evaporate the solvent to dryness.
-
Derivatization Reaction:
-
Add 2 mL of BF3-Methanol solution to the vial.
-
Seal the vial tightly and heat at 60°C for 10-15 minutes.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
GC-MS Conditions (Typical):
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
The following quantitative data is based on validated methods for structurally similar brominated phenolic compounds and provides a reliable estimate of expected performance.[4]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 15 ng/L |
| Limit of Quantitation (LOQ) | 0.3 - 50 ng/L |
| Precision (%RSD) | Intra-day: ≤ 6.5%Inter-day: ≤ 5.5% |
| Accuracy (% Recovery) | 95% - 105% |
High-Performance Liquid Chromatography (HPLC) Analysis following Derivatization
For HPLC analysis, derivatization can be employed to introduce a chromophore or a group that enhances ionization for mass spectrometric detection. 4-bromo-N-methylbenzylamine (4-BNMA) is a suitable reagent for this purpose.[5] Alternatively, this compound can be analyzed directly by reverse-phase HPLC with UV detection.[6]
This protocol details the derivatization of the carboxylic acid group of this compound with 4-BNMA, facilitating sensitive analysis by HPLC-UV or LC-MS/MS.
Materials:
-
This compound standard
-
Sample containing this compound
-
4-bromo-N-methylbenzylamine (4-BNMA) solution (10 mM)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M)
-
Acetonitrile (B52724)/Water (50:50, v/v)
-
Acetate (B1210297) buffer (50 mM, pH 5.6)
-
Micro-reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of the sample or standard in a suitable solvent.
-
Derivatization Reaction:
-
To 12.5 µL of the sample solution, add 50 µL of 10 mM 4-BNMA solution.
-
Add 25 µL of 1 M EDC solution to initiate the reaction.
-
Heat the mixture at 60°C for 45 minutes.
-
-
Quenching:
-
Quench the reaction by adding 100 µL of 50 mM acetate buffer.
-
-
Analysis: The derivatized sample is ready for direct injection into the HPLC or LC-MS/MS system.
HPLC-UV Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Gradient of acetonitrile and water (both containing 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 275 nm[7]
The following quantitative data is based on validated methods for bromophenolic compounds and provides a reliable estimate of expected performance for the HPLC-UV analysis of derivatized this compound.[4]
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.04 µg/mL |
| Limit of Quantitation (LOQ) | < 0.12 µg/mL |
| Precision (%RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21% |
| Accuracy (% Recovery) | 95.7% - 104.9% |
For LC-MS/MS analysis, limits of detection are expected to be in the range of 0.2 to 44 µg/L, depending on the specific analyte and instrument conditions.[5]
Alternative Derivatization for GC-MS: Silylation
Silylation is a common derivatization technique for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a versatile reagent for this purpose.[9]
Materials:
-
This compound standard
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Suitable solvent (e.g., acetonitrile, pyridine)
-
Micro-reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the sample or standard into a reaction vial. If the sample is in an aqueous solution, evaporate to dryness.
-
Derivatization Reaction:
-
Add 100 µL of a suitable solvent and 100 µL of BSTFA (with 1% TMCS).
-
Seal the vial and heat at 60-80°C for 20-30 minutes.[9]
-
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.
Application Notes
-
Sample Preparation from Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer to a volumetric flask and add a suitable solvent (e.g., methanol, acetonitrile).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the same solvent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
This solution can then be used for derivatization as described in the protocols above.
-
-
Method Validation: The provided quantitative data are estimates based on similar compounds. It is imperative for researchers to perform a full method validation according to ICH guidelines for the specific application to determine linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[4]
-
Stability-Indicating Methods: For use in stability studies of pharmaceutical products, forced degradation studies should be conducted to ensure that the analytical method can separate the intact drug from any potential degradation products.[10]
Visualized Workflows
Caption: Workflow for GC-MS analysis of this compound after esterification.
Caption: Workflow for HPLC analysis of this compound after derivatization with 4-BNMA.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cs-chromatographie.de [cs-chromatographie.de]
- 10. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 4-Bromophenylacetic Acid
Introduction
4-Bromophenylacetic acid is a substituted derivative of phenylacetic acid and serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity and quantification of this compound are critical for ensuring the quality and safety of the final drug products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[2] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for quality control in research and manufacturing environments.
Principle of the Method
The method employs reverse-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound is separated from potential impurities on a C18 stationary phase using a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous, acidified buffer. The acidic modifier in the mobile phase, such as phosphoric acid or formic acid, helps to ensure good peak shape for the acidic analyte.[3][4] Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard.
Experimental Protocols
1. Reagents and Materials
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or deionized)
-
Reagents: this compound reference standard, Phosphoric acid or Formic acid (analytical grade)
-
Equipment: Analytical balance, Volumetric flasks, Pipettes, Syringes, 0.45 µm syringe filters, HPLC vials
2. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for constructing a calibration curve.
3. Sample Solution Preparation
-
Accurately weigh a known amount of the this compound sample and transfer it to a volumetric flask of appropriate size.
-
Dissolve and dilute the sample with the chosen diluent to achieve a final concentration within the calibration range.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[2][6]
4. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7] Alternatively, a Newcrom R1 column can be used.[3]
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% phosphoric acid or formic acid) and an organic component (e.g., acetonitrile). The exact ratio should be optimized for the specific column and system. A common starting point is a 50:50 (v/v) mixture.[3] For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[3][4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Run Time: Sufficient to allow for the elution of the main peak and any potential impurities.
5. System Suitability
Before sample analysis, the performance of the HPLC system should be verified. This is typically done by injecting a standard solution multiple times to check for parameters like retention time repeatability, peak area precision, and theoretical plates.
6. Data Analysis
The concentration of this compound in the sample is determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of the analyte in the sample is then calculated from its peak area using the regression equation of the calibration curve.
Data Presentation
The following table summarizes the typical quantitative data and performance characteristics of a validated HPLC method for the analysis of brominated aromatic compounds, which can be representative for this compound analysis.
| Parameter | Typical Value/Result |
| Retention Time (tR) | Dependent on specific conditions, but should be reproducible |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Separation of Acetic acid, (4-bromophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes: Synthesis and Utility of 4-Bromophenylacetyl Chloride
Introduction
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, significantly enhancing the reactivity of the carboxyl group. The reaction of 4-Bromophenylacetic acid with thionyl chloride (SOCl₂) is a standard and highly efficient method to produce 4-Bromophenylacetyl chloride. This resulting acyl chloride is a versatile intermediate, particularly valuable in the pharmaceutical industry. It serves as a key building block in the synthesis of various heterocyclic compounds and has been utilized in the development of antibacterial prodrugs.[1] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][4]
Reaction Mechanism Overview
The accepted mechanism involves two main stages:
-
Formation of a Chlorosulfite Intermediate: The hydroxyl group of the this compound attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent deprotonation to form a reactive acyl chlorosulfite intermediate.[3][4]
-
Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate. A tetrahedral intermediate is formed, which then collapses to yield the final 4-Bromophenylacetyl chloride, along with the stable gaseous byproducts SO₂ and HCl.[2][3]
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Property | This compound (Reactant) | 4-Bromophenylacetyl Chloride (Product) |
| CAS Number | 1878-68-8[5][6] | 37859-24-8[1] |
| Molecular Formula | C₈H₇BrO₂[5][7] | C₈H₆BrClO[1] |
| Molecular Weight | 215.04 g/mol [5][7] | 233.49 g/mol [1] |
| Appearance | White to light yellow crystalline powder[5] | Clear to slightly yellow liquid or low-melting solid[1] |
| Melting Point | 114-117 °C[5] | Not specified; low-melting solid |
| Boiling Point | ~253 °C (rough estimate)[5] | 180-185 °C at 10 mmHg[1] |
Table 2: Typical Reaction Parameters
| Parameter | Value | Reference |
| Reactant | This compound | N/A |
| Reagent | Thionyl chloride (SOCl₂) | [1][8] |
| Stoichiometry (Acid:SOCl₂) | 1 : 2 (molar equivalents) | [8][9] |
| Solvent | None (excess SOCl₂) or an inert solvent (e.g., benzene) | [8][10] |
| Temperature | Reflux | [8][9][10] |
| Reaction Time | 3 hours | [8][9][10] |
| Work-up | Removal of excess SOCl₂ via distillation under reduced pressure | [1][8][10] |
| Purity | Often used directly in the next step without further purification | [10] |
Experimental Protocols
Protocol: Synthesis of 4-Bromophenylacetyl Chloride
This protocol describes the conversion of this compound to 4-Bromophenylacetyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (B151609) or dichloromethane (B109758) (optional, as thionyl chloride can serve as both reagent and solvent)
Apparatus:
-
Two-necked round-bottomed flask
-
Reflux condenser fitted with a drying tube (e.g., containing CaCl₂) or an inert gas (N₂) inlet to protect from atmospheric moisture[9]
-
Teflon-coated magnetic stir bar
-
Heating mantle
-
Apparatus for distillation under reduced pressure
Procedure:
-
Setup: Assemble the reaction apparatus in a certified fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottomed flask with this compound (e.g., 1.0 equivalent).
-
Reagent Addition: Carefully add thionyl chloride (e.g., 2.0 equivalents) to the flask.[8][9] If using a solvent, add it at this stage. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux with gentle stirring. Maintain the reflux for approximately 3 hours.[8][9][10] The reaction is complete when the evolution of gases (HCl and SO₂) ceases.
-
Cooling: After the reaction period, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Remove the excess thionyl chloride and any solvent by distillation under reduced pressure.[1][8] This step is critical and must be performed in a fume hood.
-
Product Isolation: The residue remaining in the flask is the crude 4-Bromophenylacetyl chloride. It is a liquid or low-melting solid and is often of sufficient purity for use in subsequent synthetic steps.[10] For higher purity, the product can be purified by vacuum distillation.[1]
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂).
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The product, 4-Bromophenylacetyl chloride, is also corrosive and moisture-sensitive.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 4-Bromophenylacetyl chloride.
Caption: Simplified mechanism for the reaction of a carboxylic acid with thionyl chloride.
References
- 1. 4-Bromophenylacetyl chloride (37859-24-8) for sale [vulcanchem.com]
- 2. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lookchem.com [lookchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions involving 4-bromophenylacetic acid and its derivatives. This versatile building block is a key intermediate in the synthesis of a wide range of organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] The protocols and data presented herein are intended to serve as a practical guide for laboratory synthesis and process development.
Due to the reactivity of the carboxylic acid moiety, cross-coupling reactions with this compound often necessitate the protection of this functional group, typically as a methyl or ethyl ester, to prevent undesirable side reactions and catalyst deactivation. The following sections detail common cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to esters of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Quantitative Data for Suzuki-Miyaura Coupling of Ethyl 4-Bromophenylacetate
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (1.8) | - | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | High Yield |
| 2 | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | Na₂CO₃ | Acetone (B3395972)/H₂O | 40-45 | 1 | High Yield |
| 3 | Phenylboronic acid | Pd(OAc)₂ (15) | - | K₂CO₃ | H₂O/TBAB | 90-95 | 1 | High Yield |
| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good Yield |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good Yield |
| 6 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Moderate Yield |
Note: "High Yield" indicates a successful reaction as reported in the cited literature without a specific percentage. TBAB (Tetrabutylammonium bromide) is used as a phase-transfer catalyst. [bmim]PF₆ is an ionic liquid.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 4-Bromophenylacetate with Phenylboronic Acid[5]
Materials:
-
Ethyl 4-bromophenylacetate
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
-
5 mL round-bottom flask
-
Magnetic stir bar
-
Water condenser
Procedure:
-
To a 5 mL round-bottom flask, add ethyl 4-bromophenylacetate (0.060 mmol, 1.0 equiv), phenylboronic acid (0.135 mmol, 2.25 equiv), sodium carbonate (0.120 mmol, 2.0 equiv), and palladium(II) acetate (0.5 mol%).
-
Add a solvent mixture of acetone and water (0.23 mL : 0.27 mL).
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to 40-45 °C with stirring for 1 hour.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="Ar-Pd(II)L₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [label="Ar'-B(OH)₂\nBase"]; Transmetal -> PdII_Both; PdII_Both -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed]; }
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] It is a valuable method for the synthesis of substituted alkenes.
Quantitative Data for Heck Reaction of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene (B11656) | Pd(OAc)₂ (0.25) | - | Et₃N | DMF/TBAB | 130 | 1.5 | 96 |
| 2 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (0.25) | - | Et₃N | DMF/TBAB | 130 | 1.5 | 97 |
| 3 | 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (0.25) | - | Et₃N | DMF/TBAB | 130 | 1.5 | 95 |
| 4 | 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (0.25) | - | Et₃N | DMF/TBAB | 130 | 1.5 | 94 |
Note: These data are for structurally related aryl bromides and serve as a reference for reactions with esters of this compound.
Experimental Protocol: Heck Reaction of an Aryl Bromide with Styrene[8]
Materials:
-
Aryl bromide (e.g., Ethyl 4-bromophenylacetate)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a two-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl bromide (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), TBAB (0.6 mmol, 0.6 equiv), and palladium(II) acetate (0.25 mol%).
-
Add DMF (3 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Heat the reaction mixture to 130 °C with stirring for 1.5 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove DMF.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Figure 2: Experimental workflow for a typical Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[7] Copper-free protocols have also been developed.[8]
Quantitative Data for Copper-Free Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264)
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | rt | 2 | 92 |
| 2 | Methyl 4-bromobenzoate | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | rt | 2 | 85 |
| 3 | 4'-Bromoacetophenone | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | rt | 3 | 88 |
| 4 | 4-Bromonitrobenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | rt | 2 | 95 |
Note: These data are for structurally related aryl bromides and serve as a reference for reactions with esters of this compound. DTBNpP is di-tert-butylneopentylphosphine. TMP is 2,2,6,6-tetramethylpiperidine. rt = room temperature.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide with Phenylacetylene[10]
Materials:
-
Aryl bromide (e.g., Methyl 4-bromophenylacetate)
-
Phenylacetylene
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube and argon gas supply
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the aryl bromide (0.5 mmol, 1.0 equiv), the palladium precatalyst P2 (2.5 mol %), and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous DMSO (2.5 mL) via syringe.
-
Add TMP (1.0 mmol, 2.0 equiv) via syringe.
-
Finally, add phenylacetylene (0.8 mmol, 1.6 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[9]
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline (B41778) | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 20 | 98 |
| 2 | 4-Chloro-toluene | Morpholine | Pd(OAc)₂ (1) | DtBPF (1.5) | NaOtBu | Toluene | 100 | 3 | 99 |
| 3 | 4-Bromo-acetophenone | n-Hexylamine | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ | Toluene | 100 | 24 | 85 |
| 4 | 8-Bromoflavone | Piperidine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 95 |
Note: These data are for structurally related aryl halides and serve as a reference for reactions with esters of this compound. BINAP is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl. DtBPF is 1,1'-bis(di-tert-butylphosphino)ferrocene. Xantphos is 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline[12]
Materials:
-
Aryl bromide (e.g., Ethyl 4-bromophenylacetate)
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Schlenk tube and nitrogen gas supply
Procedure:
-
In a Schlenk tube, combine the aryl bromide (1.0 equiv), aniline (1.5 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (5 mol%), and BINAP (8 mol%).
-
Add anhydrous toluene.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the mixture to 110 °C and stir for 8 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
// Nodes Start [label="Starting Materials:\nAryl Halide (Ar-X)\nAmine (R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CatalystSystem [label="Catalyst System:\nPd(0) Precursor\nLigand\nBase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Buchwald-Hartwig\nCross-Coupling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product:\nArylamine (Ar-NR₂)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; CatalystSystem -> Reaction; Reaction -> Product; }
Figure 3: Logical relationship of components in a Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Bromophenylacetate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromophenylacetate esters. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between 4-bromophenylacetic acid and an alcohol.[4][5]
General Synthetic Pathway: Fischer-Speier Esterification
The most common and direct method for preparing 4-bromophenylacetate esters is the Fischer esterification of this compound with the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.[4][6][7] The reaction is a reversible process where the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[5][7]
Caption: General workflow for the synthesis of 4-bromophenylacetate esters.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various reported syntheses of 4-bromophenylacetate esters, primarily focusing on the Fischer esterification method.
| Target Ester | Starting Material | Alcohol (Solvent) | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Ethyl 4-bromophenylacetate | This compound (75 g) | Ethanol (B145695) (341 mL) | Conc. H₂SO₄ (0.682 mL) | 24 hours | Reflux | 97% | [8] |
| Ethyl 4-bromophenylacetate | This compound (25 g) | Ethanol (300 mL) | Conc. H₂SO₄ (10 mL) | 15 hours | Reflux | 99% | [8] |
| Methyl 4-bromophenylacetate | This compound (206.6 g) | Methanol (800 mL) | H₂SO₄ (56.5 mL) | 2h (reflux), 16h (50°C) | Reflux / 50°C | 98% | [9] |
Experimental Protocols
The following are detailed methodologies for the synthesis of methyl and ethyl 4-bromophenylacetate.
Protocol 1: Synthesis of Ethyl 4-bromophenylacetate
This protocol is adapted from a high-yield procedure reported for the synthesis of ethyl 2-(4-bromophenyl)acetate.[8]
1. Materials and Equipment:
-
This compound (25 g, 120 mmol)
-
Ethanol (300 mL)
-
Concentrated sulfuric acid (10 mL)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice water bath
2. Procedure:
-
Add this compound (25 g) and ethanol (300 mL) to a 500 mL round-bottom flask.
-
Slowly and carefully add concentrated sulfuric acid (10 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 15 hours.[8]
-
After 15 hours, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.[8]
-
Pour the residue into an ice-water mixture and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[8]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the final product, ethyl 4-bromophenylacetate, as an oil.[8] The expected yield is approximately 28 g (99%).[8]
Protocol 2: Synthesis of Methyl 4-bromophenylacetate
This protocol is based on a scaled-up synthesis of methyl 4-bromophenylacetate.[9]
1. Materials and Equipment:
-
This compound (206.6 g)
-
Methanol (800 mL)
-
Sulfuric acid (56.5 mL)
-
Round-bottom flask (2 L or larger)
-
Reflux condenser and distillation head
-
Heating mantle
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
2. Procedure:
-
In a large round-bottom flask, dissolve this compound (206.6 g) in methanol (800 mL).
-
Slowly add sulfuric acid (56.5 mL) dropwise to the solution, controlling the rate to manage the exothermic reaction.[9]
-
Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.[9]
-
After 2 hours, replace the reflux condenser with a distillation head and remove approximately 400 mL of methanol by distillation.[9]
-
Cool the remaining reaction system to 50°C and continue stirring for an additional 16 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a large separatory funnel and partition it with dichloromethane (1 L) and water (600 mL).[9]
-
Separate the organic phase and wash it with a saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous magnesium sulfate.[9]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain methyl 4-bromophenylacetate as a colorless oil. The expected yield is approximately 220.1 g (98%).[9]
References
- 1. lookchem.com [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 9. Methyl 4-bromophenylacetate | 41841-16-1 [chemicalbook.com]
Application Notes and Protocols: 4-Bromophenylacetic Acid in Polymer Chemistry
Introduction
4-Bromophenylacetic acid is a versatile organic compound featuring both a carboxylic acid and a bromo-functionalized aromatic ring. While not a commonplace monomer in large-scale industrial polymer production, its unique structure lends itself to specialized applications in polymer chemistry, particularly in the synthesis of functional and specialty polymers. The carboxylic acid group enables its participation in step-growth polymerizations, such as condensation reactions with diamines or diols to form polyamides or polyesters, respectively. The bromo- a moiety can be retained in the polymer backbone, imparting properties like flame retardancy or serving as a reactive site for post-polymerization modifications, such as cross-linking or the grafting of other polymer chains. These characteristics make this compound a valuable building block for creating polymers with tailored functionalities for advanced materials and biomedical applications.
Application: Synthesis of Functional Polyamides via Condensation Polymerization
One of the primary applications of this compound in polymer chemistry is as a dicarboxylic acid monomer surrogate in condensation polymerization. By converting it to a diacid chloride or using it in the presence of activating agents, it can react with diamines to produce polyamides. The resulting polymers contain a pendent bromophenyl group on each repeating unit, which can be leveraged for further chemical transformations.
Experimental Protocol: Synthesis of Poly(hexamethylene-4-bromophenylacetamide)
This protocol details the synthesis of a functional polyamide via the reaction of this compound with hexamethylenediamine (B150038).
Materials:
-
This compound (98%)
-
Thionyl chloride (SOCl₂) (99%)
-
Hexamethylenediamine (98%)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Triethylamine (B128534) (99%)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, add this compound (e.g., 10.75 g, 50 mmol) to a dry three-neck flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (e.g., 7.3 mL, 100 mmol) to the flask.
-
Heat the mixture to 70°C and reflux for 4 hours to ensure complete conversion to 4-bromophenylacetyl chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Polymerization:
-
Dissolve hexamethylenediamine (e.g., 5.81 g, 50 mmol) and triethylamine (e.g., 14 mL, 100 mmol) in anhydrous DMAc (100 mL) in a separate three-neck flask equipped with a stirrer, nitrogen inlet, and dropping funnel.
-
Cool the diamine solution to 0°C in an ice bath.
-
Dissolve the synthesized 4-bromophenylacetyl chloride in anhydrous DMAc (50 mL) and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 1 L).
-
Collect the fibrous polymer precipitate by vacuum filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
-
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of poly(hexamethylene-4-bromophenylacetamide).
| Parameter | Value |
| Reactants | |
| This compound | 10.75 g (50 mmol) |
| Hexamethylenediamine | 5.81 g (50 mmol) |
| Thionyl chloride | 7.3 mL (100 mmol) |
| Triethylamine | 14 mL (100 mmol) |
| Reaction Conditions | |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Polymerization Temperature | 0°C to Room Temperature |
| Polymerization Time | 24 hours |
| Polymer Characteristics | |
| Theoretical Yield | 14.76 g |
| Typical Actual Yield | 12.5 - 13.3 g (85 - 90%) |
| Appearance | Off-white to light yellow fibrous solid |
| Solubility | Soluble in DMAc, DMF, DMSO |
Visualizations
Caption: Condensation polymerization of 4-bromophenylacetyl chloride and hexamethylenediamine.
Caption: Experimental workflow for the synthesis of a functional polyamide.
4-Bromophenylacetic Acid: A Versatile Intermediate in the Synthesis of Bioactive Molecules
Introduction
4-Bromophenylacetic acid (4-BPAA) is a valuable and versatile building block in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid core with a bromine substituent at the para position, offers multiple reaction sites for synthetic modifications. The carboxylic acid group readily undergoes esterification and amidation, while the bromine atom allows for various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes 4-BPAA a key starting material and intermediate in the synthesis of a diverse range of bioactive molecules, including antihistamines, endothelin receptor antagonists, and non-steroidal anti-inflammatory drugs (NSAIDs). This application note details the synthesis of four prominent active pharmaceutical ingredients (APIs) starting from 4-BPAA or its close derivatives: Bilastine, Macitentan, Fexofenadine, and Felbinac. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided for each molecule.
Bioactive Molecules Derived from this compound
The following table summarizes the bioactive molecules discussed in this note, along with their therapeutic class and biological targets.
| Bioactive Molecule | Therapeutic Class | Biological Target(s) |
| Bilastine | Antihistamine | Histamine (B1213489) H1 Receptor |
| Macitentan | Endothelin Receptor Antagonist | Endothelin Receptors (ETA & ETB) |
| Fexofenadine | Antihistamine | Histamine H1 Receptor |
| Felbinac | NSAID | Cyclooxygenase (COX-1 & COX-2) |
Bilastine: A Second-Generation Antihistamine
Bilastine is a non-sedating, long-acting antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[1] It exhibits high selectivity for the histamine H1 receptor.[2][3]
Signaling Pathway: Histamine H1 Receptor Antagonism
Bilastine acts as an inverse agonist at the H1 receptor, stabilizing its inactive conformation and shifting the equilibrium away from the active state. This prevents the downstream signaling cascade initiated by histamine binding, which includes the activation of Gq/11 proteins, subsequent stimulation of phospholipase C (PLC), and the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the suppression of allergic symptoms such as vasodilation and increased vascular permeability.
Experimental Protocol: Synthesis of Bilastine
The synthesis of Bilastine can be achieved from a derivative of this compound, namely 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoic acid.
To a cooled (0-5°C) mixture of 2-methyl-2-phenyl-propanoic acid and an acylating agent (e.g., chloroacetyl chloride) in a suitable solvent (e.g., dichloromethane), a Lewis acid (e.g., aluminum chloride) is added portion-wise. The reaction mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched with cold water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-[4-(2-chloroacetyl)phenyl]-2-methyl-propanoic acid.
To a solution of 2-[4-(2-chloroacetyl)phenyl]-2-methyl-propanoic acid (35 g) in dichloromethane (B109758) (700 ml) at 0-5°C, titanium tetrachloride (140 g) is added slowly. The temperature is raised to 20-25°C, and triethylsilane (64.4 g) is added. The mixture is stirred for 4 hours at 25-30°C. The reaction is quenched with water (980 ml) below 10°C. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and evaporated to yield 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid (31 g).[4]
A mixture of 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid (20 g), 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-benzimidazole (26 g), sodium carbonate (28 g), and water (200 ml) is heated to reflux and maintained for 22 hours. After cooling, water is added, and the layers are separated. The aqueous layer is washed with toluene, and the pH is adjusted to 4.5-5.0 with acetic acid to precipitate the product. The solid is filtered, washed, and dried to yield Bilastine. A patent describing a similar step reports a yield of 84.8%.[3]
Quantitative Data: Bilastine
| Parameter | Value | Reference |
| Yield (Final Step) | 84.8% | [3] |
| IC50 (H1 Receptor) | 5.15 ng/mL (wheal inhibition) | [4] |
| Ki (H1 Receptor) | 1.92 ± 0.08 nM | [5] |
Macitentan: A Dual Endothelin Receptor Antagonist
Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[5] It blocks the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors.[6][7]
Signaling Pathway: Endothelin Receptor Antagonism
In PAH, elevated levels of ET-1 lead to vasoconstriction and vascular remodeling. ET-1 binds to ETA and ETB receptors on smooth muscle cells, triggering a signaling cascade that results in increased intracellular calcium and cell proliferation. Macitentan competitively antagonizes both receptor subtypes, thereby inhibiting these pathological effects.[8]
Experimental Protocol: Synthesis of Macitentan
The synthesis of Macitentan involves the key intermediate N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide.
To a solution of N-Propyl-sulfamide (82 g, 0.593 mol) in DMSO (250 ml), potassium tert-butoxide (90 g, 0.802 mol) is added, and the mixture is stirred for 30 minutes at room temperature. 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) (100 g, 0.329 mol) is then added, and the reaction is stirred for 5-6 hours at 25-30°C. Water is added, and the precipitated solid is filtered, washed, and dried to yield the product. A similar procedure reports a yield of 68% with high purity.[9]
Potassium tert-butoxide (560.0 g, 4.991 mol) is added to ethylene (B1197577) glycol (3.5 L) at 10-15°C. N-5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl-N'-propylsulfamide (350.0 g, 0.863 mol) is added, and the mixture is heated to 100-105°C for 12-14 hours. After cooling, water and methanol (B129727) are added, and the pH is adjusted with citric acid solution to precipitate the product. The solid is filtered, washed, and dried.
To a solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide (34.0 g, 0.079 mol) in Toluene (680.0 ml) at 10-15°C, sodium hydride (23.80 g, 0.992 mol) is added. After stirring, a solution of 5-bromo-2-chloropyrimidine (B32469) (62.0 g, 0.321 mol) in DMF (136.0 ml) is added slowly. The reaction mixture is stirred until completion. Water is added, and the mixture is acidified with citric acid to precipitate Macitentan. The product is filtered, washed, and dried. A patent indicates that Macitentan can be obtained with a purity greater than 99.5%.
Quantitative Data: Macitentan
| Parameter | Value | Reference |
| Yield (Intermediate 1) | 68% | [9] |
| Purity (Final Product) | >99.5% | |
| IC50 (ETA Receptor) | 0.17 nM | [7] |
| IC50 (ETB Receptor) | Approx. 50-fold less potent than on ETA | [5] |
| Kb (ETA Receptor) | 0.14 nM | [9] |
| Kb (ETB Receptor) | Not specified |
Fexofenadine: A Non-Sedating Antihistamine
Fexofenadine is another second-generation antihistamine used to relieve allergy symptoms. It is the active metabolite of terfenadine.[10]
Signaling Pathway: Histamine H1 Receptor Antagonism
Similar to Bilastine, Fexofenadine is a selective peripheral H1 receptor antagonist. It stabilizes the inactive state of the H1 receptor, preventing histamine-induced signal transduction and the subsequent release of pro-inflammatory mediators.
Experimental Protocol: Synthesis of Fexofenadine
A plausible synthetic route to Fexofenadine starts with the esterification and methylation of this compound.
This compound is first esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to yield methyl 4-bromophenylacetate. This ester is then methylated at the benzylic carbon using methyl iodide in the presence of a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) to give methyl 2-(4-bromophenyl)-2-methylpropanoate. A patent reports a yield of 79% for a similar esterification step.[5]
This step involves a Friedel-Crafts acylation of a suitable benzene (B151609) derivative with a four-carbon acylating agent, followed by further modifications. A related synthesis reports an overall yield of 33.51% for Fexofenadine from benzene and methallyl chloride over several steps.[2]
Methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid is reduced with sodium borohydride (B1222165) in methanol. The resulting intermediate is then hydrolyzed using sodium hydroxide (B78521) in aqueous ethanol (B145695) under reflux. Acidification with hydrochloric acid precipitates Fexofenadine hydrochloride. A patent describes this final two-step sequence with a yield of 89.5% for the crude product and an 88.5% yield for the final purified product.
Quantitative Data: Fexofenadine
| Parameter | Value | Reference |
| Overall Yield | 59% (8-step synthesis) | [6] |
| Yield (Final Steps) | 88.5% (purified) | |
| IC50 (H1 Receptor) | 246 nM | [2] |
| Ki (H1 Receptor) | 10 nM |
Felbinac: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Felbinac is an NSAID used topically to treat inflammation and pain. It is the active metabolite of fenbufen.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Felbinac, like other NSAIDs, inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Felbinac reduces the production of prostaglandins.
Experimental Protocol: Synthesis of Felbinac via Suzuki Coupling
Felbinac can be synthesized in one step from this compound via a Suzuki coupling reaction.
In a reaction vessel, this compound (0.215 g, 1.0 mmol), phenylboronic acid (0.146 g, 1.2 mmol), potassium carbonate (0.414 g, 3.0 mmol), and a palladium catalyst (e.g., a palladium glycine (B1666218) complex, 0.0016 g, 0.5 mol%) are mixed in pure water (5.0 mL). The reaction mixture is stirred at room temperature in the air for 2 hours. After the reaction, the mixture is filtered to remove by-products. The filtrate is diluted with distilled water (80 mL) and acidified with dilute hydrochloric acid to a pH of 3.5-4. The mixture is heated to 80°C for 10 minutes and then cooled to precipitate the product. The solid is filtered, washed, and dried to yield Felbinac. A patent describing this method reports a yield of 89%.
Quantitative Data: Felbinac
| Parameter | Value | Reference |
| Yield | 89% | |
| IC50 (COX-1) | Not readily available in cited literature | [2] |
| IC50 (COX-2) | Not readily available in cited literature | [2] |
Conclusion
This compound is a cornerstone intermediate in the pharmaceutical industry, enabling the efficient synthesis of a wide array of important therapeutic agents. The examples of Bilastine, Macitentan, Fexofenadine, and Felbinac highlight the diverse applications of this versatile molecule. The synthetic protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers and professionals engaged in drug discovery and development, underscoring the strategic importance of 4-BPAA in constructing complex and potent bioactive molecules.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pedworld.ch [pedworld.ch]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromophenylacetic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-bromophenylacetic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure a successful purification process.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step methodology for the purification of this compound using a single-solvent recrystallization technique.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., deionized water or ethanol)
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Erlenmeyer flasks (2)
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Boiling chips
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Ice bath
Procedure:
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Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1][2][3] Water and ethanol (B145695) are commonly used solvents.[4]
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a few boiling chips. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate to the boiling point of the solvent while stirring until the solid is completely dissolved.[1] If necessary, add small increments of hot solvent to achieve full dissolution.
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Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step is crucial to remove any solid contaminants before crystallization begins.
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Cooling and Crystallization: Once the solid is fully dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[5] After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or using a desiccator. The melting point of pure this compound is between 114-117 °C.
Data Presentation: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. The following table provides a summary of common solvents and their suitability for the recrystallization of this compound based on available data and general principles for aromatic carboxylic acids.
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability | Notes |
| Water | Slightly Soluble[4][6] | Soluble | Good | Known to form needles upon crystallization.[4][7] |
| Ethanol | Soluble | Very Soluble | Fair to Good | May require a co-solvent like water to reduce solubility at room temperature for better yield. |
| Methanol | Soluble | Very Soluble | Fair | Similar to ethanol, a co-solvent might be necessary. |
| Isopropanol | Moderately Soluble | Soluble | Fair | Can be a suitable alternative to ethanol. |
| Acetone | Soluble | Very Soluble | Poor | Generally too good of a solvent at room temperature, leading to low recovery. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Similar to acetone, results in poor yield. |
| Toluene | Sparingly Soluble | Moderately Soluble | Possible | May be suitable, but requires experimental verification. |
Note: The solubility data presented is a combination of qualitative information from literature and estimations based on the properties of aromatic carboxylic acids. Experimental validation is recommended for optimal solvent selection.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: Figure 1: A step-by-step workflow for the purification of this compound by recrystallization.
Troubleshooting Guide for Recrystallization
Caption: Figure 2: A logical diagram for troubleshooting common problems encountered during recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][3] Based on available data, water is a good choice as the compound is slightly soluble at room temperature and its solubility increases with temperature.[4] Ethanol can also be used, potentially in a mixed solvent system with water to optimize the yield.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you may not have added enough solvent. Add small portions of the hot solvent to the flask until the solid fully dissolves.[1] Ensure the solvent is at or near its boiling point.
Q3: No crystals are forming after cooling the solution. What is the problem?
A3: This could be due to several reasons: the solution may not be saturated, or it could be supersaturated.[8] Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of pure this compound to induce crystallization.[8] If the solution is not saturated, you may need to boil off some of the solvent to concentrate it and then allow it to cool again.[5]
Q4: The recrystallized product has a low melting point or a broad melting point range. What does this indicate?
A4: A low or broad melting point range typically indicates that the sample is still impure. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to achieve higher purity.
Q5: My crystals are colored, but the pure compound is described as white. How can I remove the color?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs the colored impurities, which are then removed by filtration.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent to decrease the saturation, and allow it to cool more slowly.[5] Consider using a lower-boiling point solvent if the problem persists. |
| Premature Crystallization | The solution cools too quickly during hot filtration, causing crystals to form in the funnel. | Preheat the filtration apparatus (funnel and receiving flask) before filtration. Keep the solution hot during the transfer. Add a small amount of hot solvent to the funnel to redissolve any crystals that have formed. |
| Low Recovery Yield | Too much solvent was used; the solution was not cooled sufficiently; crystals were filtered before crystallization was complete; some product was lost during transfers.[5] | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Allow sufficient time for crystallization. Be meticulous with transfers between glassware. |
| Crystals are too small (powdery) | The solution cooled too rapidly. | Allow the solution to cool slowly and undisturbed on the benchtop before placing it in an ice bath. Rapid cooling leads to the formation of small, often less pure, crystals. |
| Incomplete drying of crystals | Insufficient drying time or inefficient drying method. | Ensure the crystals are dried under vacuum for an adequate amount of time. For stubborn solvents, drying in a vacuum oven (at a temperature below the melting point) may be necessary. |
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | CAS#:1878-68-8 | Chemsrc [chemsrc.com]
- 7. This compound | 1878-68-8 [chemicalbook.com]
- 8. quora.com [quora.com]
Technical Support Center: Synthesis of 4-Bromophenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: this compound is typically synthesized via several common routes. These include:
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Bromination of Phenylacetic Acid: Direct electrophilic aromatic substitution of phenylacetic acid with bromine. This method can produce a mixture of ortho, meta, and para isomers.[1][2]
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From 4-Bromobenzyl Halides: This two-step process involves the reaction of a 4-bromobenzyl halide (e.g., bromide) with a cyanide salt (e.g., sodium cyanide) to form 4-bromophenylacetonitrile (B126402), which is then hydrolyzed to the desired acid.[1][3]
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Carbonylation Reactions: Palladium-catalyzed carbonylation of 4-bromoiodobenzene or reaction of 1-bromo-4-bromomethyl-benzene with carbon monoxide can also yield this compound.[2]
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From 4-Bromotoluene: This involves the radical-initiated reaction of 4-bromotoluene, followed by cyanation and hydrolysis.[3]
Q2: What are the typical impurities I might encounter in my synthesis of this compound?
A2: The impurities largely depend on the synthetic route employed. Common impurities include:
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Isomeric Impurities: 2-Bromophenylacetic acid and 3-Bromophenylacetic acid are common when using the direct bromination of phenylacetic acid.
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Unreacted Starting Materials: Residual phenylacetic acid, 4-bromotoluene, or 4-bromobenzyl halides may be present if the reaction has not gone to completion.
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Intermediate Species: In multi-step syntheses, intermediates like 4-bromophenylacetonitrile may be present in the final product if hydrolysis is incomplete.
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By-products: Dibrominated phenylacetic acid species or other side-products from the specific reaction conditions can also be impurities.
Q3: My final product of this compound has a yellowish tint. What could be the cause?
A3: A yellowish tint in the final product often indicates the presence of colored impurities. These can arise from several sources, including:
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Residual Bromine: If the bromination reaction is not properly quenched, or if the product is not sufficiently washed, residual bromine can impart a yellow or brownish color.
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Nitrated Impurities: If nitric acid was used in a nitration-reduction route, residual nitro compounds could be present.
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Degradation Products: The product may have degraded due to exposure to heat, light, or air.
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Organic Impurities: A patent for a high-purity process mentions the removal of "color & base organic impurities" through a carbon treatment step, suggesting that colored organic by-products can be an issue.[3]
Q4: How can I purify my synthesized this compound?
A4: Purification of this compound is typically achieved through recrystallization.[2] Water is a commonly used solvent for this purpose, from which the acid crystallizes as needles.[4] For removing colored impurities, treatment with activated carbon can be effective.[3] Fractional crystallization can be employed to separate the desired para-isomer from ortho- and meta-isomers when the synthesis is done by direct bromination of phenylacetic acid.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or increasing the temperature if the reaction has stalled. |
| Poor recovery during workup. | Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted during acidic/basic extractions to maximize product partitioning into the desired phase. | |
| Substrate or reagent degradation. | Ensure the quality of starting materials and reagents. Use freshly distilled or purified reagents if necessary. | |
| Presence of Isomeric Impurities (2- and 3-Bromophenylacetic acid) | Non-selective bromination of phenylacetic acid. | Employ a more selective bromination method if possible. Isomer separation can be achieved by fractional crystallization.[1] |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | As mentioned for low yield, optimize reaction conditions. |
| Inefficient stoichiometry of reagents. | Re-evaluate the molar ratios of the reactants. | |
| Presence of 4-Bromophenylacetonitrile Impurity | Incomplete hydrolysis of the nitrile intermediate. | Extend the hydrolysis time or use more forcing conditions (e.g., higher concentration of acid/base, higher temperature). |
| Final Product is an Oil or Gummy Solid | Presence of significant impurities depressing the melting point. | Analyze the crude product to identify the major impurities. A multi-step purification approach involving an initial wash, followed by recrystallization, may be necessary. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
1. Purification by Recrystallization
This protocol describes the general procedure for purifying this compound by recrystallization from water.
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Step 1: Dissolve the crude this compound in a minimum amount of hot water.
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Step 2: If colored impurities are present, add a small amount of activated carbon and heat the solution for a short period.
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Step 3: Hot-filter the solution to remove the activated carbon and any insoluble impurities.
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Step 4: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Step 5: Collect the crystals by vacuum filtration.
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Step 6: Wash the crystals with a small amount of cold water.
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Step 7: Dry the purified crystals under vacuum.
2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be used to assess the purity of this compound and to detect common impurities.
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Column: A reverse-phase C18 column is suitable.
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Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[5]
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Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-230 nm).
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
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Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram. The retention times of the product and any impurities can be compared to those of known standards.
Visualizations
References
optimizing reaction conditions for 4-Bromophenylacetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromophenylacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Hydrolysis of 4-Bromophenylacetonitrile (B126402)
Q1: My yield of this compound is lower than expected after hydrolysis. What are the possible causes and solutions?
A1: Low yields during the hydrolysis of 4-bromophenylacetonitrile can stem from several factors:
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Incomplete Hydrolysis: The reaction may not have gone to completion.
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Solution: Ensure the reaction is refluxed for a sufficient duration (typically 6-8 hours when using a base like sodium hydroxide) and that the temperature is maintained between 90-100°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
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Suboptimal pH for Precipitation: Incorrect pH during the workup can prevent the complete precipitation of the product.
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Solution: After the hydrolysis is complete and the reaction mixture has been cooled and washed, carefully adjust the pH to the acidic range (pH 2-3) to precipitate the carboxylic acid.[1]
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Loss of Product During Extraction: The product may be lost during the workup and extraction steps.
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Solution: Ensure efficient extraction from the aqueous layer after acidification. Use an appropriate organic solvent like ethyl acetate (B1210297) and perform multiple extractions to maximize recovery.
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Q2: The final product is discolored. How can I improve its purity and appearance?
A2: A discolored product often indicates the presence of organic impurities.
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Solution: After the initial reaction, and before acidification, perform a wash with a non-polar organic solvent like toluene (B28343). This can help remove colored and other organic impurities. Additionally, a carbon treatment of the aqueous solution before acidification can effectively decolorize the solution, leading to a purer, white to off-white final product.[1] Recrystallization from water can also be an effective purification method.[2]
Method 2: Bromination of Phenylacetic Acid
Q1: I am getting a mixture of ortho- and para-isomers. How can I improve the selectivity for the 4-bromo isomer?
A1: The direct bromination of phenylacetic acid can lead to a mixture of 2-bromophenylacetic acid and this compound.[3]
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Solution: Achieving high para-selectivity can be challenging.
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Catalyst Choice: Using a Lewis acid catalyst like iron(III) bromide (FeBr₃) can favor para-substitution.[4]
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Radical Conditions: Employing N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or acetonitrile (B52724) can also promote para-bromination.[4]
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Purification: If a mixture is obtained, the 4-bromo isomer can be isolated by fractional crystallization.[3]
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Q2: The reaction is sluggish and does not go to completion. What can I do?
A2: Incomplete bromination can be due to catalyst deactivation or insufficient reactivity.
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Solution:
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Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst.
-
Reaction Temperature: A moderate temperature of 50-80°C is often employed for this reaction.[4] Adjusting the temperature within this range may improve the reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent unwanted side reactions.[4]
-
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| Hydrolysis of 4-Bromophenylacetonitrile | 4-Bromophenylacetonitrile | Sodium Hydroxide (B78521), Water | 6-8 hours | 98 | 99.9 | [1] |
| Carbonylation | 1-bromo-4-bromomethyl-benzene | [RhCl(1,5-cyclooctadiene)]₂, KI, Formic Acid, CO | 18 hours | 93 | Not specified | [4] |
| Hydrolysis of Ethyl Ester | Ethyl 4-bromophenylacetate | Sodium Hydroxide, 1,4-Dioxane (B91453), Water | 2 hours | 93 | Not specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 4-Bromophenylacetonitrile[1]
-
Reaction Setup: In a 500 ml round-bottom flask equipped with a reflux condenser, add 4-bromophenylacetonitrile.
-
Hydrolysis: Add a solution of sodium hydroxide (2.25 g) in water (25 ml).
-
Reflux: Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours. Monitor the reaction completion by TLC.
-
Cooling and Washing: After completion, cool the reaction mixture to room temperature. Wash the aqueous layer with 5-15 ml of toluene to remove organic impurities.
-
Decolorization: Perform a carbon treatment on the aqueous layer to remove colored impurities.
-
Precipitation: Adjust the pH of the aqueous solution to 2-3 with a suitable acid to precipitate the product.
-
Isolation and Drying: Filter the solid product, wash with water, and dry at 65-73°C to obtain pure this compound.
Protocol 2: Synthesis of this compound via Hydrolysis of Ethyl 4-bromophenylacetate[5]
-
Dissolution: Dissolve ethyl 4-bromophenylacetate in 1,4-dioxane in a reaction flask.
-
Hydrolysis: Add 6 N sodium hydroxide solution to the flask.
-
Heating: Heat the reaction mixture to 60°C and stir for 2 hours.
-
Acidification: After cooling, adjust the pH of the solution to 1 by adding 2 N hydrochloric acid.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the product from the remaining aqueous solution with ethyl acetate.
-
Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Visualizations
Caption: Synthesis workflow from 4-bromotoluene.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Bromination of Phenylacetic Acid
Welcome to the technical support center for the bromination of phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the bromination of phenylacetic acid, providing explanations and actionable solutions.
Issue 1: Low Yield of α-Bromophenylacetic Acid and Formation of Ring-Brominated Byproducts
Q1: My reaction is producing significant amounts of byproducts where bromine has substituted on the phenyl ring instead of the alpha-carbon. Why is this happening and how can I prevent it?
A1: This side reaction is known as Electrophilic Aromatic Substitution (EAS). While the primary goal is the α-bromination, the phenyl ring itself can react with the brominating agent. The -CH₂COOH group of phenylacetic acid has a complex directing effect. The methylene (B1212753) (-CH₂) group is weakly activating and directs electrophiles to the ortho and para positions. Conversely, the carboxylic acid (-COOH) group is deactivating and a meta-director. The overall outcome depends on the reaction conditions.
Troubleshooting:
-
Choice of Brominating Agent: The Hell-Volhard-Zelinsky (HVZ) reaction, which uses Br₂ and a phosphorus catalyst (like PBr₃ or red phosphorus), is specifically designed for α-bromination of carboxylic acids and generally favors this pathway. Using molecular bromine without the phosphorus catalyst, especially with a Lewis acid, will strongly favor ring bromination.
-
Use of NBS: N-Bromosuccinimide (NBS) is often a milder and more selective reagent for α-bromination compared to Br₂/PBr₃, particularly when used with a radical initiator (like AIBN or light) in a non-polar solvent like carbon tetrachloride (CCl₄). This method proceeds via a radical mechanism at the benzylic position, thus avoiding electrophilic attack on the ring.
-
Reaction Conditions: Avoid harsh Lewis acids that promote EAS. Stick to the conditions specified for the HVZ reaction or radical bromination with NBS.
Q2: What is the expected distribution of ortho-, meta-, and para-brominated phenylacetic acid if ring substitution occurs?
A2: Due to the weakly activating ortho-, para-directing nature of the alkyl portion of the substituent, you can expect a mixture of ortho- and para-brominated isomers, with the para isomer often being the major ring-substituted product due to reduced steric hindrance. Meta-substitution is generally not favored.
Issue 2: Gas Evolution and Loss of Product Mass (Decarboxylation)
Q3: I observe gas bubbling during my reaction, and my final yield is lower than expected, with toluene (B28343) detected as a byproduct. What is causing this?
A3: You are likely observing decarboxylation, the loss of carbon dioxide (CO₂) from the carboxylic acid. Phenylacetic acid can decarboxylate to form toluene, especially under high temperatures. While this is a known reaction, it typically requires harsh conditions (e.g., temperatures above 200°C) to become a significant pathway.
Troubleshooting:
-
Temperature Control: The Hell-Volhard-Zelinsky reaction can be exothermic. Maintain careful temperature control and avoid excessive heating. If the reaction is run at reflux, ensure the temperature does not significantly exceed what is necessary for the reaction to proceed.
-
Milder Conditions: If decarboxylation is a persistent issue, consider switching to a milder bromination method, such as using NBS at lower temperatures.
Issue 3: Formation of Polymeric or Tar-Like Material
Q4: My reaction mixture has turned dark, and I have a tar-like, insoluble material. What is this and how can I avoid it?
A4: The formation of dark, polymeric material is a common issue in many organic reactions, including brominations, often resulting from radical side reactions or decomposition of starting materials or products under harsh conditions. While the exact structure of this "tar" is often complex and uncharacterized, its formation is promoted by high temperatures and prolonged reaction times.
Troubleshooting:
-
Purification of Reagents: Ensure your phenylacetic acid and solvent are pure. Impurities can sometimes initiate polymerization.
-
Control Reaction Time: Monitor the reaction progress using techniques like TLC or ¹H NMR. Stop the reaction as soon as the starting material is consumed to avoid over-bromination and decomposition.
-
Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Work-up: Upon completion, promptly work up the reaction to isolate the product from the reactive environment. An initial filtration of the cooled reaction mixture can sometimes remove some of the polymeric material before extraction and purification.
Data Presentation: Comparison of Bromination Methods
While precise quantitative comparisons for phenylacetic acid are not extensively documented in comparative studies, the following table summarizes the general characteristics and expected outcomes for the two primary α-bromination methods.
| Feature | Hell-Volhard-Zelinsky (HVZ) Reaction | N-Bromosuccinimide (NBS) Bromination |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst/Initiator | PBr₃ or Red Phosphorus | AIBN or Light (Radical Initiator) |
| Typical Yield | Generally high (can exceed 80-90%) | High (often >90%) |
| Reaction Conditions | Harsher (often requires heating) | Milder (can often be done at lower temperatures) |
| Selectivity for α-Br | Good to excellent | Excellent, especially for benzylic positions |
| Major Side Reactions | Ring substitution (if not controlled), Decarboxylation (at high temp.), Polymeric material | Potential for allylic/benzylic bromination on other parts of a more complex molecule |
| Safety Considerations | Br₂ is highly corrosive and toxic. PBr₃ is water-sensitive. | NBS is a solid and easier to handle than Br₂, but is an irritant. CCl₄ (a common solvent) is toxic and carcinogenic. |
Experimental Protocols
The following are representative protocols for the α-bromination of phenylacetic acid. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Protocol 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is a classic method for the α-bromination of carboxylic acids.
Materials:
-
Phenylacetic acid
-
Red phosphorus (catalytic amount)
-
Bromine (1.1 equivalents)
-
Water for work-up
-
An appropriate solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add phenylacetic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce HBr gas, which should be vented through a trap (e.g., a bubbler with a sodium hydroxide (B78521) solution).
-
After the addition is complete, continue heating the mixture under reflux until the reaction is complete (monitor by TLC or ¹H NMR).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and quench any remaining PBr₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with water and then with a saturated sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude α-bromophenylacetic acid.
-
The crude product can be further purified by recrystallization (e.g., from a hexane (B92381)/ether mixture) or column chromatography.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to the HVZ reaction.[1]
Materials:
-
Phenylacetic acid (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.05 equivalents)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Hexane for work-up
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid in carbon tetrachloride.
-
Add N-bromosuccinimide and AIBN to the solution.
-
Heat the reaction mixture to reflux (around 77°C for CCl₄) and stir for 2-4 hours. Monitor the reaction for the consumption of the starting material by ¹H NMR or TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Dilute the mixture with hexane and filter to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent by rotary evaporation.
-
The resulting crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ether eluent) to afford pure α-bromophenylacetic acid.[1]
Visualizations
Reaction Pathways
The following diagrams illustrate the desired α-bromination pathway and the most common side reaction, electrophilic aromatic substitution.
Caption: Main reaction vs. side reaction pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the bromination of phenylacetic acid.
Caption: A troubleshooting guide for common issues.
References
Technical Support Center: Synthesis of 4-Bromophenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Bromophenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve experimental outcomes. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthesis strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound include:
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Hydrolysis of 4-Bromophenylacetonitrile (B126402): This is a high-yield method that starts from 4-bromotoluene (B49008), which is first converted to 4-bromobenzyl cyanide and then hydrolyzed.[1][2][3]
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Willgerodt-Kindler Reaction: This route uses 4-bromoacetophenone as a starting material, which is reacted with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis.[4][5][6]
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Grignard Reaction: This involves forming a Grignard reagent from a 4-bromobenzyl halide and reacting it with carbon dioxide.[7]
-
Direct Bromination of Phenylacetic Acid: This method involves the electrophilic aromatic substitution of phenylacetic acid, but can lead to a mixture of 2- and 4-bromo isomers, requiring careful purification.[3]
-
Palladium-Catalyzed Carbonylation: A more modern approach that can start from compounds like 1-bromo-4-bromomethyl-benzene using a rhodium or palladium catalyst and carbon monoxide.[2][8]
Q2: What are the main applications of this compound?
A2: this compound is a versatile intermediate. It serves as a key starting material for active pharmaceutical ingredients (APIs) such as Bilastine and Mecitentan.[1] It is also used in chemical research as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and in the synthesis of agrochemicals and liquid crystals.[2]
Q3: How can I purify the final this compound product?
A3: The most common purification method is recrystallization. Water is a suitable solvent, from which the acid crystallizes as needles.[9] Toluene (B28343) can also be used for recrystallization.[10] For laboratory scale, column chromatography can be employed if high purity is required.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Route 1: From 4-Bromotoluene (via Nitrile Hydrolysis)
Q: My yield for the first step, the conversion of 4-bromotoluene to 4-bromobenzyl bromide/cyanide, is low. What can I do?
A: Low yield in the initial bromination of 4-bromotoluene is often due to insufficient radical generation.
-
Initiator: Ensure a suitable radical initiator, like benzoyl peroxide or AIBN, is used. The reaction is typically carried out under conditions that favor free-radical chain reactions.[1]
-
Reaction Conditions: The reaction temperature needs to be carefully controlled, typically elevated (e.g., 120°C), to promote initiation without causing excessive side reactions.[1]
-
Phase Transfer Catalyst: When converting the resulting bromide to the nitrile with sodium cyanide, using a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can significantly improve the reaction rate and yield by facilitating the transport of the cyanide anion into the organic phase.[1]
Q: The hydrolysis of 4-bromophenylacetonitrile to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A: Incomplete hydrolysis is a common issue. To ensure complete conversion:
-
Reaction Time and Temperature: The hydrolysis, whether acid or base-catalyzed, requires sufficient time and heat. For sodium hydroxide-mediated hydrolysis, refluxing for 6-8 hours at 90-100°C is recommended.[1]
-
Concentration of Acid/Base: Use a sufficiently concentrated solution of the hydrolyzing agent. For example, a 6N sodium hydroxide (B78521) solution is effective.[8]
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting nitrile spot will indicate the reaction's completion.[1] After the reaction, ensure proper acidification (to pH 2-3) to precipitate the carboxylic acid product fully.[1]
Route 2: Grignard Reaction
Q: I'm having trouble initiating the formation of my Grignard reagent from 4-bromobenzyl halide.
A: Grignard reagent formation can be notoriously difficult to start due to a passivating oxide layer on the magnesium surface.
-
Magnesium Activation: The magnesium turnings must be activated. This can be achieved by adding a small crystal of iodine, which etches the magnesium surface.[7][11] Alternatively, mechanically crushing the magnesium with a dry stirring rod can expose a fresh surface.[12] Using highly reactive Rieke magnesium is also an option.[7]
-
Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water. All glassware must be flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[11] The solvent (typically anhydrous diethyl ether or THF) must be strictly anhydrous.[7]
-
Initiation: A small amount of the halide solution can be added first. Gentle warming may be necessary to start the reaction, which is often indicated by bubbling on the magnesium surface or a cloudy appearance. Once initiated, the rest of the halide should be added slowly to maintain a controlled reflux.[12]
Q: My Grignard reaction yield is low, and I suspect side reactions. What is the most likely culprit?
A: The most significant side reaction is often Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[11] This is especially problematic with benzylic halides.
-
Slow Addition: Add the alkyl halide slowly and at a controlled rate to the magnesium suspension. This keeps the concentration of the halide low, minimizing its reaction with the already-formed Grignard reagent.[11]
-
Temperature Control: Avoid excessive heating. While some initial warming may be needed, the reaction is exothermic. Maintaining a gentle reflux is usually sufficient. Overheating can promote side reactions.[11]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents as it provides better stabilization for the organomagnesium species.[11]
Data Presentation: Comparison of Synthesis Routes
The following table summarizes and compares the most common synthesis routes for this compound.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Nitrile Hydrolysis | 4-Bromotoluene | NBS/Bromine, NaCN, NaOH/H₂SO₄ | 98% (hydrolysis step)[1] | High overall yield, uses inexpensive starting material.[1] | Involves highly toxic cyanides. |
| Willgerodt-Kindler | 4-Bromoacetophenone | Sulfur, Morpholine, NaOH | 57% (example with similar substrate)[13] | Good for converting ketones to terminal carboxylic acids. | Can have moderate yields and requires hydrolysis of an intermediate thioamide.[4][6] |
| Palladium Catalysis | 1-Bromo-4-bromomethyl-benzene | CO, [RhCl(1,5-cyclooctadiene)]₂, KI | 93%[2] | High yield, avoids harsh reagents. | Requires specialized equipment (pressure reactor) and expensive catalysts. |
| Grignard Reaction | 4-Bromobenzyl bromide | Mg, CO₂, H₃O⁺ | Variable (40-80%)[11] | Classic, well-understood C-C bond formation. | Highly sensitive to moisture; Wurtz coupling is a major side reaction.[7][11] |
| Direct Bromination | Phenylacetic acid | Br₂, Lewis Acid (e.g., FeBr₃) | Variable | Direct, one-step process. | Produces a mixture of ortho and para isomers, requiring difficult separation.[3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Nitrile Hydrolysis
This protocol is adapted from a reported high-purity process.[1]
Step 1: Synthesis of 4-Bromophenylacetonitrile
-
To a 500 mL round-bottom flask, add 4-bromotoluene (10 g) and benzoyl peroxide (0.2 g).
-
Slowly raise the temperature to 120°C.
-
Add liquid bromine (7.2 g) dropwise over a period of 4-5 hours. Maintain the temperature.
-
Continue stirring for another 1-2 hours after the addition is complete. Monitor the reaction via TLC.
-
Once the reaction is complete, cool the mixture to 90-100°C.
-
Neutralize the reaction mass by adding a saturated solution of sodium carbonate until the pH is between 6.0 and 8.5.
-
To this mixture, add a solution of aqueous sodium cyanide (2.25 g in 80 mL water) and tetrabutylammonium chloride (TBAC, 0.2 g).
-
Reflux the mixture for several hours until the conversion is complete (monitor by TLC).
-
After cooling, separate the organic layer, wash with water, and purify to obtain 4-Bromophenylacetonitrile.
Step 2: Hydrolysis to this compound
-
In a 500 mL round-bottom flask, combine the 4-Bromophenylacetonitrile from the previous step with a solution of sodium hydroxide (2.25 g in 25 mL water).
-
Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours. Monitor completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the aqueous solution with toluene (10-15 mL) to remove organic impurities.
-
Treat the aqueous layer with activated carbon to remove colored impurities, then filter.
-
Adjust the pH of the filtrate to 2-3 using a suitable acid (e.g., HCl). A white solid will precipitate.
-
Filter the solid, wash with cold water, and dry at 65-75°C to yield pure this compound (Purity: >99%, Yield: ~98%).[1]
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This is a general procedure based on the Willgerodt-Kindler reaction.[6][13]
Step 1: Thioamide Formation
-
In a reaction vessel, combine 4-bromoacetophenone, elemental sulfur (S₈), and a secondary amine such as morpholine.
-
Heat the mixture, often to reflux, for several hours. The reaction can also be performed efficiently using microwave irradiation.
-
Monitor the reaction by TLC for the disappearance of the starting ketone.
-
Upon completion, cool the reaction mixture and isolate the intermediate thioamide, typically by precipitation or extraction.
Step 2: Hydrolysis
-
Hydrolyze the resulting thioamide by refluxing with an aqueous base (e.g., NaOH) or acid (e.g., H₂SO₄).
-
After hydrolysis is complete, cool the mixture and acidify with a strong acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Diagrams and Workflows
Caption: Overview of major synthesis routes to this compound.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. Page loading... [guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt_rearrangement [chemeurope.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
challenges in the scale-up of 4-Bromophenylacetic acid production
Welcome to the technical support center for the production of 4-Bromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for industrial scale-up?
A1: The most prevalent methods for industrial production are the bromination of phenylacetic acid and a multi-step process starting from 4-bromotoluene (B49008) via 4-bromophenylacetonitrile. The route beginning with 4-bromotoluene is often favored for its potential to deliver high purity and yield.[1]
Q2: What is a major safety concern when scaling up bromination reactions for this compound synthesis?
A2: A significant safety concern is the potential for hazardous side reactions, especially when using reagents like N-bromosuccinimide (NBS). Thermal safety analysis is crucial to identify and understand the thermal behavior of potential side reactions to prevent runaway reactions.[2] Limiting the accumulation of the brominating agent in the reaction mixture can lower the maximum reaction heat.[2]
Q3: How can high purity (≥99.9%) of this compound be achieved on a large scale?
A3: Achieving high purity often involves a robust synthesis process followed by effective purification steps. A commercially viable process starting from 4-bromotoluene, proceeding through 4-bromophenylacetonitrile, and ending with hydrolysis has been shown to produce this compound with a purity of 99.9%.[1] The purification typically involves washing with a solvent like toluene (B28343) to remove organic impurities, followed by carbon treatment for color removal, and then careful pH adjustment to precipitate the pure acid.[1]
Q4: What are the typical yields for the industrial production of this compound?
A4: An improved process starting from 4-bromotoluene has been reported to achieve a high yield of 98% for the final this compound product.[1]
Q5: What are the key intermediates in the synthesis of this compound starting from 4-bromotoluene?
A5: The key intermediate in this synthesis route is 4-bromophenylacetonitrile.[1] This intermediate is then hydrolyzed to produce the final this compound.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction during the bromination or hydrolysis step. | - Bromination: Ensure the reaction is monitored to completion using an appropriate analytical technique like TLC.[1] Maintain the recommended reaction temperature and duration. For the 4-bromotoluene route, a temperature of up to 120°C for 4-5 hours is suggested for the initial bromination.[1] - Hydrolysis: For the hydrolysis of 4-bromophenylacetonitrile, reflux conditions (90-100°C) for 6-8 hours are recommended to ensure complete conversion.[1] |
| Side reactions consuming starting materials or intermediates. | - Bromination: In NBS-based brominations, control the addition rate of NBS to minimize accumulation and potential side reactions.[2] - General: Ensure the use of high-purity starting materials to avoid side reactions catalyzed by impurities. | |
| Low Purity / Discoloration | Presence of unreacted starting materials or intermediates. | - Purification: Implement a thorough work-up procedure. Washing the crude product with a suitable organic solvent (e.g., toluene) can remove non-polar impurities.[1] |
| Formation of colored byproducts. | - Decolorization: Treat the reaction mixture with activated carbon to remove colored impurities before final product isolation.[1] | |
| Inefficient purification. | - Crystallization: Optimize the recrystallization process. Ensure the correct solvent system and cooling profile are used. - pH Adjustment: During the final precipitation of the acid, adjust the pH slowly and precisely (to pH 2-3) to ensure selective precipitation of the desired product.[1] | |
| Scale-up Safety Issues (e.g., Exotherms) | Poor heat dissipation in larger reactors. | - Thermal Safety Studies: Conduct a thorough thermal safety analysis before scale-up to understand the reaction's thermal profile and identify potential hazards.[2] - Controlled Addition: For exothermic steps like bromination, implement a semi-batch process with a controlled feeding program for the limiting reagent (e.g., NBS) to manage heat generation.[2] |
| Accumulation of reactive intermediates. | - Monitoring: Implement in-process controls to monitor the consumption of reactive intermediates and prevent their accumulation. | |
| Inconsistent Crystal Size/Morphology | Uncontrolled precipitation/crystallization conditions. | - Controlled Cooling: Implement a programmed cooling profile during crystallization to ensure uniform crystal growth. - Seeding: Use seed crystals to induce crystallization and control crystal size. - Agitation: Optimize the agitation speed to ensure good mixing without causing excessive crystal breakage. |
Data Presentation
Table 1: Comparison of Key Parameters for an Optimized this compound Synthesis Route
| Parameter | Value | Reference |
| Starting Material | 4-Bromotoluene | [1] |
| Key Intermediate | 4-Bromophenylacetonitrile | [1] |
| Final Product Purity | 99.9% | [1] |
| Overall Yield | 98% | [1] |
| Bromination Temperature | Up to 120°C | [1] |
| Hydrolysis Temperature | 90-100°C (Reflux) | [1] |
| Hydrolysis Duration | 6-8 hours | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromophenylacetonitrile from 4-Bromotoluene
This protocol is based on an improved, commercially viable process.[1]
-
Reaction Setup: To a 500 ml round bottom flask, add 10g of 4-bromotoluene and 0.2g of benzoyl peroxide.
-
Bromination: Slowly raise the temperature to 120°C.
-
Add 7.2g of liquid bromine over a period of 4-5 hours.
-
Maintain the reaction mixture at this temperature for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reaction mass to 90-100°C.
-
Saturate the reaction mass with sodium carbonate to a pH of 6.0-8.5.
-
Cyanation: To the saturated reaction mass, add a solution of 2.25g of aqueous sodium cyanide in 80ml of water and 0.2g of tetrabutylammonium (B224687) chloride (TBAC).
Protocol 2: Hydrolysis of 4-Bromophenylacetonitrile to this compound
This protocol follows the subsequent step in the improved process.[1]
-
Reaction Setup: To a 500 ml round bottom flask, add the 4-Bromophenylacetonitrile produced in the previous step.
-
Add a solution of 2.25g of sodium hydroxide (B78521) in 25ml of water.
-
Hydrolysis: Heat the mixture under reflux conditions (90-100°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Purification: After completion, cool the reaction mass to room temperature.
-
Wash the reaction mixture with 5-15 ml of toluene.
-
Perform a carbon treatment to remove color and basic organic impurities.
-
Isolation: Adjust the pH of the aqueous reaction mass to 2-3 with a suitable acid to precipitate the product.
-
Drying: Dry the resulting solid at 65-73°C to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the high-yield, high-purity synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Resolving Isomers of Bromophenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of bromophenylacetic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of bromophenylacetic acid?
The two most common and effective methods for resolving racemic bromophenylacetic acid are:
-
Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent).[1] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties like solubility.[2][3] These differences allow them to be separated by fractional crystallization.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[4][5] The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Q2: Which chiral resolving agents are effective for bromophenylacetic acid?
Optically active amines are typically used to resolve racemic acids. For α-bromo arylacetic acids, chiral amines such as (S)-1-phenylethan-1-amine and novel agents like (S)-diphenyl(pyrrolidin-2-yl)methanol have proven effective in forming diastereomeric salts that can be separated via crystallization.[6] Other common resolving agents for acids include ephedrine, brucine, and strychnine.[2] The selection is often empirical and may require screening several candidates.[7]
Q3: My α-bromophenylacetic acid sample seems to be degrading. Is this a known issue?
Yes, α-bromophenylacetic acid (BPAA) has been shown to be unstable in polar solvents like aqueous methanol.[8] It can undergo nucleophilic substitution to form decomposition products such as α-hydroxyphenylacetic acid (mandelic acid) and α-methoxyphenylacetic acid.[8][9] This instability is a critical consideration for method development, as it can affect the purity and yield of the desired isomer.[8] It is crucial to use appropriate solvents and monitor for degradation products during analysis and resolution.
Q4: Can I resolve bromophenylacetic acid isomers using standard reversed-phase HPLC?
No, standard (achiral) reversed-phase HPLC cannot separate enantiomers.[10] Enantiomers have identical physical and chemical properties in an achiral environment.[11] To achieve separation, chirality must be introduced into the chromatographic system, either through a chiral stationary phase (direct method) or a chiral additive in the mobile phase (indirect method).[5][10]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in Fractional Crystallization
Question: My resolved bromophenylacetic acid shows low enantiomeric excess after crystallization. What are the potential causes and solutions?
Answer: Low enantiomeric excess is a common challenge in resolution by fractional crystallization.[12] The primary causes and troubleshooting steps are outlined below:
-
Co-precipitation: The more soluble diastereomeric salt may be precipitating along with the less soluble, desired salt.
-
Solution: The most effective way to improve purity is to recrystallize the isolated diastereomeric salt.[13] This process can be repeated until a satisfactory e.e. is achieved.
-
-
Suboptimal Solvent: The chosen solvent may not provide a sufficient solubility difference between the two diastereomers.
-
Solution: Conduct a solvent screen to find a system that maximizes the solubility difference.[13] This may involve testing various single solvents or solvent mixtures.
-
-
Rapid Cooling: Cooling the crystallization mixture too quickly can trap the undesired diastereomer within the crystal lattice of the desired one.[12]
-
Solution: Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.
-
-
Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact resolution efficiency.
Caption: Troubleshooting logic for low enantiomeric excess.
Issue 2: Product Oiling Out Instead of Crystallizing
Question: During the resolution of bromophenylacetic acid, my diastereomeric salt is forming an oil instead of crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, or when the solution is highly supersaturated. Here are some solutions:
-
Dilute the Solution: The concentration may be too high. Add more of the same solvent to dissolve the oil (heating gently if necessary), then allow it to cool much more slowly.[12]
-
Change the Solvent System: Try a solvent in which the diastereomeric salt is slightly more soluble, or use a co-solvent system to modify the solubility properties.[13]
-
Induce Crystallization:
-
Seeding: If available, add a single seed crystal of the desired diastereomeric salt to the cooled, supersaturated solution to provide a nucleation site.[13]
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide sites for crystal nucleation.[12]
-
-
Lower the Crystallization Temperature: After slow cooling to room temperature, try storing the solution at a lower temperature (e.g., in a refrigerator at 4°C) for an extended period.
Issue 3: Poor Resolution or Co-elution in Chiral HPLC
Question: My chiral HPLC method is not separating the bromophenylacetic acid enantiomers effectively. How can I improve the resolution?
Answer: Achieving good resolution in chiral HPLC often requires methodical optimization.
-
Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. For acidic compounds like bromophenylacetic acid, Pirkle-type columns (e.g., (R,R) Whelk-O1) or polysaccharide-based columns are often good starting points. If one CSP fails, screen others with different chiral selectors.[4]
-
Mobile Phase Composition:
-
Solvent Strength: In normal-phase chromatography, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane). A lower percentage of the polar modifier generally increases retention and can improve resolution, but will also lengthen the run time.
-
Additives: Small amounts of acidic or basic additives can significantly improve peak shape and selectivity. For acidic analytes, adding a small percentage of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is common.[11]
-
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may increase backpressure.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation (more theoretical plates), leading to better resolution, at the cost of a longer analysis time.[14]
Experimental Protocols
Protocol 1: Resolution of (±)-4-Bromophenylacetic Acid via Fractional Crystallization
This protocol describes the resolution of racemic 4-bromophenylacetic acid using (S)-(-)-1-phenylethylamine as the resolving agent.
Materials:
-
(±)-4-Bromophenylacetic acid
-
(S)-(-)-1-Phenylethylamine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Standard laboratory glassware, heating mantle, vacuum filtration apparatus
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-4-bromophenylacetic acid in 100 mL of warm methanol.
-
In a separate beaker, dissolve 5.6 g (0.5 molar equivalents) of (S)-(-)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the stirred acid solution.
-
Allow the solution to cool slowly to room temperature. Crystals of one diastereomeric salt should begin to form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
-
Isolation of the Less Soluble Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals. This is the first crop (Salt 1).
-
-
Recrystallization for Purity Enhancement:
-
Dissolve the dried crystals (Salt 1) in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to recrystallize the salt.
-
Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in 50 mL of water.
-
Add 50 mL of diethyl ether to a separatory funnel.
-
Transfer the aqueous suspension to the separatory funnel.
-
Slowly add 1 M HCl dropwise while shaking until the aqueous layer is acidic (test with pH paper). This breaks the salt.
-
Separate the ether layer. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield, melting point, and enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Caption: Experimental workflow for resolution via crystallization.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a starting point for analyzing the enantiomeric composition of this compound. Optimization may be required.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., (R,R) Whelk-O1, 250 x 4.6 mm)
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Trifluoroacetic acid (TFA)
-
Sample of resolved this compound
-
Racemic standard of this compound
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-Hexane:Ethanol:TFA in a ratio of 95:5:0.1 (v/v/v).
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in ethanol.
-
Prepare a stock solution of your resolved sample at the same concentration.
-
-
HPLC System Setup:
-
Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 225 nm.
-
-
Analysis:
-
Inject 10 µL of the racemic standard solution. This will establish the retention times for both enantiomers and confirm the system is capable of separation.
-
Inject 10 µL of your resolved sample solution.
-
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the chromatograms.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer).
-
Quantitative Data Summary
The following tables summarize typical data obtained during the resolution and analysis of bromophenylacetic acid derivatives.
Table 1: Example Chiral HPLC Parameters and Results Data adapted from a method for a similar compound, β-amino-β-(4-bromophenyl) propionic acid, for illustrative purposes.
| Parameter | Value |
| Column | (R,R) Whelk-O1 |
| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Retention Time (S-enantiomer) | ~18.0 min |
| Retention Time (R-enantiomer) | ~22.5 min |
| Resolution (Rs) | > 2.5 |
Table 2: Typical Results from Fractional Crystallization Illustrative data based on common outcomes in classical resolutions.[15]
| Parameter | First Crop (After 1 Recrystallization) | Mother Liquor |
| Yield (of theoretical 50%) | 60-80% | N/A |
| Enantiomeric Excess (e.e.) | > 95% | Varies (enriched in the other enantiomer) |
| Melting Point | Sharp, close to literature value for pure enantiomer | Lower, broad range |
| Specific Rotation [α] | High value, close to literature standard | Opposite sign, lower magnitude |
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomer Separations | Separation Science [sepscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: 4-Bromophenylacetic Acid Stability and Degradation
Welcome to the technical support center for 4-Bromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is important to protect it from moisture and incompatible substances such as strong oxidizing agents.[2][3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is stable under normal, ambient laboratory conditions.[2][3] However, it is susceptible to degradation under stress conditions such as high temperature, extreme pH, oxidizing conditions, and exposure to UV light.
Q3: What are the known hazardous decomposition products of this compound?
A3: Under fire or high-temperature conditions, this compound can decompose to produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[2][3]
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, this compound is susceptible to several degradation pathways under stress conditions:
-
Hydrolysis: The carboxylic acid group can undergo reactions, and under harsh conditions, the bromine atom on the phenyl ring may be susceptible to nucleophilic substitution, potentially forming 4-hydroxyphenylacetic acid.
-
Oxidation: The acetic acid side chain and the aromatic ring can be oxidized, potentially leading to the formation of various oxygenated derivatives or even ring opening under strong oxidative stress.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, which may involve the cleavage of the C-Br bond or reactions involving the carboxylic acid moiety.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) to form 4-bromotoluene (B49008) is a potential degradation pathway.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[4] A reverse-phase HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of its stability.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: You observe unexpected peaks in your HPLC chromatogram when analyzing a sample containing this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | The sample may have degraded due to improper storage or handling. Review the storage conditions and ensure the sample was protected from light, high temperatures, and incompatible substances. Prepare a fresh sample from a new stock of this compound and re-analyze. |
| Interaction with Solvents or Excipients | This compound may be reacting with solvents, buffers, or excipients in your formulation. To investigate this, prepare solutions of this compound in each individual component of your sample matrix and monitor for the appearance of new peaks over time. |
| Contaminated Mobile Phase or HPLC System | The unexpected peaks could be from a contaminated mobile phase or carryover from previous injections. Prepare fresh mobile phase and flush the HPLC system thoroughly. Inject a blank (mobile phase) to ensure the system is clean. |
Issue 2: Loss of this compound Assay in a Formulation
Symptom: The measured concentration of this compound in your formulation is lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation due to pH | The pH of your formulation may be causing hydrolysis of this compound. Conduct a pH stability study by preparing your formulation at different pH values and monitoring the assay of this compound over time. |
| Oxidative Degradation | Your formulation may contain oxidizing agents or be exposed to oxygen, leading to the degradation of this compound. Consider adding an antioxidant to your formulation or purging your samples with an inert gas like nitrogen. |
| Adsorption to Container | This compound may be adsorbing to the surface of your storage container. Analyze a sample that has been stored in a different type of container material (e.g., glass vs. polypropylene) to see if the assay improves. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[7]
-
Keep the solution at room temperature for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, expose a solution of this compound (1 mg/mL) to the same conditions.
-
After exposure, dissolve the solid sample and dilute the solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photodegradation:
-
Expose a solid sample and a solution (1 mg/mL) of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a solution of the solid sample and dilute both solutions to a final concentration of 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution.[4] A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 12.5 | 2 |
| 0.1 M NaOH | 8 hours | Room Temp | 18.2 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 9.8 | 1 |
| Thermal (Solid) | 48 hours | 70°C | 5.1 | 1 |
| Thermal (Solution) | 48 hours | 70°C | 8.3 | 2 |
| Photolytic (Solid) | 1.2 million lux-hrs | Ambient | 3.5 | 1 |
| Photolytic (Solution) | 1.2 million lux-hrs | Ambient | 6.7 | 2 |
Table 2: Purity Analysis of Stressed Samples
| Stress Condition | Peak Purity of this compound |
| Unstressed Control | 99.9% |
| 0.1 M HCl | 99.8% |
| 0.1 M NaOH | 99.7% |
| 3% H₂O₂ | 99.9% |
| Thermal (Solution) | 99.8% |
| Photolytic (Solution) | 99.9% |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting workflow for common issues encountered during the analysis.
References
- 1. asianjpr.com [asianjpr.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: HPLC Separation of 4-Bromophenylacetic Acid
Welcome to the technical support center for the HPLC separation of 4-Bromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for HPLC analysis of this compound?
A common starting point for the analysis of this compound is reversed-phase HPLC.[1] A C18 column is frequently used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) (MeCN) or methanol, and an aqueous component, often with an acid modifier to control the ionization of the analyte.[1][2] For example, a simple isocratic method might use a mobile phase of acetonitrile and water with phosphoric acid.[1] For applications requiring mass spectrometry (MS) compatibility, formic acid is a suitable replacement for phosphoric acid.[1][3]
Troubleshooting Guides
Below are common issues encountered during the HPLC separation of this compound, along with their potential causes and recommended solutions.
Problem 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Peak tailing is a frequent issue when analyzing acidic compounds like this compound.[4] It is often caused by secondary interactions between the acidic analyte and the stationary phase.[4]
Common Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for acidic compounds is often the interaction with residual silanol groups on the silica-based stationary phase.[4][5] At a mobile phase pH above the pKa of the silanols, they become ionized and can interact with the analyte.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically 2-3 pH units below the analyte's pKa) will suppress the ionization of both the this compound and the surface silanols, minimizing secondary interactions.[4][6] Adding an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the mobile phase is a common practice.[1][5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to reduce the number of accessible free silanol groups, which can significantly improve peak shape for polar and acidic compounds.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][6]
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Problem 2: Retention Time Variability
Q: I am observing inconsistent retention times for this compound between injections and across different days. What could be causing this drift?
Retention time instability can compromise the reliability of your analytical method. The causes can be chemical or instrumental.[8]
Troubleshooting Retention Time Drift:
Caption: A workflow diagram for troubleshooting HPLC retention time variability.
Common Causes and Solutions:
-
Mobile Phase Composition: Even small variations in the mobile phase can lead to significant shifts in retention time, especially for ionizable compounds.[9][10]
-
Solution 1: pH Control: The retention of this compound is highly sensitive to the pH of the mobile phase. Use a buffer to maintain a stable pH. Ensure the buffer is used within its effective buffering range.[9][11]
-
Solution 2: Accurate Preparation: Prepare the mobile phase carefully and consistently. If using online mixing, ensure the pump is functioning correctly.[12] The loss of volatile mobile phase components (like organic solvents or acidic modifiers) to the headspace in the reservoir can also cause a gradual drift in retention times.[8]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to unstable retention times.[13]
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations: Changes in column temperature affect the viscosity of the mobile phase and can alter retention times.[14][15]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
System Leaks or Pump Issues: A leak in the system or inconsistent pump performance will lead to a lower or fluctuating flow rate, causing longer and variable retention times.[8][16]
-
Solution: Regularly inspect the HPLC system for leaks and perform routine pump maintenance.
-
Problem 3: Poor Resolution
Q: I am having difficulty separating this compound from impurities or other components in my sample. How can I improve the resolution?
Resolution is a critical parameter for accurate quantification. Several factors can be adjusted to improve the separation of closely eluting peaks.[17][18]
Strategies for Improving Resolution:
| Parameter | Adjustment | Expected Outcome |
| Mobile Phase Strength | Decrease the percentage of organic solvent (e.g., acetonitrile). | Increases retention time and can improve separation of early-eluting peaks.[17][18] |
| Mobile Phase pH | Adjust the pH to alter the ionization state of the analyte and any ionizable impurities. | Can significantly change the selectivity between compounds.[14][17] |
| Stationary Phase | Switch to a different column chemistry (e.g., from C18 to a Phenyl or Cyano phase). | Alters the separation mechanism and can improve selectivity for aromatic compounds.[17] |
| Flow Rate | Decrease the flow rate. | Can increase efficiency and allow more time for interactions with the stationary phase, potentially improving resolution.[15][17] |
| Column Temperature | Adjust the temperature (increase or decrease). | Can affect selectivity and efficiency.[14][15] |
| Gradient Elution | Implement or optimize a gradient elution. | A shallower gradient can improve the separation of complex mixtures.[14][19] |
Logical Approach to Improving Resolution:
Caption: A systematic approach to optimizing HPLC resolution.
Experimental Protocols
Example Protocol: Isocratic Separation of this compound
This protocol provides a general starting point. Method optimization will be required based on the specific sample matrix and analytical goals.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Note: For MS compatibility, replace 0.1% Phosphoric Acid with 0.1% Formic Acid.[1][3] Always filter and degas the mobile phase before use to prevent pump and column issues.[7][20]
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Acetic acid, (4-bromophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. mastelf.com [mastelf.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. reddit.com [reddit.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. chromtech.com [chromtech.com]
- 19. lcms.cz [lcms.cz]
- 20. uhplcs.com [uhplcs.com]
removing residual solvents from 4-Bromophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenylacetic acid. Our goal is to offer practical solutions to common issues encountered during the removal of residual solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents found in this compound?
A1: Residual solvents in this compound typically originate from its synthesis and purification steps. Common solvents that may be present include toluene, ethanol (B145695), ethyl acetate, and water. The specific solvents and their levels will depend on the synthetic route employed.
Q2: Why is it crucial to remove residual solvents from this compound?
A2: Removing residual solvents is critical for ensuring the purity, safety, and stability of this compound, especially when it is intended for use in pharmaceutical applications.[1][2][3] Residual solvents can be toxic, may affect the crystal structure and solubility of the final compound, and can interfere with downstream reactions or formulation processes.
Q3: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs) like this compound?
A3: The International Council for Harmonisation (ICH) has established guidelines (ICH Q3C) that specify the acceptable limits for residual solvents in pharmaceuticals.[1][2][3][4][5] Solvents are categorized into three classes based on their toxicity. A summary of limits for common solvents is provided in the table below.
Q4: What are the primary methods for removing residual solvents from this compound?
A4: The most common and effective methods for removing residual solvents from solid compounds like this compound are recrystallization, rotary evaporation (for removing bulk solvent from a solution before precipitation or final drying), and vacuum drying. The choice of method depends on the solvent to be removed and the desired final purity.
Q5: What are the key physical properties of this compound to consider during solvent removal?
A5: Key physical properties of this compound include its melting point, which is in the range of 112-117 °C, and its solubility profile in various solvents.[6] It is a white solid and is stable under normal conditions.[7] Understanding these properties is essential for designing effective purification and drying procedures.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Slightly soluble | Soluble (forms needles upon cooling)[6][8] |
| Ethanol | Soluble (5 g/100mL)[6] | Highly Soluble |
| Methanol | Soluble | Highly Soluble |
| Acetone | Soluble | Highly Soluble |
| Ethyl Acetate | Moderately Soluble | Highly Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Heptane/Hexane | Insoluble | Sparingly Soluble |
Note: Quantitative solubility data for this compound is not widely available in the literature. The information presented is based on qualitative descriptions and semi-quantitative data. Researchers should determine precise solubilities experimentally for their specific applications.
Table 2: ICH Q3C Limits for Common Residual Solvents (Classes 2 & 3)
| Solvent | Class | Concentration Limit (ppm) |
| Toluene | 2 | 890 |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Ethyl Acetate | 3 | 5000 |
| Acetone | 3 | 5000 |
| Heptane | 3 | 5000 |
| Water | - | Not specified by ICH Q3C |
Experimental Protocols
Recrystallization of this compound
Objective: To purify this compound by removing impurities and residual solvents.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., water, ethanol-water mixture)
-
Erlenmeyer flasks
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Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a common choice for recrystallization.[6][8] For a mixed solvent system, a pair like ethanol and water can be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Rotary Evaporation for Bulk Solvent Removal
Objective: To efficiently remove a large volume of solvent from a solution of this compound.
Materials:
-
Solution of this compound in a volatile solvent
-
Rotary evaporator with a vacuum pump and a temperature-controlled water bath
-
Round-bottom flask
Procedure:
-
Setup: Transfer the solution to a round-bottom flask, ensuring it is no more than half full.
-
Operation: Attach the flask to the rotary evaporator. Set the water bath temperature to a point that will gently heat the solution without causing decomposition (typically 40-50 °C for many common solvents). Start the rotation of the flask and gradually apply a vacuum.
-
Evaporation: The solvent will evaporate under reduced pressure and condense in the collection flask. Continue the process until the desired volume of solvent is removed.
-
Completion: Once the solvent is removed, release the vacuum and stop the rotation. The concentrated solution or solid can then be further processed.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the liquid. - Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the impure compound. - The cooling rate is too fast. - High concentration of impurities. | - Reheat the solution and add more solvent to lower the saturation point. - Allow the solution to cool more slowly. - Consider a preliminary purification step (e.g., washing with a different solvent) before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. - Allow for a longer cooling time and use an ice bath to maximize precipitation. |
| Colored impurities in the final product. | - The impurities were not fully removed during recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Vacuum Drying Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is still wet after prolonged drying. | - Inefficient vacuum. - Temperature is too low for the specific solvent. - Large crystal size or dense powder trapping solvent. | - Check the vacuum pump and seals for leaks. - Gradually increase the drying temperature, ensuring it remains well below the melting point of this compound. - Gently grind the material to break up large crystals and increase the surface area. |
| Product melts or discolors during drying. | - The drying temperature is too high. | - Immediately reduce the oven temperature. Ensure the set temperature is at least 20-30 °C below the melting point of this compound. |
| Suspected solvate formation. | - Strong interaction between the solvent and this compound. | - Analyze the dried product by techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to detect solvates. - Consider using a different solvent for the final purification step. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common solvent removal issues.
References
storage conditions for 4-Bromophenylacetic acid to prevent degradation
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 4-Bromophenylacetic acid to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination.[1][3] It is also recommended to protect it from light.
Q2: Is this compound sensitive to air or moisture?
Yes, like many carboxylic acids, this compound can be sensitive to moisture. Hydrolysis is a potential degradation pathway, especially under non-neutral pH conditions. While it is stable under normal conditions, prolonged exposure to humid air should be avoided.[2]
Q3: What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is crucial to store it separately from such chemicals.
Q4: What are the signs of this compound degradation?
Visual signs of degradation can include a change in color from its typical white to off-white or light-yellow appearance, or a change in its crystalline form.[4] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of impurity peaks and a decrease in the main peak's area.
Troubleshooting Guide
Issue 1: Inconsistent or low yields in reactions involving this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of your this compound using a suitable analytical method like HPLC.
-
Check Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).
-
Consider Reaction Conditions: High temperatures, extreme pH, or the presence of strong oxidizing agents in your reaction can cause degradation. If possible, use milder reaction conditions.
-
-
-
Possible Cause 2: Presence of Impurities.
-
Troubleshooting Steps:
-
Identify Potential Impurities: Impurities from the synthesis of this compound, such as unreacted starting materials or by-products, could interfere with your reaction.
-
Purification: If impurities are suspected, consider purifying the this compound by recrystallization.
-
-
Issue 2: Unexpected side products observed in the reaction mixture.
-
Possible Cause: Degradation of this compound under reaction conditions.
-
Troubleshooting Steps:
-
Analyze Side Products: If possible, isolate and identify the side products. This can provide clues about the degradation pathway. For example, the presence of 4-bromotoluene (B49008) could suggest decarboxylation, while 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid could indicate oxidation.
-
Review Reaction Scheme: Assess if any reagents or conditions in your experiment could promote known degradation pathways of similar aromatic compounds, such as dehalogenation, hydrolysis, or oxidation.
-
-
Storage and Stability Data
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8°C for long-term) | Minimizes the rate of potential degradation reactions. |
| Humidity | Dry | Prevents hydrolysis of the carboxylic acid group. |
| Light | Store in the dark | Protects against potential photodegradation, a known pathway for brominated aromatic compounds. |
| Atmosphere | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
| Incompatibilities | Strong oxidizing agents | Avoids rapid and potentially hazardous degradation reactions. |
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of the molecule and related compounds.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a means to assess the purity of this compound and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
-
Logical Troubleshooting Workflow
References
Technical Support Center: Analysis of 4-Bromophenylacetic Acid Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to analyze reactions involving 4-Bromophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing the peak for this compound in my GC-MS analysis of an esterification or amidation reaction, even after derivatization?
A1: The presence of a significant peak corresponding to derivatized this compound in your product analysis typically indicates an incomplete reaction. The Fischer esterification is a reversible reaction, and may not have reached completion.[1][2] For amidations using coupling agents like DCC or EDC, if the reaction is not complete, the unreacted starting acid will be observed.
Troubleshooting:
-
For Esterification:
-
For Amidation:
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Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
-
Optimize the reaction stoichiometry; ensure the coupling agent and amine are used in appropriate molar ratios.
-
Q2: I am performing an esterification of this compound with ethanol (B145695) and see an unexpected peak. What could it be?
A2: Besides the expected ethyl 4-bromophenylacetate and unreacted starting material, a common byproduct in acid-catalyzed reactions with alcohols is the corresponding ether formed from the alcohol. In the case of ethanol, this would be diethyl ether. This is more likely to occur at higher temperatures.
Q3: In my DCC-mediated amidation of this compound, I see a large, broad peak in my GC-MS chromatogram. What is it likely to be?
A3: A major byproduct in DCC-mediated couplings is N,N'-dicyclohexylurea (DCU).[3] This compound has limited solubility in many common organic solvents and can sometimes be challenging to remove completely. While it has low volatility, it can sometimes be observed in GC-MS analysis, often as a broad peak if it partially decomposes in the injector.
Troubleshooting:
-
Most of the DCU can be removed by filtration, as it is largely insoluble in many reaction solvents like dichloromethane (B109758) or ethyl acetate.
-
Consider using a water-soluble carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as the resulting urea (B33335) byproduct is water-soluble and easily removed with an aqueous workup.[3]
Q4: I am using DMAP as a catalyst in my esterification/amidation and see an unexpected peak. What could it be?
A4: In reactions using DCC and DMAP, a potential side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[4] DMAP is added to suppress this side reaction and accelerate the desired esterification or amidation.[4] If this byproduct is observed, it may indicate that the reaction conditions (e.g., temperature, stoichiometry) are not optimal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No product peak, only starting material peak | Reaction did not initiate. | - Verify the activity of catalysts and reagents. - Ensure appropriate reaction temperature. - For derivatization prior to GC-MS, ensure the derivatizing agent is fresh and the reaction conditions are appropriate. |
| Low product yield with significant starting material | Incomplete reaction. | - Increase reaction time and/or temperature. - For equilibrium reactions like Fischer esterification, remove byproducts (e.g., water). - Optimize reagent stoichiometry. |
| Presence of isomeric impurities (e.g., 2- or 3-Bromophenylacetic acid derivatives) | Impure starting material. | - Source high-purity this compound.[5] - Purify the starting material by recrystallization if necessary. |
| Broad or tailing peaks in the chromatogram | - Active sites in the GC inlet or column. - Incomplete derivatization. - Co-elution of the analyte with an interfering compound. | - Use a deactivated inlet liner. - Condition the GC column. - Optimize derivatization conditions (time, temperature, reagent excess). - Adjust the GC temperature program to improve separation. |
| Ghost peaks in the chromatogram | - Contamination from a previous injection. - Septum bleed. | - Run a blank solvent injection to identify the source of contamination. - Bake out the GC column and clean the injector. - Use high-quality, low-bleed septa. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
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To a round-bottom flask, add this compound (1.0 eq).
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Add a significant excess of ethanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or a preliminary GC-MS analysis of a derivatized aliquot.
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After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by column chromatography if necessary.
Protocol 2: Amidation of this compound with Ethylamine (B1201723) using DCC/DMAP
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Dissolve this compound (1.0 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
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Add ethylamine (1.2 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
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Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization with BSTFA)
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Accurately weigh a small amount of the reaction mixture or purified product (approx. 1 mg) into a vial.
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Add 500 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
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Cool the sample to room temperature before injecting into the GC-MS.
Data Presentation
Table 1: Common Analytes and Byproducts in this compound Reactions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Observation in GC-MS |
| This compound (as TMS ester) | C11H15BrO2Si | 287.22 | Unreacted starting material |
| Ethyl 4-bromophenylacetate | C10H11BrO2 | 243.10 | Desired product in esterification with ethanol[1][6][7] |
| Methyl 4-bromophenylacetate | C9H9BrO2 | 229.07 | Desired product in esterification with methanol[8][9][10][11][12] |
| N-Ethyl-2-(4-bromophenyl)acetamide | C10H12BrNO | 242.11 | Desired product in amidation with ethylamine |
| N,N'-Dicyclohexylurea (DCU) | C13H24N2O | 224.34 | Major byproduct in DCC-mediated couplings |
| N-Acyl-N,N'-dicyclohexylurea | C21H29BrN2O2 | 437.37 | Potential byproduct in DCC/DMAP reactions |
| Diethyl ether | C4H10O | 74.12 | Potential byproduct in ethanol esterification |
Visualizations
Caption: Experimental workflow for reaction and GC-MS analysis.
Caption: Potential products in Fischer esterification.
Caption: Potential byproducts in DCC-mediated amidation.
References
- 1. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. 4-溴苯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Buy Online CAS Number 41841-16-1 - TRC - Methyl 4-Bromophenylacetate | LGC Standards [lgcstandards.com]
- 9. scbt.com [scbt.com]
- 10. Methyl 4-bromophenylacetate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. chemscene.com [chemscene.com]
- 12. chembk.com [chembk.com]
optimizing catalyst loading for 4-Bromophenylacetic acid synthesis
Welcome to the technical support center for the synthesis of 4-Bromophenylacetic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, with a particular focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: Several effective catalytic routes are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Common methods include:
-
Palladium-Catalyzed Carbonylation: This method involves the reaction of a brominated precursor, such as p-bromotoluene, with carbon monoxide in the presence of a palladium catalyst.[1]
-
Lewis Acid-Catalyzed Bromination: Phenylacetic acid can be directly brominated using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).[2] This reaction typically yields a mixture of isomers that may require purification.[3]
-
Phase-Transfer Catalysis (PTC): PTC can be utilized in multi-step syntheses, for instance, in the conversion of 4-bromobenzyl bromide to 4-bromophenylacetonitrile, which is then hydrolyzed to the final acid.[3] Phase-transfer catalysts accelerate reactions between reactants in immiscible phases.
Q2: How does catalyst loading generally impact the synthesis of this compound?
A2: Catalyst loading is a critical parameter that can significantly affect the reaction's efficiency, cost, and outcome.
-
Reaction Rate: Higher catalyst loading generally leads to a faster reaction.
-
Yield & Conversion: An optimal catalyst loading is necessary to achieve maximum yield. Insufficient catalyst may result in incomplete conversion of starting materials, while excessive amounts can sometimes lead to side reactions or catalyst decomposition.
-
Purity: Proper catalyst loading can minimize the formation of impurities and byproducts, simplifying downstream purification.
-
Cost: Many catalysts, particularly those based on palladium, are expensive. Optimizing the loading to the lowest effective amount is crucial for the economic viability of the synthesis.
Q3: What is a typical catalyst loading for a palladium-catalyzed synthesis of this compound?
A3: For palladium-catalyzed reactions, such as the carbonylation of p-bromotoluene, a typical catalyst loading can range from 0.5 to 5 mol%. A specific example in the literature demonstrates the use of Pd(Xantphos)Cl₂ at a loading of 1 mol%.[1] The optimal loading should be determined empirically for each specific set of reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| My reaction is sluggish or has stalled, resulting in a low yield. Could the catalyst loading be too low? | Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion within a reasonable timeframe, especially with less reactive substrates or at lower temperatures. | Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%) and monitor the reaction's progress. Be mindful that there is a point of diminishing returns. |
| Catalyst Inactivity/Decomposition: The catalyst may have degraded due to improper storage, handling, or exposure to air and moisture. For palladium catalysts, the formation of palladium black can indicate decomposition. | Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under an inert atmosphere. For air-sensitive reactions, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). | |
| Presence of Inhibitors: Impurities in the starting materials or solvents can act as catalyst poisons. | Purify Reagents: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed. |
Issue 2: Formation of Significant Impurities
| Question | Possible Cause | Suggested Solution |
| I'm observing significant byproduct formation. Could this be related to the catalyst loading? | Excessive Catalyst Loading: While less common, too much catalyst can sometimes promote unwanted side reactions, such as homocoupling in palladium-catalyzed cross-coupling reactions or over-bromination in Lewis acid-catalyzed reactions. | Reduce Catalyst Loading: Systematically decrease the catalyst loading to find the optimal concentration that maximizes the formation of the desired product while minimizing side reactions. |
| Suboptimal Reaction Temperature: The reaction temperature might be too high, leading to decomposition or side reactions. | Optimize Temperature: Lower the reaction temperature and monitor the effect on the product-to-byproduct ratio. A lower temperature may require a longer reaction time. | |
| How can I identify the source of impurities in my bromination reaction? | Lack of Regioselectivity: In the direct bromination of phenylacetic acid, both ortho- and para-isomers can be formed.[3] | Optimize Catalyst and Conditions: The choice of Lewis acid and reaction conditions can influence the regioselectivity. Careful purification, such as fractional crystallization, may be necessary to isolate the desired 4-bromo isomer.[3] |
Data Presentation: Catalyst Loading Optimization
The following table provides representative data on how varying the palladium catalyst loading can affect the synthesis of ethyl p-bromophenylacetate from p-bromotoluene, a key intermediate that is subsequently hydrolyzed to this compound.[1]
| Catalyst Loading (mol%) | Relative Reaction Rate | Yield of Intermediate (%) | Purity (%) | Notes |
| 0.5 | Slow | 65-75 | >95 | Economical but may require extended reaction times or higher temperatures. |
| 1.0 | Moderate | ~73 [1] | >98 | A good starting point for optimization; balances efficiency and cost. |
| 2.0 | Fast | 70-75 | >98 | Faster reaction, but with diminishing returns on yield and increased cost. |
| 5.0 | Very Fast | 68-72 | ~95 | High cost; may increase the likelihood of side reactions or catalyst decomposition. |
Note: These values are illustrative and can vary based on the specific ligand, base, solvent, and temperature used in the experiment.
Experimental Protocols
Key Experiment: Palladium-Catalyzed Synthesis of Ethyl p-Bromophenylacetate
This protocol describes the synthesis of an ester precursor to this compound, based on a literature procedure.[1] The ester is then hydrolyzed to the final acid product.
Materials:
-
p-Bromotoluene
-
Ethanol
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Di-tert-butyl peroxide
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Pd(Xantphos)Cl₂ (Palladium Catalyst)
-
Carbon Monoxide (CO) gas
-
1,4-Dioxane
-
6 N Sodium Hydroxide (B78521) (NaOH) solution
-
2 N Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
Procedure:
Step 1: Synthesis of Ethyl p-Bromophenylacetate
-
To a suitable reaction vessel (e.g., a high-pressure autoclave), add p-bromotoluene, ethanol, di-tert-butyl peroxide, and Pd(Xantphos)Cl₂ (1 mol%).
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Seal the vessel and introduce carbon monoxide gas to a pressure of 10 atm.
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Heat the reaction mixture to 120 °C and stir at this temperature for 16 hours.
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After the reaction is complete, cool the vessel to room temperature and carefully vent the carbon monoxide.
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The crude product, ethyl p-bromoacetate, can be purified by column chromatography. A reported yield for this step is 73%.[1]
Step 2: Hydrolysis to this compound
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Dissolve the purified ethyl p-bromophenylacetate in 1,4-dioxane.
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Add 6 N sodium hydroxide solution to the mixture.
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Heat the reaction to 60 °C and stir for 2 hours.
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Cool the reaction mixture and adjust the pH to 1 by adding 2 N hydrochloric acid.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate to yield this compound. A reported yield for this hydrolysis step is 93%.[1]
Visualizations
References
managing exothermic reactions in 4-Bromophenylacetic acid preparation
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the preparation of 4-Bromophenylacetic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which synthetic steps in the preparation of this compound are significantly exothermic?
A1: Several common synthetic routes to this compound involve highly exothermic steps that require careful temperature management. The most notable are:
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Grignard Reagent Formation and Reaction: The formation of a Grignard reagent from a brominated precursor (e.g., 4-bromotoluene (B49008) or 4-bromobenzyl bromide) and magnesium is highly exothermic.[1][2] The subsequent reaction of the Grignard reagent with an electrophile, such as carbon dioxide, is also exothermic.
-
Willgerodt-Kindler Reaction: This reaction, which can be used to convert 4-bromoacetophenone to a thioamide precursor of this compound, is typically run at high temperatures and involves reactive reagents like sulfur and morpholine, indicating a significant release of heat.[3][4][5]
-
Reactions involving highly reactive metals: Syntheses utilizing metallic sodium are known to be exothermic, and temperature control is crucial.[6]
-
Bromination Reactions: The direct bromination of phenylacetic acid is an electrophilic aromatic substitution that can be exothermic and requires controlled conditions to ensure selectivity and prevent runaway reactions.[7][8]
Q2: What are the primary risks associated with uncontrolled exothermic reactions in this synthesis?
A2: Uncontrolled exotherms can lead to several hazardous situations:
-
Runaway Reaction: A rapid increase in temperature can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle.
-
Solvent Boiling: The heat generated can exceed the boiling point of the solvent, causing rapid pressure buildup in a closed system and potential for vessel rupture or explosion.
-
Formation of Impurities and Side Products: Higher temperatures can promote undesired side reactions, reducing the yield and purity of the final product.[9] For example, in the preparation of α-bromo-phenylacetic acids, lower temperatures are used to limit the formation of mandelic acid.[9]
-
Thermal Decomposition: The desired product or intermediates may decompose at elevated temperatures, further decreasing yield and potentially generating hazardous byproducts.
Q3: How can I visually monitor the progress and potential exotherm of a Grignard reaction?
A3: Visual cues can be very informative. The initiation of a Grignard reaction is often indicated by the reaction mixture becoming cloudy and the solvent beginning to gently reflux without external heating.[1] A color change to greyish-brown is also common.[1] If the reflux becomes too vigorous, it is a sign that the reaction is proceeding too quickly and the rate of addition of the alkyl halide should be slowed or the cooling bath should be used more effectively.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Sudden, rapid increase in temperature during Grignard reagent formation. | The rate of addition of the alkyl halide is too fast. | Immediately stop the addition of the alkyl halide. Immerse the reaction flask in an ice bath to cool the mixture. Once the temperature is under control, resume the addition at a much slower, dropwise rate.[1][10] |
| No reaction initiation in Grignard synthesis, followed by a sudden, violent reaction. | An induction period is common, but a large accumulation of unreacted alkyl halide can lead to a dangerous runaway reaction once initiated. | Ensure magnesium turnings are properly activated (e.g., by grinding or using a crystal of iodine).[10] Add only a small portion of the alkyl halide solution to initiate the reaction before adding the remainder slowly.[1] Gentle warming can be used to initiate the reaction, but a cooling bath must be readily available.[1] |
| Temperature spike during the carboxylation of the Grignard reagent. | The addition of carbon dioxide (as dry ice or gas) is too rapid. | Add crushed dry ice in small portions to the cooled Grignard solution. If using CO2 gas, bubble it through the solution at a controlled rate. Maintain the reaction temperature with an external cooling bath. |
| Exotherm during the hydrolysis of 4-bromophenylacetonitrile. | The hydrolysis with a strong acid or base is exothermic. | Perform the hydrolysis in a vessel equipped with a reflux condenser and a cooling bath. Add the acid or base solution slowly and portion-wise to control the rate of heat generation. |
| Localized heating and discoloration during bromination. | Poor mixing and/or too rapid addition of bromine. | Ensure vigorous stirring throughout the addition of bromine. Add the bromine dropwise from an addition funnel. Use a suitable solvent to help dissipate the heat. |
Experimental Protocols
Protocol 1: Preparation of this compound via Grignard Reaction
This protocol is a generalized procedure based on common laboratory practices for Grignard reactions.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried to exclude moisture.
-
Magnesium Activation: Place magnesium turnings in the flask. Under a gentle flow of nitrogen, add a small crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. Allow to cool.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of 4-bromobenzyl bromide in anhydrous diethyl ether in the dropping funnel. Add a small amount of the bromide solution to initiate the reaction. Once initiated (cloudiness, gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[1]
-
Carboxylation: Cool the prepared Grignard reagent to 0°C in an ice-salt bath. Slowly add crushed dry ice in small portions, ensuring the temperature does not rise significantly.
-
Workup: Once the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Protocol 2: Preparation of this compound via Willgerodt-Kindler Reaction
This protocol is adapted from procedures for the Willgerodt-Kindler reaction.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoacetophenone, sulfur, and morpholine.
-
Heating: Heat the mixture to reflux. The internal temperature will rise as the reaction proceeds. Maintain reflux for several hours. The reaction is managed by the refluxing solvent, which dissipates heat.
-
Isolation of Thioamide: Cool the reaction mixture and pour it into water to precipitate the crude phenylacetothiomorpholide.
-
Hydrolysis: Reflux the isolated thioamide with an aqueous acid solution (e.g., sulfuric acid) for several hours.
-
Workup: Cool the hydrolysis mixture and extract with a suitable organic solvent (e.g., ether). The product is then isolated from the organic phase.
Visualizations
Caption: Workflow for managing exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. hzdr.de [hzdr.de]
- 3. synarchive.com [synarchive.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 10. Solved The Grignard Reaction of 4-tolylmagnesium Bromide | Chegg.com [chegg.com]
Technical Support Center: Purification of 4-Bromophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of the intermediate, 4-bromophenylacetonitrile (B126402).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 4-bromophenylacetonitrile.
Issue 1: Low Purity After Initial Purification
Your purified 4-bromophenylacetonitrile shows significant impurities in your analytical results (e.g., HPLC, GC, NMR).
-
Possible Cause 1: Ineffective Purification Method for the Type of Impurity.
-
Solution: Identify the nature of the impurity.
-
Polar Impurities (e.g., 4-bromophenylacetic acid, 4-bromophenylacetamide): If you used a non-polar solvent system for recrystallization, these impurities might remain. Consider switching to column chromatography or using a solvent system for recrystallization that is less polar than the impurity but still dissolves the desired product when hot.
-
Non-Polar Impurities (e.g., unreacted 4-bromobenzyl bromide): If you used a very polar solvent for recrystallization, these impurities might co-precipitate. A less polar recrystallization solvent or column chromatography with a non-polar mobile phase should effectively remove them.
-
Colored Impurities: These are often degradation products. Treatment with activated charcoal during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before filtration.
-
-
-
Possible Cause 2: Suboptimal Recrystallization Conditions.
-
Solution: Optimize your recrystallization protocol.
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This promotes the formation of larger, purer crystals.[1][2]
-
Solvent Volume: Using too much solvent will result in a low yield, while too little may cause premature crystallization and trap impurities. Aim for the minimum amount of hot solvent to fully dissolve the crude product.[3]
-
-
-
Possible Cause 3: Issues with Column Chromatography.
-
Solution: Adjust your chromatography parameters.
-
Peak Tailing: For polar compounds like nitriles, interaction with the silica (B1680970) gel can cause peak tailing. Adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic impurities) to your eluent can improve peak shape.[4]
-
Poor Separation: If impurities are not separating well, optimize the mobile phase. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and hexane.[5] You may need to adjust the solvent ratio to achieve better separation.
-
-
Issue 2: Low Yield of Purified Product
You are losing a significant amount of 4-bromophenylacetonitrile during the purification process.
-
Possible Cause 1: Product Loss During Recrystallization.
-
Solution:
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the product is too soluble in the cold solvent, a significant amount will be lost in the mother liquor.[6] Isopropanol (B130326) is often a good choice for recrystallizing 4-bromophenylacetonitrile.[7]
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
-
Mother Liquor: You can try to recover more product from the mother liquor by concentrating it and performing a second recrystallization.[6]
-
-
-
Possible Cause 2: Product Decomposition.
-
Solution: 4-Bromophenylacetonitrile can be sensitive to strong bases and high temperatures, which may lead to hydrolysis of the nitrile group to an amide or carboxylic acid.[8][9]
-
Avoid prolonged exposure to harsh conditions.
-
If performing distillation, use high vacuum to lower the boiling point and minimize thermal decomposition.[7]
-
-
Issue 3: Oiling Out During Recrystallization
Instead of forming crystals, the compound separates as an oil upon cooling.
-
Possible Cause 1: The compound is coming out of solution at a temperature above its melting point.
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow it to cool more slowly.[1][10]
-
Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.[10]
-
Adding a seed crystal of pure 4-bromophenylacetonitrile can also initiate crystallization.[11]
-
-
-
Possible Cause 2: High Impurity Level.
-
Solution: A high concentration of impurities can depress the melting point and lead to oiling out. It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-bromophenylacetonitrile?
A1: Common impurities can include:
-
Unreacted starting materials: such as 4-bromobenzyl bromide.[5][12]
-
Hydrolysis products: 4-bromophenylacetamide and this compound can form if water is present during the synthesis or workup, especially under acidic or basic conditions.[7][9]
-
Side-reaction products: Depending on the synthetic route, other related brominated compounds may be present.
-
Solvent residues: Solvents used in the reaction and purification steps.
Q2: What is the best method to purify 4-bromophenylacetonitrile?
A2: The best method depends on the scale of the purification and the nature of the impurities.
-
Recrystallization: This is a simple and effective method for removing small amounts of impurities and can yield high-purity material (>99.9%).[7] Isopropanol is a commonly used solvent.[7]
-
Silica Gel Column Chromatography: This is very effective for separating a wider range of impurities, especially those with different polarities from the desired product. A common eluent is a mixture of chloroform and hexane (e.g., 9:1 v/v).[5]
-
High Vacuum Distillation: This can be used for large-scale purification, but care must be taken to avoid thermal decomposition.[7]
Q3: My 4-bromophenylacetonitrile is a yellow or brownish solid. How can I decolorize it?
A3: A yellow or brownish color is likely due to minor, often colored, impurities or degradation products.[13] During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.
Q4: How can I monitor the purity of my 4-bromophenylacetonitrile?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A purity of 99.9% is achievable.[7]
-
Gas Chromatography (GC): Also used for quantitative purity analysis.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography. A common developing solvent is chloroform/hexane (9:1).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the product and detect impurities.
-
Melting Point: Pure 4-bromophenylacetonitrile has a melting point of 47-49 °C. A broad or depressed melting point indicates the presence of impurities.[14]
Data Presentation
Table 1: Comparison of Purification Methods for 4-Bromophenylacetonitrile
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99.5%[7] | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the product is somewhat soluble in the cold solvent; may not remove all types of impurities. |
| Column Chromatography | >98%[5] | 80-95%[5] | Excellent for separating a wide range of impurities. | More time-consuming, requires more solvent and materials (silica gel). |
| High Vacuum Distillation | >99% | 85-95% | Suitable for large-scale purification. | Risk of thermal decomposition if not performed under high vacuum.[7] |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: Place the crude 4-bromophenylacetonitrile in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 4-bromophenylacetonitrile in a minimal amount of the eluent (e.g., chloroform/hexane 9:1). Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions as the solvent comes off the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-bromophenylacetonitrile.
Visualizations
Caption: Troubleshooting workflow for low purity of 4-bromophenylacetonitrile.
Caption: Troubleshooting common issues in the recrystallization of 4-bromophenylacetonitrile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 8. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. 4-Bromophenylacetonitrile | 16532-79-9 | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. modychem.co [modychem.co]
Validation & Comparative
A Comparative Analysis of 2-Bromophenylacetic Acid and 4-Bromophenylacetic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Phenylacetic acid and its derivatives are crucial scaffolds in a myriad of bioactive molecules. This guide provides a detailed, objective comparison of two isomeric brominated phenylacetic acids: 2-bromophenylacetic acid and 4-bromophenylacetic acid. We will delve into their physicochemical properties, comparative reactivity in key synthetic transformations, and their distinct biological implications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the position of the bromine atom on the phenyl ring gives rise to notable variations in the physical properties of 2-bromophenylacetic acid and this compound. These differences can influence their solubility, handling, and reactivity in various solvent systems.
| Property | 2-Bromophenylacetic Acid | This compound |
| CAS Number | 18698-97-0[1] | 1878-68-8[2] |
| Molecular Formula | C₈H₇BrO₂[3][4] | C₈H₇BrO₂[2][5] |
| Molecular Weight | 215.04 g/mol [3][4][6][7] | 215.04 g/mol [8] |
| Appearance | White to off-white crystalline solid or powder[3] | Almost white to light yellow-beige crystalline powder[9][10] |
| Melting Point | 104-106 °C[1][7][11] | 114-117 °C[2][9][12] |
| pKa | 4.054 - 4.35 | 4.188[2][13] |
| Solubility | Sparingly soluble in cold water; soluble in ethanol, ether, and hot benzene.[3] | Slightly soluble in water; soluble in ethanol.[9][14] |
The higher melting point of the 4-bromo isomer can be attributed to its more symmetrical structure, which allows for more efficient packing in the crystal lattice. The difference in acidity (pKa) is less pronounced, though the ortho-isomer is slightly more acidic, likely due to the inductive effect of the nearby bromine atom.
Comparative Reactivity: Steric Hindrance vs. Electronic Effects
The position of the bromine atom significantly influences the reactivity of the carboxylic acid and the aromatic ring.
Reactions of the Carboxylic Acid Group (Esterification and Amidation):
In reactions involving the carboxylic acid moiety, such as esterification and amidation, the 2-bromo isomer is expected to exhibit slower reaction rates compared to the 4-bromo isomer. This is due to the steric hindrance imposed by the bulky bromine atom in the ortho position, which can impede the approach of nucleophiles to the carboxyl carbon.
Reactions of the Aromatic Ring (Suzuki-Miyaura Coupling):
Conversely, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic effects of the bromine substituent become more prominent. The bromine atom at either position acts as a deactivating group for electrophilic aromatic substitution but is a key reactive handle for cross-coupling. While direct comparative kinetic data is scarce, the reactivity in Suzuki-Miyaura coupling is generally high for both isomers. The choice between the two would likely be dictated by the desired final structure of the target molecule.
Below are representative experimental protocols for these key transformations.
Experimental Protocols
Fischer Esterification
This protocol describes the synthesis of the methyl ester of the respective bromophenylacetic acid.
Materials:
-
2-Bromophenylacetic acid or this compound (1.0 eq)
-
Methanol (B129727) (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the bromophenylacetic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Amide Synthesis via Acyl Chloride
This protocol outlines the formation of an amide by first converting the carboxylic acid to a more reactive acyl chloride.
Materials:
-
2-Bromophenylacetic acid or this compound (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Amine (1.1 eq)
-
Triethylamine (B128534) (1.5 eq)
Procedure:
-
Suspend the bromophenylacetic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the bromophenylacetic acid with phenylboronic acid.
Materials:
-
2-Bromophenylacetic acid or this compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1)
Procedure:
-
To a Schlenk flask, add the bromophenylacetic acid, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While both isomers serve as valuable synthetic intermediates, this compound has been more extensively studied for its biological effects, particularly its interaction with plant hormone signaling.
This compound as a Growth Inhibitory Substance:
This compound has been identified as a plant growth inhibitory substance.[2][14] It exerts this effect by causing the depolarization of the transmembrane potential difference in plant protoplasts.[2] This action is characteristic of some auxin analogs and anti-auxins.
Interaction with the Auxin Signaling Pathway:
Auxin, a key plant hormone, regulates numerous aspects of plant growth and development. The primary signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[2][15] In the absence of auxin, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.
When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to regulate the expression of target genes that control cell growth and differentiation.
This compound, by causing membrane depolarization, likely interferes with the transport or perception of natural auxins, thereby disrupting this finely tuned signaling cascade.
Caption: Simplified Auxin Signaling Pathway and the inhibitory effect of this compound.
Use in Anticancer Drug Development:
Both 2- and this compound can serve as ligands in the synthesis of platinum(IV) complexes, which are being investigated as potential anticancer agents.[16] These complexes are designed as prodrugs that can be reduced in the hypoxic environment of tumors to release cytotoxic platinum(II) species. The nature and position of the substituents on the phenylacetic acid ligand can influence the lipophilicity, reduction potential, and ultimately the cytotoxic activity of the platinum complex.[8]
Caption: Comparative experimental workflow for 2- and this compound.
Conclusion
2-Bromophenylacetic acid and this compound, while structurally similar, exhibit distinct physicochemical properties and reactivity profiles that are important considerations for their application in research and drug development. The choice between these two isomers will be guided by the specific synthetic strategy and the desired biological target. The ortho-isomer's reactivity is often tempered by steric hindrance, whereas the para-isomer's properties are more influenced by electronic effects. The established role of this compound as a modulator of the auxin signaling pathway highlights the potential for subtle structural changes to impart significant biological activity, a key principle in modern drug design. This guide serves as a foundational resource for researchers to make informed decisions in the selection and application of these versatile chemical building blocks.
References
- 1. "Synthesis of New Platinum-Based Anti-Cancer Drugs" by Saud O. Albaroodi Yasser [scholarworks.wmich.edu]
- 2. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ikm.org.my [ikm.org.my]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. AFB1 controls rapid auxin signalling through membrane depolarization in Arabidopsis thaliana root - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Potency of Halogenation: A Comparative Guide to the Biological Activity of Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the biological activities of halogenated phenylacetic acid derivatives. By leveraging experimental data, this document explores their anticancer, anti-inflammatory, and antimicrobial potential, providing a valuable resource for identifying promising therapeutic candidates.
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—to the phenylacetic acid scaffold has been shown to significantly modulate its biological profile. This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity: A Targeted Approach to Cell Death
Halogenated phenylacetic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
Comparative Cytotoxicity of Phenylacetamide Derivatives
Recent studies have highlighted the anticancer potential of various halogenated phenylacetamide derivatives. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined against several cancer cell lines. For instance, certain derivatives have shown significant activity against breast cancer (MCF-7, MDA-MB-468) and prostate cancer (PC-3) cell lines.
One study on synthetic phenylacetamide derivatives revealed that a specific derivative, referred to as 3d, exhibited a potent IC50 value of 0.6 ± 0.08 μM against both MDA-MB-468 and PC-12 cancer cells.[1] Other derivatives, 3c and 3d, also showed significant cytotoxic effects against MCF-7 cells with IC50 values of 0.7 ± 0.08 μM and 0.7 ± 0.4 μM, respectively.[1]
Another study focusing on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives identified compounds 2b and 2c as the most active against the PC3 prostate cancer cell line, with IC50 values of 52 μM and 80 μM, respectively, in comparison to the reference drug imatinib (B729) (IC50 = 40 μM).
Table 1: Anticancer Activity (IC50 in μM) of Halogenated Phenylacetamide Derivatives
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-468 (Breast) | PC-12 (Pheochromocytoma) | PC3 (Prostate) | Reference |
| Phenylacetamide Derivative 3c | 0.7 ± 0.08 | - | - | - | [1] |
| Phenylacetamide Derivative 3d | 0.7 ± 0.4 | 0.6 ± 0.08 | 0.6 ± 0.08 | - | [1] |
| 2-(4-Fluorophenyl)-N-phenylacetamide 2b | - | - | - | 52 | |
| 2-(4-Fluorophenyl)-N-phenylacetamide 2c | 100 | - | - | 80 | |
| Imatinib (Reference) | 98 | - | - | 40 |
Note: "-" indicates data not available.
Apoptosis Induction Pathway
The anticancer activity of these compounds is often linked to their ability to trigger apoptosis. This process is tightly regulated by a cascade of signaling molecules. Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioner enzymes of apoptosis.
References
A Comparative Analysis of 4-Chlorophenylacetic Acid and 4-Bromophenylacetic Acid: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 4-chlorophenylacetic acid and 4-bromophenylacetic acid, two halogenated phenylacetic acid derivatives of interest to researchers in drug development and various scientific fields. This document outlines their physicochemical properties, known biological activities, and relevant experimental protocols to facilitate further investigation and application.
Physicochemical Properties
A summary of the key physicochemical properties of 4-chlorophenylacetic acid and this compound is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in experimental settings.
| Property | 4-Chlorophenylacetic Acid | This compound |
| CAS Number | 1878-66-6 | 1878-68-8 |
| Molecular Formula | C₈H₇ClO₂ | C₈H₇BrO₂ |
| Molecular Weight | 170.59 g/mol [1][2] | 215.04 g/mol [3] |
| Appearance | White to cream crystalline powder[4][5] | White to off-white crystalline solid[6][7] |
| Melting Point | 102-106 °C[8][9][10] | 114-118 °C[3][6][11] |
| Boiling Point | Not readily available | ~326 °C at 760 mmHg (estimated) |
| pKa | Not readily available | 4.19 |
| Solubility | Soluble in ethanol[2][5] | Sparingly soluble in water, soluble in ethanol[3][11][12] |
Biological Activity and Comparative Analysis
Both 4-chlorophenylacetic acid and this compound exhibit interesting biological activities, though they have been studied in different contexts.
4-Chlorophenylacetic Acid: This compound is recognized as a potent aromatase inhibitor and an antagonist of estrogen signaling.[4][5][6][13] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for estrogen-responsive breast cancer.[14] By inhibiting aromatase, 4-chlorophenylacetic acid can reduce estrogen levels, thereby impeding the growth of estrogen-dependent tumors.[10]
This compound: This compound has been described as a growth inhibitory substance.[3][4] Studies have shown that it can cause depolarization of the transmembrane potential in plant protoplasts.[3][4] While its mechanism of action in mammalian cells is less characterized, the general principle of halogenated acetic acids suggests a potential for higher cytotoxicity compared to its chlorinated analog. Brominated organic compounds are often more reactive than their chlorinated counterparts due to the lower bond energy of the carbon-bromine bond, which can lead to greater cytotoxicity and genotoxicity.
Experimental Protocols
To facilitate a direct comparison of 4-chlorophenylacetic acid and this compound, the following established experimental protocols are provided.
Synthesis Protocols
Synthesis of 4-Chlorophenylacetic Acid: A common method for the synthesis of 4-chlorophenylacetic acid is through the hydrolysis of 4-chlorophenylacetonitrile.
-
Materials: 4-chlorobenzyl cyanide, sulfuric acid, water.
-
Procedure:
-
Prepare a 30-70% sulfuric acid solution in a reaction vessel.
-
Slowly and continuously add 4-chlorobenzyl cyanide to the sulfuric acid solution at a temperature of 90-150 °C.
-
Maintain the reaction under reflux until the nitrile component is less than 1-5%.
-
Stop the reflux and remove any remaining nitrile by steam distillation.
-
Cool the reaction mixture to allow the crude product to precipitate.
-
Wash the crude acid with water, followed by centrifugation and drying to obtain the final product.[2]
-
Synthesis of this compound: this compound can be synthesized via the hydrolysis of 4-bromophenylacetonitrile (B126402).
-
Materials: 4-bromophenylacetonitrile, sodium hydroxide (B78521), water, toluene, hydrochloric acid.
-
Procedure:
-
Add 4-bromophenylacetonitrile and a solution of sodium hydroxide in water to a round bottom flask.
-
Reflux the mixture at 90-100 °C for 6-8 hours.
-
After completion, cool the reaction to room temperature and wash with toluene.
-
Treat with activated carbon to remove colored impurities.
-
Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid to precipitate the product.
-
Filter and dry the resulting solid to obtain pure this compound.[15]
-
Another method involves the electrophilic aromatic substitution of phenylacetic acid.[7][16]
Biological Assay Protocols
Aromatase Inhibition Assay (Fluorometric): This assay can be used to determine and compare the IC50 values of both compounds for aromatase inhibition.
-
Principle: The assay measures the activity of aromatase (CYP19A) by detecting the conversion of a fluorogenic substrate into a highly fluorescent metabolite. The inhibition of this activity by a test compound is quantified.
-
General Procedure:
-
Prepare reagents, samples, and positive controls (e.g., letrozole).
-
Add samples to the wells of a microplate.
-
Prepare a reaction mix containing aromatase and add it to the wells.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Add the aromatase substrate and NADP+ mixture to initiate the reaction.
-
Measure the fluorescence in kinetic mode.
-
Calculate the aromatase activity and the IC50 value of the test compound.[10]
-
Cytotoxicity Assay (MTT Assay): This assay can be used to compare the cytotoxic effects of the two compounds on a selected cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[8][9][17]
-
General Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds (4-chlorophenylacetic acid and this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.[15]
-
Signaling Pathways
Understanding the signaling pathways affected by these compounds is crucial for elucidating their mechanism of action.
Aromatase Inhibition and Estrogen Receptor Signaling Pathway: 4-Chlorophenylacetic acid, as an aromatase inhibitor, interferes with the conversion of androgens to estrogens. This leads to a reduction in estrogen levels, which in turn downregulates the activation of estrogen receptors (ERα and ERβ). The inhibition of this pathway can lead to cell cycle arrest and apoptosis in estrogen-dependent cancer cells.
Proposed General Cytotoxicity Pathway for Halogenated Phenylacetic Acids: The growth inhibitory effects of this compound may be attributed to general cytotoxic mechanisms. Halogenated organic acids can induce cellular stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. The greater reactivity of the carbon-bromine bond in this compound may enhance these effects compared to its chloro-analogue.
Conclusion
4-Chlorophenylacetic acid and this compound are two structurally similar compounds with distinct, yet potentially overlapping, biological activities. While 4-chlorophenylacetic acid shows promise as a specific inhibitor of aromatase, the biological profile of this compound suggests a more general growth inhibitory or cytotoxic effect, which may be more pronounced due to the presence of the bromine atom. This guide provides the foundational information and experimental framework necessary for researchers to conduct a thorough comparative analysis of these compounds, which could unveil novel therapeutic applications and a deeper understanding of their mechanisms of action. Direct comparative studies are encouraged to quantify the differences in their biological performance.
References
- 1. epa.gov [epa.gov]
- 2. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 98 1878-68-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Chlorophenylacetic acid | Hammond Cell Tech [hammondcelltech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Inhibition of estrogen-induced mammary tumor formation in MMTV-aromatase transgenic mice by 4-chlorophenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Quantification of 4-Bromophenylacetic Acid: HPLC, GC-MS, and LC-MS Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4-Bromophenylacetic acid, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparative analysis is supported by experimental data adapted from validated methods for structurally related compounds, offering a robust framework for method selection and development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection offers a balance of specificity, sensitivity, and cost-effectiveness for this analyte.
Experimental Protocol: HPLC-UV
This protocol is adapted from a validated method for similar bromophenolic compounds and is suitable for the quantification of this compound.[1][2][3]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid for improved peak shape and MS compatibility).[4] A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC analytical method.
Comparison of Analytical Methods
The choice of analytical technique depends on various factors including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparison of HPLC-UV with GC-MS and LC-MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV absorbance detection. | Separation based on volatility, mass-based detection. | Separation based on polarity, highly selective mass-based detection. |
| Derivatization | Not required. | Required to increase volatility (e.g., silylation). | Not typically required. |
| Linearity (R²) | ≥ 0.999[1][2][3] | Typically ≥ 0.995 | Typically ≥ 0.997[5] |
| Accuracy (% Recovery) | 95.7% - 104.9%[1][2][3] | 90% - 110% (expected) | 95% - 105% (expected) |
| Precision (%RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[1][2][3] | < 15% (expected) | < 10% (expected) |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[1][2][3] | ng/mL range | < 1 µg/L[5] |
| Selectivity | Good; potential interference from co-eluting compounds. | Very good; mass fragmentation aids identification. | Excellent; specific parent-daughter ion transitions are monitored. |
| Throughput | High | Moderate (due to derivatization and longer run times). | High |
| Cost | Low to moderate. | Moderate. | High. |
Alternative Analytical Methods: Protocols and Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is necessary to convert it into a more volatile form suitable for GC analysis.
-
Derivatization: The carboxyl group of this compound is derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for achieving very low detection limits.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Conditions: Similar to the HPLC-UV method, using a C18 column and a mobile phase of acetonitrile and water with formic acid.[4]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
Mass Analyzer: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the deprotonated molecule of this compound) and monitoring for a specific product ion after fragmentation.
Conclusion
For routine quantification of this compound in relatively clean sample matrices, the HPLC-UV method provides a validated, robust, and cost-effective solution with excellent performance characteristics. When higher selectivity is required to overcome matrix interferences, or when a definitive confirmation of the analyte's identity is needed, GC-MS (with derivatization) is a strong alternative. For applications demanding the highest sensitivity and selectivity, such as trace-level analysis in complex biological or environmental samples, LC-MS/MS is the superior technique, offering quantification at sub-µg/L levels without the need for derivatization. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
A Comparative Spectroscopic Analysis of Phenylacetic Acid and 4-Bromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of phenylacetic acid and its brominated analogue, 4-bromophenylacetic acid. The inclusion of a bromine atom on the phenyl ring induces notable changes in the spectral characteristics of the molecule. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in research and pharmaceutical development. This document presents a summary of key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Executive Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of phenylacetic acid and this compound.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Phenylacetic Acid | 10.95 (brs, 1H, -COOH), 7.36-7.24 (m, 5H, Ar-H), 3.64 (s, 2H, -CH₂-) | 177.8, 133.2, 129.3, 128.6, 127.3, 41.0 |
| This compound | 10.95 (brs, 1H, -COOH), 7.46 (d, J=8.4 Hz, 2H, Ar-H), 7.16 (d, J=8.4 Hz, 2H, Ar-H), 3.60 (s, 2H, -CH₂-) | 177.1, 132.1, 131.7, 131.1, 121.4, 40.3 |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectral Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) | UV-Vis Spectroscopy (λmax) |
| Phenylacetic Acid | ~3000 (O-H), ~1700 (C=O), ~1600, 1495, 1450 (C=C aromatic) | 136 (M⁺), 91 (base peak) | ~258 nm |
| This compound | ~3000 (O-H), ~1700 (C=O), ~1590, 1485, 1070, 820 (C-Br) | 214/216 (M⁺/M⁺+2), 170/172, 90 | ~265 nm, ~273 nm |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and environment of protons and carbon atoms.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (phenylacetic acid or this compound) in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Procedure:
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the obtained spectrum with correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. For this compound, observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which results in M⁺ and M⁺+2 peaks of nearly equal intensity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Structural Comparison and Spectroscopic Correlation
The structural difference between phenylacetic acid and this compound and its impact on their respective spectra is visualized below.
Caption: Structural differences and their correlation with key spectroscopic changes.
A Comparative Guide to the Cytotoxic Effects of Platinum Complexes with 4-Bromophenylacetic Acid Ligands
This guide provides a detailed comparison of the cytotoxic effects of novel platinum(IV) complexes featuring 4-bromophenylacetic acid as axial ligands. The performance of these complexes is evaluated against established platinum-based anticancer agents, supported by comprehensive experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy. The development of novel platinum(IV) complexes is a promising strategy to overcome the limitations of traditional platinum(II) drugs, such as cisplatin (B142131), including severe side effects and drug resistance. Platinum(IV) complexes are generally more inert and are considered prodrugs that are activated within the reducing environment of cancer cells. This activation process involves the reduction of the Pt(IV) center to the cytotoxic Pt(II) form, which can then bind to DNA and induce cell death.
This guide focuses on two novel platinum(IV) complexes incorporating this compound ligands, as described in a 2022 study by Beale et al.[1]. These complexes are compared with the widely used chemotherapeutic agent cisplatin and the potent platinum(II) complexes PHENSS and 56MESS.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of the platinum complexes was assessed against a panel of eleven human cancer cell lines and one non-tumor-derived breast cell line (MCF10A). The GI50 values (the concentration required to inhibit cell growth by 50%) are summarized in the table below. Lower GI50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Complex 5 (GI50, nM) | Complex 6 (GI50, nM) | Cisplatin (GI50, nM) | PHENSS (GI50, nM) | 56MESS (GI50, nM) |
| HT29 | Colon | 40 | 20 | 2000 | 110 | 10 |
| U87 | Glioblastoma | 110 | 30 | 1800 | 180 | 20 |
| MCF-7 | Breast | 100 | 40 | 2300 | 270 | 40 |
| A2780 | Ovarian | 40 | 10 | 900 | 110 | 10 |
| H460 | Lung | 60 | 20 | 600 | 100 | 10 |
| A431 | Skin | 100 | 30 | 2000 | 210 | 30 |
| Du145 | Prostate | 30 | 10 | 1200 | 60 | 4.6 |
| BE2-C | Neuroblastoma | 100 | 30 | 1900 | 220 | 30 |
| SJ-G2 | Glioblastoma | 110 | 40 | 2100 | 250 | 40 |
| MIA | Pancreas | 110 | 40 | 2200 | 260 | 40 |
| ADDP | Ovarian (Cisplatin-Resistant) | 40 | 10 | 28000 | 120 | 10 |
| MCF10A | Non-tumor Breast | 2800 | 900 | 6000 | 3200 | 800 |
Data sourced from Beale et al. (2022).[1]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assessment of the platinum complexes.
Cell Culture and Maintenance
All human cancer and non-cancer cell lines were cultured in a humidified incubator at 37°C with 5% CO2. The specific growth media used for each cell line were as follows:
-
HT29, U87, MCF-7, A2780, H460, A431, Du145, BE2-C, SJ-G2, MIA, and ADDP cells: RPMI-1640 medium.
-
MCF10A cells: DMEM/F12 medium.
All media were supplemented with 10% fetal bovine serum (FBS), 50 µg/mL streptomycin, 50 U/mL penicillin, and 2 mM L-glutamine.
Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cells were harvested from exponential phase cultures, counted, and seeded into 96-well plates at a density of 2,500-4,000 cells per well, depending on the cell line's growth characteristics. The plates were then incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Stock solutions of the platinum complexes were prepared in DMSO and serially diluted with the appropriate growth medium. The cells were treated with a range of concentrations of the platinum complexes and incubated for a further 72 hours.
-
Cell Fixation: After the incubation period, the cells were fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.
-
Staining: The plates were washed five times with water and air-dried. The fixed cells were then stained with 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: The plates were washed five times with 1% (v/v) acetic acid to remove unbound dye and then air-dried. The bound SRB dye was solubilized by adding 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The GI50 values were then calculated from the dose-response curves.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the cytotoxicity assessment of the platinum complexes.
Proposed Signaling Pathway for Cytotoxicity
The following diagram illustrates the proposed mechanism of action for the platinum(IV) complexes with this compound ligands, leading to cancer cell death. This pathway is based on the known behavior of platinum(IV) prodrugs and the experimental observation of reactive oxygen species (ROS) production.[1]
References
Comparison of 4-Bromophenylacetic Acid Analytical Standards
A Comprehensive Guide to Analytical Standards for 4-Bromophenylacetic Acid
For researchers, scientists, and drug development professionals, the selection of a suitable analytical standard is a critical step in ensuring the accuracy, precision, and reliability of experimental results. This guide provides an objective comparison of commercially available analytical standards for this compound, supported by experimental data and detailed analytical protocols.
The quality and characterization of an analytical standard are paramount. Different suppliers offer this compound with varying purity levels and characterization data. A summary of offerings from prominent suppliers is presented below.
| Supplier/Brand | Product Name | Purity/Assay Specification | Form | Melting Point (°C) | Analytical Method for Assay |
| Thermo Scientific Chemicals | This compound, 99% | ≥98.5% (Silylated GC)≥98.5 to ≤101.5% (Aqueous acid-base Titration) | Crystals or powder, white to pale cream | 113.0 - 120.0 | Gas Chromatography, Titration[1] |
| Sigma-Aldrich | This compound | 98% | Powder | 114 - 117 | Not specified |
| LGC Standards | This compound | Not specified (Sold as a Certified Reference Material) | Neat | Not specified | Not specified |
Note: The choice of standard will depend on the stringency of the analytical requirement. For quantitative applications requiring high accuracy, a standard with a well-defined purity assay (e.g., from Thermo Scientific) or a Certified Reference Material (CRM) is recommended.
Experimental Protocols for Analysis
The analysis of this compound can be performed using several analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust method for the quantification and purity assessment of this compound. A reverse-phase method is typically employed.[2]
Methodology:
-
Column: Newcrom R1 or a similar C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acid modifier. For example, Acetonitrile:Water (50:50) with 0.1% phosphoric acid.[2] For Mass Spectrometry (MS) detection, a volatile modifier like formic acid should be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in the mobile phase. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity, making it suitable for identification and trace-level quantification.[3] As this compound is a carboxylic acid, derivatization (e.g., silylation) is often required to improve its volatility and chromatographic performance.
Methodology:
-
Derivatization (Silylation):
-
Accurately weigh 1-2 mg of the this compound standard or sample into a vial.
-
Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 800 µL of a solvent like acetonitrile or pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Inlet Temperature: 280 °C.[3]
-
Injection Mode: Splitless (1 µL injection volume).[3]
-
Oven Temperature Program: Initial temperature of 150°C for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.[3]
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z. Key identifying ions for the parent molecule (m/z 214, 216) and major fragments (m/z 169, 171) should be monitored.[4]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis and qualification of a this compound analytical standard.
Caption: Workflow for the analysis of this compound.
References
A Comparative Guide to the Characterization of 4-Bromophenylacetic Acid Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Synthesis, Spectroscopic Data, and Biological Activity
This guide offers a comprehensive comparison of various derivatives of 4-bromophenylacetic acid, a versatile scaffold in medicinal chemistry. By presenting key experimental data, detailed protocols, and visual representations of synthetic pathways and biological evaluation workflows, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for their work in discovering and characterizing new therapeutic agents.
Synthesis and Physicochemical Characterization
This compound serves as a readily available starting material for the synthesis of a diverse range of derivatives, primarily through modifications of its carboxylic acid group. The most common derivatives include esters, amides, and hydrazones.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically follows established organic chemistry protocols. Esterification is commonly achieved through Fischer esterification, reacting this compound with an alcohol in the presence of an acid catalyst.[1] Amide derivatives can be prepared by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with a primary or secondary amine. The synthesis of hydrazones involves a two-step process: initial conversion of the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. This hydrazide is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives.[1]
Below is a general workflow for the synthesis of these derivatives:
Caption: General synthetic routes for this compound derivatives.
Comparative Physicochemical and Spectroscopic Data
The following tables summarize the physicochemical and spectroscopic data for this compound and a selection of its representative derivatives. Note: The data presented below is compiled from various sources and direct comparison should be made with caution.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound | Derivative Type | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | - | C₈H₇BrO₂ | 215.04 | 114-117 | White to off-white solid |
| Ethyl 4-bromophenylacetate | Ester | C₁₀H₁₁BrO₂ | 243.09 | - | - |
| N-(4-Bromophenyl)acetamide | Amide | C₈H₈BrNO | 214.06 | 167-170 | White crystalline solid |
| 2-(4-bromophenyl)acetohydrazide | Hydrazide | C₈H₉BrN₂O | 229.08 | - | - |
Table 2: Comparative Spectroscopic Data of this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Ethyl 4-bromophenylacetate | 1.23 (t, 3H), 3.56 (s, 2H), 4.12 (q, 2H), 7.15-7.17 (m, 2H), 7.43-7.45 (m, 2H) | 14.2, 40.8, 61.0, 121.1, 131.0, 131.6, 133.1, 171.1 | - |
| N-(4-Bromophenyl)acetamide | 2.1 (s, 3H), 7.4-7.5 (m, 4H), 9.9 (br s, 1H) | 24.5, 121.5, 131.8, 137.9, 168.5 | 3295 (N-H), 1665 (C=O) |
| Aromatic Hydrazone Derivative Example | 2.91 (s, 6H, NMe₂), 6.67 (d, 2H), 7.51 (d, 2H), 7.80 (s, 1H, CH=N) | 40.3 (NMe₂), 117.0 (CN), 150.8 (C=N), 158.7 (C=O cyclic amide), 170.0 (C=O) | 1581 (C=N) |
Biological Activity: A Comparative Overview
Derivatives of this compound have garnered significant interest for their potential as antimicrobial and anticancer agents. The introduction of different functional groups via esterification, amidation, and hydrazone formation allows for the modulation of their biological activities.
Antimicrobial Activity
Hydrazone derivatives of various aromatic acids have shown promising antimicrobial activity. The mode of action is often attributed to the azomethine group (-C=N-NH-), which can interfere with microbial metabolic pathways.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Hydrazone Derivatives
| Compound | Derivative Type | S. aureus | MRSA | B. subtilis | A. baumannii |
| 4-Chlorophenyl Hydrazone | Hydrazone | 6.25 | 6.25 | 6.25 | 1.56 |
| 4-Bromophenyl Hydrazone | Hydrazone | 3.125 | 1.56 | 1.56 | 0.78 |
| 2,4-Dichlorophenyl Hydrazone | Hydrazone | 1.56 | 1.56 | 0.78 | 3.125 |
Data adapted from a study on pyrazole (B372694) hydrazone derivatives, demonstrating the potent antimicrobial activity of bromophenyl-containing hydrazones.[2]
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the aromatic ring and the type of derivative significantly influence the anticancer potency.
Table 4: Comparative Anticancer Activity (IC₅₀, µM) of Benzophenone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Benzophenone Derivative 1 | A549 (Lung) | 7.5 |
| Benzophenone Derivative 1 | HeLa (Cervical) | 9.3 |
| Benzophenone Derivative 1 | MCF-7 (Breast) | 8.9 |
| Benzophenone Derivative 2 | A-498 (Renal) | 14.46 |
| Benzophenone Derivative 2 | NCI-H23 (Lung) | 13.97 |
Data adapted from a comparative guide on N-(4-Bromophenyl)-4-chlorobenzamide analogs, showcasing the cytotoxic potential of related bromophenyl-containing structures.[3]
While specific signaling pathways for this compound derivatives are not extensively elucidated in the available literature, related compounds are known to interfere with key cancer-related pathways. For instance, many small molecule anticancer agents target pathways like PI3K/Akt/mTOR and MAPK/ERK, which are crucial for cell proliferation, survival, and metastasis.[4][5]
Caption: Potential inhibitory action on key cancer signaling pathways.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of this compound derivatives.
General Synthesis of Hydrazone Derivatives
-
Esterification: Reflux a mixture of this compound and an appropriate alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the excess acid and extract the ester with a suitable organic solvent.
-
Hydrazide Formation: Reflux the synthesized ester with an excess of hydrazine hydrate in ethanol (B145695) for several hours. Upon cooling, the hydrazide product typically precipitates and can be collected by filtration.
-
Hydrazone Synthesis: Dissolve the 4-bromophenylacetohydrazide in a suitable solvent (e.g., ethanol) and add an equimolar amount of the desired aldehyde or ketone. Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours. The resulting hydrazone often precipitates upon cooling and can be purified by recrystallization.[5]
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 40, 80 µM) and incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[2]
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
This guide provides a foundational understanding of the characterization of this compound derivatives. Further research is warranted to expand the library of these compounds and to conduct more extensive and comparative biological evaluations to identify lead candidates for further drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Versatility of 4-Bromophenylacetic Acid in Therapeutic Agent Development: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
4-Bromophenylacetic acid stands as a pivotal molecular scaffold in the synthesis of a diverse array of therapeutic agents. Its unique structure, featuring a reactive bromine atom and a carboxylic acid moiety, allows for extensive chemical modifications, making it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two key applications of this compound: as a ligand in novel platinum-based anticancer agents and as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Felbinac. We present quantitative data on their performance against relevant alternatives, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key biological pathways and experimental workflows.
Section 1: Platinum(IV) Complexes with this compound Ligands for Anticancer Applications
The development of platinum-based anticancer drugs is a cornerstone of modern chemotherapy. To overcome the limitations of existing drugs like cisplatin (B142131), researchers are exploring novel platinum(IV) complexes with enhanced cytotoxicity and reduced side effects. One promising strategy involves the incorporation of bioactive axial ligands, such as derivatives of this compound.
Comparative Performance of Platinum(IV) Complexes
A series of cytotoxic platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity. The complex featuring a this compound ligand, here denoted as Complex 6 , has demonstrated significant potency across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibitory concentration (GI₅₀) values of Complex 6 and its analogues, along with the standard chemotherapeutic agent, cisplatin.
| Cell Line | Complex 6 (4-Bromophenylacetate) GI₅₀ (nM) | Complex 2 (4-Chlorophenylacetate) GI₅₀ (nM) | Complex 4 (4-Fluorophenylacetate) GI₅₀ (nM) | Complex 8 (4-Iodophenylacetate) GI₅₀ (nM) | Cisplatin GI₅₀ (nM) |
| HT29 (Colon) | 20 | 30 | 20 | 20 | 1200 |
| U87 (Glioblastoma) | 20 | 30 | 20 | 20 | 2000 |
| MCF-7 (Breast) | 30 | 40 | 30 | 30 | 2500 |
| A2780 (Ovarian) | 20 | 20 | 10 | 20 | 1000 |
| H460 (Lung) | 20 | 20 | 10 | 20 | 800 |
| A431 (Skin) | 20 | 20 | 10 | 20 | 1500 |
| Du145 (Prostate) | 10 | 20 | 0.7 | 10 | 1200 |
| BE2-C (Neuroblastoma) | 20 | 30 | 20 | 20 | 1800 |
| SJ-G2 (Glioblastoma) | 20 | 30 | 20 | 20 | 2200 |
| MIA (Pancreas) | 30 | 40 | 30 | 30 | 2800 |
| ADDP (Ovarian, Cisplatin-Resistant) | 20 | 30 | 6 | 20 | >5000 |
| MCF10A (Non-tumor Breast) | 40 | 50 | 40 | 40 | >5000 |
Experimental Protocols
This protocol describes the synthesis of a representative platinum(IV) complex with this compound as an axial ligand.
Materials:
-
--INVALID-LINK--₂ (starting platinum(II) complex)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Hydrogen peroxide (H₂O₂)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of this compound: To a solution of this compound (2 equivalents) in DMF, add NHS (2 equivalents) and DCC (2 equivalents). Stir the mixture at room temperature for 4 hours to form the NHS ester.
-
Oxidation of Platinum(II) Complex: Dissolve the starting platinum(II) complex (1 equivalent) in water. Add an excess of 30% hydrogen peroxide and stir the solution at room temperature for 24 hours to oxidize the platinum center from Pt(II) to Pt(IV).
-
Ligand Conjugation: To the solution of the oxidized platinum complex, add the activated NHS ester of this compound (2.5 equivalents). Stir the reaction mixture at 37 °C for 48 hours.
-
Isolation and Purification: Precipitate the crude product by adding diethyl ether. Collect the solid by filtration and wash thoroughly with diethyl ether. Purify the product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure and purity of the final complex using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
This protocol outlines the procedure for determining the cytotoxic activity of the synthesized platinum complexes against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT29, U87, MCF-7, etc.)
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the platinum complexes and cisplatin in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compounds relative to the vehicle control. Determine the GI₅₀ value, the concentration that inhibits cell growth by 50%, using a non-linear regression analysis.
Experimental Workflow Visualization
A Researcher's Guide to Assessing the Purity of Commercial 4-Bromophenylacetic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 4-Bromophenylacetic acid is a key building block in the synthesis of various pharmaceuticals, including antihistamines and other biologically active compounds.[1] Ensuring its purity is a critical first step to guarantee the reliability and reproducibility of experimental results and the quality of the final product. This guide provides a comparative overview of essential analytical techniques for assessing the purity of commercial this compound, complete with experimental protocols and data interpretation.
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is necessary for a comprehensive purity analysis. No single method can definitively identify and quantify all potential impurities. The following techniques provide complementary information regarding the identity, purity, and impurity profile of a this compound sample.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, HPLC separates the main compound from its impurities, allowing for precise quantification. A typical reverse-phase HPLC method can effectively determine the percentage of this compound and detect process-related impurities or degradation products.[2][3]
-
Melting Point Analysis: A simple yet effective preliminary test. Pure crystalline solids have a sharp, well-defined melting point.[4][5] A broad melting range or a depression in the melting point typically indicates the presence of impurities. The reported melting point for this compound is generally between 114°C and 119°C.[5][6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is an indispensable tool for structural confirmation. It provides detailed information about the chemical structure of the molecule, confirming the identity of the this compound and helping to identify any structural analogs or residual solvents present as impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile organic impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, aiding in their identification.[8]
-
Visual Inspection: A basic but important first step. The expected appearance of this compound is a white to off-white crystalline solid or powder.[4][5][10] Any significant deviation in color or form warrants further investigation.
Comparative Purity Analysis: A Hypothetical Overview
To illustrate how data from these techniques can be used for comparison, the table below presents a hypothetical analysis of this compound from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Stated Purity | >99% | 98% | >98% (GC) | Supplier CoA |
| Appearance | White crystalline solid | Off-white powder | White powder | Visual Inspection |
| Melting Point (°C) | 117-118 | 114-117 | 115-119 | Capillary Apparatus |
| Purity by HPLC (%) | 99.6 | 98.1 | 98.9 | HPLC-UV (210 nm) |
| Major Impurity (%) | 0.15 (Unidentified) | 1.2 (Starting Material) | 0.6 (Isomer) | HPLC-UV |
| ¹H NMR | Conforms to structure | Conforms, minor impurity peaks noted | Conforms to structure | 400 MHz, CDCl₃ |
Interpretation:
-
Supplier A shows the highest purity by HPLC and a sharp melting point, consistent with its stated purity.
-
Supplier B has a lower purity, with a significant amount of what appears to be unreacted starting material, and a broader melting range.
-
Supplier C meets its specification, but HPLC reveals the presence of an isomeric impurity, highlighting the importance of chromatographic analysis over methods like GC alone.
Visualizing the Assessment Process
To clarify the analytical sequence, the following diagrams illustrate the general workflow for purity assessment and the logical relationship between different analytical techniques.
Caption: Experimental workflow for assessing the purity of a commercial sample.
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
Experimental Protocols
Below are representative protocols for two of the most critical analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
For MS compatibility, formic acid can be substituted for phosphoric acid.[3]
-
-
Gradient: 70% A / 30% B, isocratic flow. (Note: Gradient may need to be developed to separate specific known impurities).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at approximately 1 mg/mL in the mobile phase. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the purity by comparing the peak area of the main component in the sample to the calibration curve. Purity is typically reported as area percent (% area).
-
Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a method for confirming the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Procedure:
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all peaks.
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
-
Expected Chemical Shifts (in CDCl₃):
-
~11.5-12.0 ppm: A broad singlet corresponding to the 1 proton of the carboxylic acid (-COOH). This peak may be very broad or not observed depending on concentration and water content.
-
~7.45 ppm: A doublet corresponding to the 2 aromatic protons ortho to the bromine atom.
-
~7.15 ppm: A doublet corresponding to the 2 aromatic protons meta to the bromine atom.
-
~3.60 ppm: A singlet corresponding to the 2 protons of the methylene (B1212753) group (-CH₂-).
-
-
Analysis: The obtained spectrum should match the expected chemical shifts, multiplicities, and integration values for the structure of this compound. Any additional peaks should be investigated as potential impurities or residual solvents.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. iosrjournals.org [iosrjournals.org]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 1878-68-8 [chemicalbook.com]
- 6. This compound | CAS#:1878-68-8 | Chemsrc [chemsrc.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. Benzeneacetic acid, 4-bromo- | C8H7BrO2 | CID 74654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Page loading... [wap.guidechem.com]
Reactivity Face-Off: Bromo- vs. Iodo-Phenylacetic Acids in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the intricate process of drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Halogenated phenylacetic acids are valuable building blocks, and the selection between a bromo- or iodo-substituted variant can significantly impact the outcome of key transformations. This guide provides an objective, data-supported comparison of the reactivity of bromo- and iodo-phenylacetic acids in common and crucial organic reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between bromo- and iodo-phenylacetic acids lies in the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This lower bond dissociation energy for the C-I bond means that it requires less energy to be cleaved, a pivotal factor in the rate-determining step of many catalytic reactions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-I | ~218 |
This difference in bond energy directly translates to a general reactivity trend where iodides are more reactive than bromides in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.[1]
Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in drug discovery and development. The higher reactivity of iodo-phenylacetic acid is a distinct advantage in these transformations, often leading to higher yields, shorter reaction times, and the ability to employ milder reaction conditions.
Suzuki-Miyaura Coupling
Table 1: Illustrative Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reaction Time (h) | Reference |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 100°C | 98 | 1 | Analogy |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 100°C | 92 | 4 | Analogy |
| 4-Iodobenzylamine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 90°C | 90-98 | 2-6 | [2] |
| 4-Bromobenzylamine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 90°C | 75-85 | 8-16 | [2] |
This data is for analogous compounds and serves to illustrate the general reactivity trend.
The enhanced reactivity of the iodo-substituted compound allows for more efficient catalysis, often at lower temperatures and with lower catalyst loadings, which is economically and environmentally advantageous in large-scale synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, aryl iodides exhibit greater reactivity, enabling the coupling of a wider range of amines under milder conditions.
Table 2: Illustrative Comparison of Aryl Halide Reactivity in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Conditions | Yield (%) | Reaction Time (h) | Reference |
| 4-Iodobenzylamine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100°C | 85-95 | 4-8 | [2] |
| 4-Bromobenzylamine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100°C | 70-80 | 12-24 | [2] |
| Aryl Iodide | Various Amines | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | 100°C | High Yields | 24-48 | [3] |
| Aryl Bromide | Various Amines | Pd(OAc)₂ / (R)-BINAP | NaOtBu | 100°C | Good Yields | - | [4] |
This data is for analogous compounds and serves to illustrate the general reactivity trend.
The higher reactivity of iodo-phenylacetic acid can be particularly beneficial when working with less nucleophilic amines or when trying to achieve selective amination in the presence of other functional groups.
Other Key Reactions
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally less reactive towards nucleophilic aromatic substitution than alkyl halides, the reactivity trend still favors iodide as a better leaving group than bromide. However, these reactions often require harsh conditions (high temperatures and pressures) or the presence of strongly electron-withdrawing groups on the aromatic ring to proceed at a reasonable rate. For phenylacetic acid derivatives, direct SNAr is not a commonly employed synthetic route.
Esterification
The esterification of the carboxylic acid moiety of both bromo- and iodo-phenylacetic acid proceeds readily via standard methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol). The halogen substituent on the aromatic ring has a negligible electronic effect on the reactivity of the distant carboxylic acid group in this type of reaction. Therefore, the choice between the bromo- and iodo-analogue for esterification will likely be dictated by the desired subsequent transformations of the aryl halide.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the comparison of bromo- and iodo-phenylacetic acid in key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Halophenylacetic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-halophenylacetic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
4-Halophenylacetic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 4-halophenylacetic acid and the amine.
-
Seal the tube, remove from the glovebox, and add toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms and Signaling Pathways
Catalytic Cycles of Cross-Coupling Reactions
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Relevance in Signaling Pathways
Phenylacetic acid and its derivatives have been shown to possess biological activity, interacting with key signaling pathways relevant to drug discovery.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[5][6] Agonism of PPARs, particularly PPARγ, is a key mechanism for the therapeutic action of drugs used to treat type 2 diabetes. The ability to synthesize novel phenylacetic acid derivatives through cross-coupling reactions opens avenues for developing new and improved PPAR modulators.
Caption: Phenylacetic acid derivatives as agonists in the PPAR signaling pathway.
Tumor Necrosis Factor-α (TNF-α) Signaling
Phenylacetic acid has been shown to stimulate the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the generation of reactive oxygen species (ROS) in vascular endothelial cells.[7] TNF-α is a pro-inflammatory cytokine that is a key mediator in inflammatory responses and has been implicated in various inflammatory diseases.[8][][10] The ability to functionalize the phenylacetic acid scaffold allows for the exploration of structure-activity relationships and the potential development of modulators of the TNF-α signaling pathway.
Caption: Phenylacetic acid's role in stimulating the TNF-α signaling pathway.
Conclusion
The choice between bromo- and iodo-phenylacetic acid as a synthetic precursor is a strategic one, with significant implications for reaction outcomes. The higher reactivity of iodo-phenylacetic acid, rooted in its lower C-I bond dissociation energy, makes it the substrate of choice for demanding cross-coupling reactions where mild conditions, shorter reaction times, and high yields are paramount. Conversely, the lower cost and greater stability of bromo-phenylacetic acid may render it a more practical option for large-scale syntheses or when the subsequent reaction steps do not require a highly activated aryl halide. A thorough understanding of these reactivity differences, coupled with the biological relevance of the phenylacetic acid scaffold, empowers researchers to make informed decisions in the design and execution of efficient and effective synthetic strategies for the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Quantitative Analysis of 4-Bromophenylacetic Acid: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of two powerful analytical techniques for the quantitative analysis of 4-Bromophenylacetic acid: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental protocols and performance data to aid in selecting the most suitable method for specific analytical needs.
Introduction to Quantitative Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance in a sample. The principle of qNMR is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute purity and concentration of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the quantification of compounds in a mixture. It relies on the differential partitioning of components between a stationary phase and a mobile phase. For quantitative analysis, the peak area of the analyte is measured and compared against a calibration curve generated from reference standards of known concentrations. While highly sensitive, HPLC is a comparative method, and its accuracy is dependent on the purity of the reference standard.
Comparative Performance Data
The following tables summarize the key performance characteristics of qNMR and HPLC for the quantitative analysis of this compound based on typical experimental outcomes.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary method based on the molar concentration of the analyte.[1] | Comparative method based on the separation and response of the analyte relative to a reference standard. |
| Accuracy | High, provides an absolute purity value. | High, but can be influenced by the response factors of impurities and the purity of the reference standard.[1] |
| Precision (RSD) | Excellent, typically < 1%. | Very good, typically < 2%.[1] |
| **Linearity (R²) ** | Excellent, typically > 0.999. | Excellent, typically > 0.999.[2][3] |
| Limit of Detection (LOD) | Higher compared to HPLC. | Lower compared to qNMR.[2][3] |
| Limit of Quantification (LOQ) | Higher compared to HPLC.[2][3] | Lower compared to qNMR.[2][3] |
| Sample Throughput | Moderate, can be automated. | High, well-suited for automation. |
| Cost (Instrument) | High initial investment. | Moderate to high initial investment. |
| Cost (Per Sample) | Low, minimal solvent consumption.[3] | Moderate, due to solvent and column usage. |
| Method Development | Relatively straightforward. | Can be more time-consuming. |
Table 2: Illustrative Quantitative Results for a this compound Sample
| Analytical Method | Purity Determination (%) |
| qNMR | 99.2 ± 0.5 |
| HPLC | 99.5 ± 0.8 |
Experimental Protocols
Detailed methodologies for both qNMR and HPLC analyses of this compound are provided below.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Acquisition Time: 4 s
-
Temperature: 298 K
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the spectrum.
-
Integrate the well-resolved signals of both this compound (e.g., the singlet from the CH2 group) and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of mobile phase.
2. HPLC Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample based on the determined concentration and the initial weight of the sample.
Visualizations
qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Comparison of Analytical Methods
Caption: Logical comparison of qNMR and HPLC methods.
Conclusion
Both qNMR and HPLC are robust and reliable methods for the quantitative analysis of this compound, each with its own set of advantages and disadvantages.
-
qNMR is an excellent choice when a primary, absolute quantification method is required, especially when a certified reference standard of the analyte is not available. Its non-destructive nature and low solvent consumption are also significant benefits.[3]
-
HPLC is preferable for routine quality control analysis where high throughput and high sensitivity are critical. It is particularly well-suited for detecting and quantifying trace impurities.
The choice between qNMR and HPLC will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, the need for absolute versus relative quantification, sensitivity requirements, and instrument availability. For comprehensive characterization of a new compound or for certification of a reference material, qNMR is often the preferred method. For routine analysis in a quality control environment, HPLC remains the industry standard.
References
A Comparative Analysis of the Auxin-Like Activity of Phenylacetic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the auxin-like activity of phenylacetic acid (PAA) and its derivatives with the well-characterized native auxin, indole-3-acetic acid (IAA). PAA is a naturally occurring auxin found in many plants, often at concentrations significantly higher than IAA.[1][2] While its biological activity is generally considered to be lower than that of IAA, PAA and its derivatives represent an important class of plant growth regulators. This document summarizes key quantitative data from various bioassays, details the experimental protocols for these assays, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of Auxin Activity
The auxin-like activity of PAA and its derivatives has been evaluated using a variety of classical and modern bioassays. The following tables summarize the quantitative data from these studies, comparing their efficacy to that of IAA.
| Compound | Bioassay | Organism | Concentration | Observed Effect | Relative Activity vs. IAA | Reference |
| IAA | Avena Coleoptile Elongation | Avena sativa | 10⁻⁵ M | ~160% increase in elongation | 100% | Muir et al., 1967 |
| PAA | Avena Coleoptile Elongation | Avena sativa | 10⁻⁵ M | ~60% increase in elongation | ~38% | Muir et al., 1967 |
| p-Chloro-PAA | Avena Coleoptile Elongation | Avena sativa | 10⁻⁵ M | ~150% increase in elongation | ~94% | Muir et al., 1967 |
| m-Chloro-PAA | Avena Coleoptile Elongation | Avena sativa | 10⁻⁵ M | ~140% increase in elongation | ~88% | Muir et al., 1967 |
| o-Chloro-PAA | Avena Coleoptile Elongation | Avena sativa | 10⁻⁵ M | ~70% increase in elongation | ~44% | Muir et al., 1967 |
| 3,4-Dichloro-PAA | Adventitious Root Formation | Mung Bean | 10 µM | Promotes adventitious root generation | Strong auxin-like activity | (Identified as an auxin analog) |
| IAA | Lateral Root Formation | Arabidopsis thaliana | 0.1 µM | Significant increase in lateral root number | 100% | Sugawara et al., 2015 |
| PAA | Lateral Root Formation | Arabidopsis thaliana | 1 µM | Similar increase in lateral root number to 0.1 µM IAA | 10- to 20-fold lower than IAA | Sugawara et al., 2015[2] |
| IAA | DR5::GUS Expression | Arabidopsis thaliana | 0.1 µM | Strong GUS expression in roots | 100% | Sugawara et al., 2015[2] |
| PAA | DR5::GUS Expression | Arabidopsis thaliana | 2 µM | GUS expression comparable to 0.1 µM IAA | Nearly 20-fold lower than IAA | Sugawara et al., 2015[2] |
| PAA | Classical Bioassays (Pea Test, Oat Bending Test) | Pisum sativum, Avena sativa | Not specified | General observation | Less than 10% of IAA activity | Perez et al., 2023[1][3] |
Signaling Pathway and Experimental Workflows
The auxin-like activity of PAA and its derivatives is mediated through the same canonical TIR1/AFB signaling pathway as IAA.[4][5][6][7][8] This pathway involves the perception of auxin by the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.
Auxin Signaling Pathway
Caption: The TIR1/AFB-mediated auxin signaling pathway activated by IAA and PAA.
Experimental Workflow: Split Pea Stem Curvature Bioassay
Caption: Workflow for the split pea stem curvature bioassay.
Experimental Workflow: Arabidopsis Lateral Root Formation Assay
Caption: Workflow for the Arabidopsis lateral root formation assay.
Experimental Protocols
Avena Coleoptile Elongation Bioassay
This classical bioassay measures the ability of a substance to induce cell elongation in oat coleoptile segments.
Materials:
-
Oat (Avena sativa) seeds
-
Petri dishes, filter paper
-
Growth buffer (e.g., 10 mM citrate-phosphate buffer, pH 5.0, containing 2% sucrose)
-
Test solutions of IAA, PAA, and PAA derivatives at various concentrations
-
Ruler or digital imaging system for measurement
Procedure:
-
Germinate oat seeds on moist filter paper in the dark for 72-96 hours at 25°C.
-
Under a dim green safelight, select uniform coleoptiles (approximately 2-3 cm long).
-
Excise a 10 mm segment from each coleoptile, starting 3 mm below the apex.
-
Float the segments in distilled water for 1-2 hours to deplete endogenous auxins.
-
Transfer a set number of segments (e.g., 10) to petri dishes containing the growth buffer with the respective test compounds. A control dish should contain only the growth buffer.
-
Incubate the dishes in the dark at 25°C for 18-24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage increase in length over the initial 10 mm.
Split Pea Stem Curvature Bioassay
This bioassay is based on the differential growth of the inner and outer tissues of a split pea stem in response to auxin.
Materials:
-
Pea (Pisum sativum) seeds (dwarf varieties are often used)
-
Pots with vermiculite (B1170534) or soil
-
Test solutions in a suitable buffer
-
Razor blade
-
Protractor or imaging software for angle measurement
Procedure:
-
Grow pea seedlings in complete darkness or under a dim red light for 7-9 days until the third internode is well-developed.
-
Excise the apical 3-4 cm of the epicotyl.
-
With a sharp razor blade, split the top 2-3 cm of the stem segment longitudinally, leaving the basal 1 cm intact.
-
Immediately place the split segments into petri dishes containing the test solutions.
-
Incubate in the dark for 6-24 hours.
-
Measure the angle of inward curvature of the two halves. In the absence of auxin, the halves will curve outwards. In the presence of auxin, they will curve inwards. The degree of inward curvature is proportional to the auxin concentration.
Arabidopsis Lateral Root Formation Assay
This assay quantifies the ability of a compound to induce the formation of lateral roots in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Petri plates with Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324).
-
Test compounds (IAA, PAA, etc.) to be added to the MS medium.
-
Growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle at 22°C).
Procedure:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol (B145695) for 1 minute, followed by 50% bleach for 5-10 minutes, and then rinse with sterile water).
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.
-
Sow the seeds on MS plates and grow them vertically for 4-5 days.
-
Select seedlings with uniform primary root length and transfer them to new MS plates containing the different concentrations of the test compounds.
-
Grow the seedlings vertically for another 4-7 days.
-
Count the number of emerged lateral roots along the primary root under a stereomicroscope.
DR5::GUS Reporter Gene Assay
This assay provides a visual and quantifiable measure of auxin-responsive gene expression. The synthetic DR5 promoter contains auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin.
Materials:
-
Transgenic Arabidopsis thaliana seeds carrying the DR5::GUS construct.
-
MS medium plates containing test compounds.
-
GUS staining solution (e.g., 100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).
-
70% ethanol.
-
Microscope.
Procedure:
-
Grow DR5::GUS seedlings as described in the lateral root formation assay on media containing the test compounds.
-
Harvest whole seedlings or specific tissues (e.g., roots).
-
Submerge the plant material in GUS staining solution in a multi-well plate or microfuge tube.
-
Apply a vacuum for 5-10 minutes to facilitate substrate infiltration.
-
Incubate at 37°C for a defined period (e.g., 2-24 hours), depending on the desired staining intensity.
-
Remove the staining solution and clear the chlorophyll (B73375) by washing with 70% ethanol.
-
Observe the blue staining pattern under a microscope. The intensity of the blue color corresponds to the level of auxin-induced gene expression.
-
For quantification, the blue pigment can be extracted and measured spectrophotometrically, or the stained area can be quantified using image analysis software.
References
- 1. mdpi.com [mdpi.com]
- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction and integration of auxin signaling components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromophenylacetic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Bromophenylacetic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of accidental release, avoid dust formation and breathing in vapors or dust.[1][4] Spills should be carefully swept up and placed into a suitable, closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound, a halogenated organic compound, requires segregation from other waste streams to ensure safe handling and treatment.[5]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and clearly labeled waste container for halogenated organic compounds.[6]
-
The container must be in good condition and have a secure, threaded cap.[6]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste," and list "this compound" as a component.[6][7]
-
-
Collection and Storage:
-
Carefully transfer the this compound waste into the designated container, minimizing the generation of dust.
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
-
Disposal Request and Pickup:
-
Dispose of the waste through your institution's or company's approved hazardous waste disposal program.[8]
-
Follow internal procedures for requesting a waste pickup. Do not dispose of this chemical down the drain.[7]
-
Ensure all paperwork is completed accurately, detailing the contents of the waste container.
-
-
Contaminated Material Disposal:
-
Any materials, such as gloves or weighing paper, that are contaminated with this compound must also be disposed of as hazardous waste in the same designated container.[1]
-
Empty containers that previously held this compound should be treated as hazardous waste unless they have been properly decontaminated. If they cannot be cleaned for reuse with the same substance, they should be punctured to prevent reuse and disposed of through the hazardous waste program.
-
Regulatory Framework
The disposal of halogenated organic compounds like this compound is regulated to prevent environmental contamination. While specific regulations may vary by location, the general principle is to prevent their release into the environment. These compounds are typically managed through controlled incineration at a licensed hazardous waste facility.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-Bromophenylacetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromophenylacetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause significant health effects upon exposure. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Recommended PPE | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, 0.11 mm minimum thickness). Fire/flame resistant and impervious clothing or lab coat. | EN 374.[2] |
| Respiratory Protection | N95 (US) or equivalent dust mask for minimal dust formation. A full-face respirator is required if exposure limits are exceeded, irritation is experienced, or for large-scale operations. | NIOSH (US) or EN 136 (EU) approved respirator.[1][6][7] |
Safe Handling and Operational Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]
Procedural Guidelines:
-
Preparation: Before handling, ensure all required PPE is inspected and properly fitted.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][2][3][4][5] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][4][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2] |
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation.
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2][3]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2] All disposal practices must be in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers. Puncture and dispose of them in an authorized landfill, or return them to the supplier for recycling if possible.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound 98 1878-68-8 [sigmaaldrich.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
